O-butylhydroxylamine hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure of Parent
Properties
IUPAC Name |
O-butylhydroxylamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO.ClH/c1-2-3-4-6-5;/h2-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUYRNQWVAPCTQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCON.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90484274 | |
| Record name | O-butylhydroxylamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90484274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4490-82-8 | |
| Record name | Hydroxylamine, O-butyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4490-82-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | O-butylhydroxylamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90484274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | O-Butylhydroxylamine Hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
O-Butylhydroxylamine Hydrochloride: A Comprehensive Guide to Synthesis, Purification, and Characterization
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The Versatility and Importance of O-Butylhydroxylamine Hydrochloride
This compound (CAS No: 4490-82-8) is a pivotal reagent in modern organic and medicinal chemistry. As a stable salt of O-butylhydroxylamine, it serves as a crucial building block in the synthesis of a wide array of complex molecules. Its primary utility lies in its ability to react with carbonyl compounds (aldehydes and ketones) to form stable oxime derivatives, a transformation that is fundamental in the creation of pharmaceuticals, fine chemicals, and agrochemicals.[1][2] Professionals in drug development frequently utilize this compound for producing advanced pharmaceutical intermediates and active pharmaceutical ingredients (APIs), including matrix metalloproteinase (MMP) inhibitors and antimalarial agents.[3][4] Furthermore, its application extends to analytical chemistry, where it is used for the detection and quantification of carbonyls.[1]
This guide provides a comprehensive, field-proven methodology for the synthesis and purification of this compound. It is designed for researchers and scientists, emphasizing the causal relationships behind experimental choices to ensure both high yield and exceptional purity.
Part 1: The Synthetic Pathway - A Modern Approach
The synthesis of O-alkylhydroxylamines can be approached through several routes. However, many traditional methods involve hazardous reagents or precursors that lack functional group tolerance. The selected methodology, adapted from the work of Albrecht, Defoin, and Tarnus, presents a direct and efficient two-step process starting from the corresponding alcohol (1-butanol).[5] This approach is advantageous as it avoids the preliminary conversion of the alcohol to an alkyl halide and circumvents the use of hydrazine, which can be detrimental to sensitive substrates.[5]
The overall strategy involves:
-
Activation of the Alcohol: Conversion of 1-butanol to its methanesulfonate (mesylate) ester. This transforms the hydroxyl group, a poor leaving group, into a good leaving group (mesylate), priming the molecule for nucleophilic substitution.
-
Nucleophilic Substitution and Deprotection: O-alkylation of a protected hydroxylamine (tert-butyl N-hydroxycarbamate) with the butyl mesylate, followed by acidic removal of the N-Boc protecting group to yield the final hydrochloride salt.
Reaction Mechanism and Rationale
The core of the synthesis is an SN2 (bimolecular nucleophilic substitution) reaction. The nitrogen of tert-butyl N-hydroxycarbamate acts as the nucleophile, attacking the primary carbon of butyl mesylate and displacing the mesylate leaving group. The use of a base, such as 1,8-Diazabicycloundec-7-ene (DBU), is critical to deprotonate the N-hydroxycarbamate, thereby increasing its nucleophilicity. The tert-butoxycarbonyl (Boc) group serves as a robust protecting group for the nitrogen, preventing undesired side reactions. The final step involves acidic hydrolysis using hydrochloric acid in an anhydrous solvent, which selectively cleaves the Boc group and protonates the resulting O-butylhydroxylamine to furnish the stable, crystalline hydrochloride salt.[5]
Detailed Experimental Protocol: Synthesis
Step 1: Synthesis of Butyl Methanesulfonate
-
Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous dichloromethane (DCM, 200 mL) and 1-butanol (10.0 g, 135 mmol).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Base Addition: Slowly add triethylamine (20.5 mL, 148 mmol) to the stirred solution.
-
Mesylation: Add methanesulfonyl chloride (11.5 mL, 148 mmol) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Workup: Quench the reaction by slowly adding 1 M HCl (100 mL). Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution (100 mL) and brine (100 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield butyl methanesulfonate as a clear oil. Proceed to the next step without further purification.
Step 2: Synthesis of this compound
-
Setup: In a separate flask under a nitrogen atmosphere, dissolve tert-butyl N-hydroxycarbamate (17.9 g, 135 mmol) in anhydrous N,N-Dimethylformamide (DMF, 150 mL).
-
Base Addition: Add 1,8-Diazabicycloundec-7-ene (DBU) (22.3 mL, 148 mmol) to the solution and stir for 15 minutes at room temperature.
-
Alkylation: Add the crude butyl methanesulfonate from the previous step to the reaction mixture. Stir at room temperature for 24 hours.
-
Workup: Pour the reaction mixture into water (500 mL) and extract with diethyl ether (3 x 150 mL). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-Boc-O-butylhydroxylamine.
-
Deprotection: Dissolve the crude intermediate in anhydrous diethyl ether (150 mL). Cool to 0 °C and bubble dry hydrogen chloride gas through the solution for 20 minutes (or add a 4 M solution of HCl in dioxane) until a white precipitate forms.
-
Isolation: Stir the suspension for 1 hour at 0 °C. Collect the white solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield crude this compound.
Part 2: Purification - Achieving Analytical Grade Purity
Purification is a critical step to remove unreacted starting materials, by-products from side reactions, and residual solvents. For crystalline solids like this compound, recrystallization is the most effective and widely used purification technique.[6][7] The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent system at varying temperatures.[7] The ideal solvent will dissolve the compound completely at an elevated temperature but poorly at a low temperature, while impurities remain either fully soluble or insoluble at all temperatures.
Detailed Experimental Protocol: Recrystallization
-
Solvent Selection: A common and effective solvent system for hydroxylamine salts is a mixture of a polar alcohol (like ethanol or isopropanol) and a non-polar co-solvent (like diethyl ether or hexanes). For this protocol, an ethanol/diethyl ether system is recommended.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol, swirling continuously, until the solid just dissolves. The key is to use the absolute minimum volume of hot solvent to create a saturated solution.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat the solution gently for a few minutes. Perform a hot filtration through a fluted filter paper to remove the carbon.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Avoid disturbing the flask during this period. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold diethyl ether. This removes any soluble impurities adhering to the crystal surface without dissolving the product.
-
Drying: Dry the pure, white crystalline product under high vacuum to remove all traces of solvent.
Part 3: Analytical Characterization and Quality Control
To validate the identity, structure, and purity of the synthesized this compound, a suite of analytical techniques should be employed.
| Property | Specification | Method |
| Appearance | White to off-white solid | Visual Inspection |
| Molecular Formula | C₄H₁₂ClNO | --- |
| Molecular Weight | 125.60 g/mol | Mass Spectrometry |
| Melting Point | Approx. 155-159 °C (decomposes)[3][4] | Melting Point Apparatus |
| Purity (¹H NMR) | ≥98.0%[8] | ¹H NMR Spectroscopy |
| Solubility | Soluble in water[3] | Solubility Test |
| Structure | Consistent with proposed structure | ¹H NMR, ¹³C NMR |
¹H NMR Spectroscopy: The proton NMR spectrum should be consistent with the structure of this compound.[8] Key signals would correspond to the butyl chain protons and the amine protons.
Part 4: Safety, Handling, and Storage
Proper handling and storage are paramount when working with this compound to ensure laboratory safety and maintain product integrity.
-
Hazards: The compound is classified as a skin and eye irritant.[9][10] Inhalation may cause respiratory irritation.[10]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles or a face shield, chemical-resistant gloves, and a lab coat.[9][11] Work in a well-ventilated area or a chemical fume hood.[9][10]
-
Storage: this compound is hygroscopic.[11][12] Store in a tightly sealed container in a cool, dry, and well-ventilated place, preferably under an inert atmosphere (e.g., nitrogen or argon).[9] Protect from moisture.
-
Spill & Disposal: In case of a spill, avoid creating dust. Scoop the material into a suitable container for disposal. Dispose of waste material in accordance with local, state, and federal regulations.[10]
Conclusion
This guide outlines a reliable and modern methodology for the synthesis and purification of high-purity this compound. By understanding the chemical principles behind each step—from the activation of 1-butanol to the rationale for recrystallization—researchers can confidently and safely produce this valuable reagent. The protocols provided, when combined with rigorous analytical characterization and adherence to safety guidelines, will enable the consistent production of material suitable for the demanding applications in pharmaceutical development and advanced organic synthesis.
References
-
Chemdad Co., Ltd. O-TERT-BUTYLHYDROXYLAMINE HYDROCHLORIDE. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. This compound: A Versatile Reagent for Organic Synthesis and Pharmaceutical Intermediates. [Link]
- Google Patents. US6512143B1 - Salts of N-tert-butylhydroxylamine.
-
Organic Chemistry Portal. Hydroxylamine synthesis by oxidation. [Link]
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PubChem. O-tert-butylhydroxylamine hydrochloride. National Center for Biotechnology Information. [Link]
- Google Patents. CN102531950A - Method for preparing O-benzylhydroxylamine hydrochloride.
- Google Patents.
- Google Patents. CN115535975B - Method for purifying hydroxylamine hydrochloride.
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University of Rochester. Recrystallization and Crystallization. [Link]
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Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
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- 4. O-TERT-BUTYLHYDROXYLAMINE HYDROCHLORIDE One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. Simple Preparation of O-Substituted Hydroxylamines from Alcohols [organic-chemistry.org]
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An In-depth Technical Guide to the Physicochemical Properties of O-Butylhydroxylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Foreword
In the landscape of modern pharmaceutical development and complex organic synthesis, a profound understanding of the physicochemical properties of key reagents and intermediates is paramount. O-Butylhydroxylamine hydrochloride, a versatile building block, is no exception. Its utility in the synthesis of active pharmaceutical ingredients (APIs), particularly in the formation of oximes and nitrones, necessitates a comprehensive characterization of its fundamental properties.[1] This guide, designed for the discerning researcher, moves beyond a simple recitation of data points. It aims to provide a deeper, more instructive exploration of the "why" behind the "what"—elucidating the causal relationships between experimental choices and the resultant data, and contextualizing these properties within the broader framework of drug development.
As Senior Application Scientists, we recognize that true scientific integrity is built on a foundation of expertise, experience, and trustworthiness. To that end, every protocol described herein is presented as a self-validating system, grounded in established analytical principles. This guide is structured to empower you with not only the technical data but also the field-proven insights necessary to leverage this compound to its fullest potential in your research and development endeavors.
Section 1: Isomeric Considerations and Identification
This compound can exist as two primary isomers: O-n-butylhydroxylamine hydrochloride and O-tert-butylhydroxylamine hydrochloride. The spatial arrangement of the butyl group significantly influences the molecule's steric hindrance and electronic properties, which in turn affects its reactivity and physical characteristics. While both isomers are commercially available, O-tert-butylhydroxylamine hydrochloride is more commonly cited in the scientific literature and utilized in synthetic applications due to its unique reactivity profile.[1][2]
For clarity and comprehensive comparison, this guide will address both isomers where data is available, with a primary focus on the more prevalent tertiary isomer.
Table 1: Core Physicochemical and Identification Properties
| Property | O-n-Butylhydroxylamine Hydrochloride | O-tert-Butylhydroxylamine Hydrochloride |
| Synonyms | Butoxyamine hydrochloride | 2-Aminooxy-2-methylpropane hydrochloride, tert-Butoxyamine hydrochloride[1] |
| CAS Number | 4490-82-8 | 39684-28-1[1] |
| Molecular Formula | C₄H₁₁NO·HCl | C₄H₁₁NO·HCl[1] |
| Molecular Weight | 125.60 g/mol | 125.60 g/mol [1][3] |
| Appearance | White to almost white powder or crystal | Off-white to light pink solid[1] |
| Melting Point | 157-161 °C | 155 - 165 °C[1] |
Section 2: Core Physicochemical Properties and Their Significance in Drug Development
A thorough understanding of the physicochemical properties of a synthetic intermediate like this compound is critical for process development, formulation, and ensuring the quality and stability of the final API.
Acidity and Basicity (pKa)
The pKa of this compound is a critical parameter that governs its degree of ionization at a given pH. This, in turn, influences its solubility, reactivity, and biological absorption characteristics if it were to be part of a final drug molecule. As a hydrochloride salt of a weak base, the equilibrium between the protonated and free base form is key to its behavior in solution.
Experimental Protocol: Determination of pKa by Potentiometric Titration
This protocol outlines a self-validating method for the experimental determination of the pKa of this compound.
Principle: A solution of the hydrochloride salt is titrated with a standardized strong base (e.g., NaOH). The pH of the solution is monitored as a function of the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve.
Materials:
-
This compound sample
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Standardized 0.1 M Hydrochloric Acid (HCl) solution
-
Potassium Chloride (KCl) for maintaining ionic strength
-
High-purity water (Milli-Q or equivalent)
-
Calibrated pH meter and electrode
-
Magnetic stirrer and stir bar
-
Burette (Class A)
-
Volumetric flasks and pipettes (Class A)
Procedure:
-
Instrument Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).
-
Sample Preparation: Accurately weigh a sample of this compound to prepare a solution of known concentration (e.g., 1 mM) in high-purity water. Add KCl to maintain a constant ionic strength (e.g., 0.15 M).
-
Titration Setup: Place a known volume of the sample solution (e.g., 20 mL) in a beaker with a magnetic stir bar. Immerse the calibrated pH electrode in the solution. Purge the solution with nitrogen to remove dissolved carbon dioxide.
-
Titration: Titrate the sample solution with the standardized 0.1 M NaOH solution, adding the titrant in small increments. Record the pH value after each addition, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of NaOH added. The equivalence point is the point of maximum slope on the titration curve. The pKa is the pH at the half-equivalence point (i.e., at half the volume of NaOH required to reach the equivalence point).
-
Self-Validation: Perform the titration in triplicate to ensure reproducibility. The standard deviation of the pKa values should be within an acceptable range (e.g., ± 0.05 pH units).
Melting Point and Thermal Behavior
The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid. A sharp melting range is characteristic of a pure compound, while impurities tend to broaden and depress the melting range. Differential Scanning Calorimetry (DSC) is a powerful technique for accurately determining the melting point and enthalpy of fusion.
Experimental Protocol: Determination of Melting Point by Differential Scanning Calorimetry (DSC)
Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. The melting of a crystalline solid is an endothermic process that results in a characteristic peak on the DSC thermogram. The onset temperature of this peak is typically reported as the melting point.
Materials:
-
This compound sample
-
DSC instrument with a refrigerated cooling system
-
Aluminum or hermetic DSC pans and lids
-
High-purity nitrogen gas for purging
Procedure:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference standards (e.g., indium).
-
Sample Preparation: Accurately weigh a small amount of the sample (e.g., 2-5 mg) into a DSC pan and seal it.
-
DSC Analysis: Place the sample pan in the DSC cell and an empty sealed pan as a reference. Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.
-
Data Analysis: Analyze the resulting thermogram to determine the onset temperature of the melting endotherm, which corresponds to the melting point. The area under the peak can be used to calculate the enthalpy of fusion.
-
Self-Validation: Analyze at least three independent samples to determine the mean and standard deviation of the melting point.
Solubility Profile
The solubility of this compound in various solvents is a critical factor in its application in organic synthesis and in the formulation of any potential drug product derived from it. As a hydrochloride salt, it is expected to have good solubility in polar protic solvents like water and lower alcohols, and limited solubility in nonpolar organic solvents.
Table 2: Solubility of this compound Isomers
| Solvent | O-n-Butylhydroxylamine Hydrochloride | O-tert-Butylhydroxylamine Hydrochloride |
| Water | Soluble | Soluble (0.5 g/10 mL)[3] |
| Methanol | Soluble[4] | Soluble |
Experimental Protocol: Determination of Aqueous and Organic Solubility
Principle: The equilibrium solubility is determined by adding an excess of the solid to a known volume of the solvent and allowing it to equilibrate. The concentration of the dissolved solid in the supernatant is then quantified by a suitable analytical technique, such as HPLC.
Materials:
-
This compound sample
-
A range of solvents (e.g., water, methanol, ethanol, isopropanol, acetonitrile, dichloromethane, toluene)
-
Thermostatically controlled shaker or rotator
-
Centrifuge
-
HPLC system with a suitable detector (e.g., UV)
-
Syringe filters (e.g., 0.45 µm PTFE)
Procedure:
-
Equilibration: Add an excess amount of the solid sample to a known volume of each solvent in a sealed vial.
-
Agitation: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vials to separate the undissolved solid from the supernatant.
-
Sample Preparation for Analysis: Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter. Dilute the filtered solution as necessary to fall within the linear range of the analytical method.
-
Quantification: Analyze the diluted solutions by a validated HPLC method to determine the concentration of the dissolved compound.
-
Self-Validation: Prepare and analyze each solvent system in triplicate.
Purity and Stability
Ensuring the purity of starting materials and intermediates is a cornerstone of pharmaceutical manufacturing. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for separating and quantifying the main component from any impurities or degradation products.
Experimental Protocol: Purity Determination by Stability-Indicating HPLC
Principle: A reversed-phase HPLC method is developed to separate this compound from potential impurities and degradation products. The peak area of the main component is used to calculate its purity.
Materials:
-
This compound sample
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC-grade solvents (e.g., acetonitrile, methanol)
-
HPLC-grade water
-
Buffers (e.g., phosphate or acetate buffer)
Suggested HPLC Method Parameters (to be optimized):
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid in acetonitrile
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
Procedure:
-
Standard and Sample Preparation: Prepare a standard solution of known concentration and a sample solution in a suitable diluent (e.g., a mixture of water and acetonitrile).
-
Chromatographic Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Analysis: Integrate the peak areas in the chromatograms. Calculate the purity of the sample by comparing the peak area of the main component to the total area of all peaks (area percent method) or by using a reference standard for external calibration.
-
Forced Degradation (for stability-indicating method development): Subject the sample to stress conditions (e.g., acid, base, oxidation, heat, light) to generate degradation products. The HPLC method should be able to resolve the main peak from all degradation product peaks.
Section 3: Synthesis of this compound
A common and efficient method for the synthesis of O-substituted hydroxylamines involves a two-step process starting from the corresponding alcohol. This method avoids the use of potentially hazardous reagents like hydrazine.[5]
Diagram 1: General Synthesis of O-Alkylhydroxylamine Hydrochlorides
Caption: A two-step synthesis of this compound from butanol.
Section 4: Interplay of Physicochemical Properties in Drug Development
The physicochemical properties of this compound, as a synthetic intermediate, have a cascading effect on the properties of the final API and its subsequent development into a drug product.
Diagram 2: Impact of Physicochemical Properties on Drug Development
Caption: Relationship between core physicochemical properties and key drug development stages.
References
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Comparative Study of DSC-Based Protocols for API–Polymer Solubility Determination. Molecular Pharmaceutics - ACS Publications. [Link]
-
Comparative Study of DSC-Based Protocols for API–Polymer Solubility Determination. Molecular Pharmaceutics - ACS Publications - American Chemical Society. [Link]
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Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. MDPI. [Link]
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Stability-indicating HPLC method optimization using quality. Journal of Applied Pharmaceutical Science. [Link]
-
Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Link]
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Simple Preparation of O-Substituted Hydroxylamines from Alcohols. Organic Chemistry Portal. [Link]
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China CAS:4490-82-8 | this compound. LookChem. [Link]
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O-tert-Butylhydroxylamine hydrochloride (≥99.0% (AT)). Amerigo Scientific. [Link]
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stability-indicating hplc method: Topics by Science.gov. Science.gov. [Link]
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Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters - ACS Publications. [Link]
-
Synthesis of O-tert-Butyl-N,N-disubstituted Hydroxylamines by N–O Bond Formation. Organic Letters - ACS Publications. [Link]
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The step-wise dissolution method: An efficient DSC-based protocol for API–polymer solubility determination. Sciforum. [Link]
-
Development of a Melting Point Depression Method to Measure the Solubility of a Small-Molecule Drug in Poly-Lactic-co-Glycolic Acid (PLGA). PubMed. [Link]
-
Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. [Link]
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Determination of the melting temperature, heat of fusion, and purity analysis of different samples of zidovudine (AZT) using DSC. SciELO. [Link]
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A stability-indicating HPLC method for the determination of glucosamine in pharmaceutical formulations. PubMed. [Link]
-
N-tert-butylhydroxylamine hydrochloride | C4H12ClNO | CID 2777896. PubChem. [Link]
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O-tert-butylhydroxylamine hydrochloride | C4H12ClNO | CID 2777906. PubChem. [Link]
-
Simple Method for the Estimation of pKa of Amines†. [Link]
-
(PDF) Development and Validation of a Stability Indicating RP-UPLC Method for Analysis of Imipramine Hydrochloride in Pharmaceuticals. ResearchGate. [Link]
-
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]
-
Determination of Potentiometric Titration Inflection Point by Concentric Arcs Method. Semantic Scholar. [Link]
-
pKa Values from Potentiometric Titrations in 20% AN Medium (Unless Otherwise Stated). ResearchGate. [Link]
-
Table 1 pKa values determined by potentiometric titration with HCl. ResearchGate. [Link]
-
Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ. [Link]
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O-Butylhydroxylamine Hydrochloride: A Comprehensive Technical Guide for Drug Development Professionals
Abstract
O-Butylhydroxylamine hydrochloride (CAS No: 4490-82-8) is a pivotal reagent in modern organic synthesis, serving as a versatile building block for complex molecules, particularly within the pharmaceutical industry. This guide provides an in-depth technical examination of its core properties, reactivity, and strategic applications. We will explore the mechanistic underpinnings of its primary reaction—the formation of O-butyloximes—and its role in modulating the physicochemical and pharmacokinetic profiles of drug candidates. This document offers field-proven experimental protocols and expert insights, designed to equip researchers, chemists, and drug development professionals with the knowledge to effectively leverage this compound in their synthetic endeavors.
Introduction: The Strategic Value of O-Alkylhydroxylamines
In the landscape of medicinal chemistry, the strategic modification of lead compounds is paramount to achieving desired therapeutic outcomes. O-alkylhydroxylamines, particularly this compound, have emerged as indispensable tools for this purpose. Their hallmark reaction with aldehydes and ketones yields stable O-alkyloxime ethers, a functional group that can profoundly influence a molecule's lipophilicity, metabolic stability, and bioisosteric properties.[1][2] The introduction of the O-butyl chain provides a reliable method for increasing non-polarity, which can be critical for enhancing membrane permeability and oral bioavailability. This guide moves beyond a simple recitation of facts to explain the causality behind its application, empowering scientists to make informed decisions in the laboratory.
Core Physicochemical & Structural Data
A foundational understanding of a reagent's physical and chemical identity is the starting point for any successful synthetic application.
Molecular Structure
This compound consists of a linear four-carbon alkyl chain (n-butyl) attached to the oxygen atom of a hydroxylamine core. The amine is protonated, forming a stable hydrochloride salt, which enhances its shelf-life and handling characteristics.
Diagram 1: Molecular Structure of this compound
Caption: Key steps in the formation of an O-butyloxime ether.
Expertise & Experience: The choice of base and solvent is critical. While inorganic bases like sodium acetate can be used, organic bases such as pyridine or triethylamine are often preferred as they can also act as catalysts for the dehydration step. The reaction is typically performed in a protic solvent like ethanol to facilitate proton transfer.
Field-Proven Experimental Protocol
This protocol describes a robust and self-validating method for the synthesis of an O-butyloxime from a generic ketone, incorporating checks to ensure reaction integrity.
Objective
To synthesize the O-butyloxime derivative of 4'-methoxyacetophenone as a model reaction.
Materials
-
4'-Methoxyacetophenone
-
This compound (CAS: 4490-82-8)
-
Pyridine, anhydrous
-
Ethanol (200 proof)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware, magnetic stirrer, heating mantle, TLC plates
Experimental Workflow
Diagram 3: Laboratory Workflow for O-Butyloxime Synthesis
Caption: A self-validating workflow for reproducible oxime synthesis.
Step-by-Step Methodology
-
Reaction Setup: To a solution of 4'-methoxyacetophenone (1.0 eq) in ethanol, add this compound (1.2 eq) followed by pyridine (2.0 eq).
-
Causality: Using a slight excess (1.2 eq) of the hydroxylamine ensures the complete consumption of the limiting ketone. Pyridine serves as both the base to free the nucleophile and a solvent.
-
-
Heating: Heat the reaction mixture to reflux (approx. 78 °C) and maintain with stirring.
-
In-Process Control (IPC): Monitor the reaction's progress every hour using Thin-Layer Chromatography (TLC) with a 4:1 Hexanes:EtOAc eluent. The reaction is complete when the starting ketone spot is no longer visible by UV light.
-
Trustworthiness: This IPC step is a critical self-validating check. It prevents premature workup of an incomplete reaction or prolonged heating that could lead to side products, ensuring efficiency and reproducibility.
-
-
Workup and Extraction: Once complete, cool the reaction to room temperature and remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with 1 M HCl (to remove pyridine), saturated NaHCO₃ (to remove residual acid), and brine.
-
Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate via rotary evaporation to yield the crude product.
-
Purification: Purify the crude oil by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to isolate the pure O-butyloxime product.
Safety and Hazard Management
This compound is classified as a substance that causes skin and serious eye irritation. * Handling: Always handle this reagent in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. * Spills: In case of skin contact, wash thoroughly with plenty of water. If eye contact occurs, rinse cautiously with water for several minutes. * Storage: Store in a tightly closed container in a cool, dry place, protected from moisture.
Conclusion
This compound is more than a simple reagent; it is a strategic tool for molecular design in drug discovery. Its ability to predictably form stable oxime ethers allows medicinal chemists to fine-tune critical ADME properties, transforming a promising compound into a viable drug candidate. By understanding the causality behind the reaction mechanism and employing robust, self-validating protocols, researchers can confidently and effectively utilize this compound to accelerate the development of novel therapeutics.
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Introduction: The Role of O-Butylhydroxylamine Hydrochloride in Modern Chemistry
An In-depth Technical Guide to the Solubility and Stability of O-Butylhydroxylamine Hydrochloride
This compound (CAS No. 4490-82-8) is a versatile and pivotal reagent in the fields of organic synthesis and pharmaceutical development.[1] As a key building block, it is frequently employed in the synthesis of complex molecules, particularly for the selective reduction of carbonyl compounds to form stable oxime derivatives.[1] Its utility extends to the creation of nitrones, which are crucial intermediates in the synthesis of various biologically active molecules and heterocycles.[1] Given its importance in the preparation of Active Pharmaceutical Ingredients (APIs), a comprehensive understanding of its physicochemical properties—specifically its solubility and chemical stability—is paramount for researchers, process chemists, and formulation scientists.[1]
This guide provides an in-depth analysis of the solubility profile and stability characteristics of this compound. It is designed to equip scientists with the foundational knowledge and practical methodologies required to handle, formulate, and analyze this compound effectively, ensuring reproducible and reliable outcomes in research and development.
Section 1: Core Physicochemical Properties
A fundamental understanding of a compound's properties is the bedrock of its successful application. This compound is a white to off-white crystalline powder.[1][2] Key physicochemical data are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 4490-82-8 | [1][3][4] |
| Molecular Formula | C₄H₁₁NO·HCl (or C₄H₁₂ClNO) | [4] |
| Molecular Weight | 125.6 g/mol | [4] |
| Appearance | White to off-white crystalline powder | [1][2] |
| Melting Point | 157-161°C | [4] |
| Purity | Typically ≥98.0% | [1] |
| Key Sensitivities | Moisture sensitive, Hygroscopic | [2][3][4] |
| Storage Conditions | Store in a cool, shaded, dry place under an inert atmosphere. | [2][3] |
Section 2: Solubility Profile
The solubility of an API or intermediate dictates its reaction conditions, purification methods, and potential formulation strategies. As the hydrochloride salt of an amine, this compound's solubility is significantly influenced by the polarity of the solvent and its ability to engage in hydrogen bonding.
Qualitative and Quantitative Solubility Data
| Solvent | Polarity Index | Expected Solubility | Experimental Data |
| Water | 10.2 | High | Soluble[2] |
| Methanol | 5.1 | High | Soluble[4] |
| Ethanol | 4.3 | Moderate to High | To be determined |
| Isopropanol | 3.9 | Moderate | To be determined |
| Acetonitrile | 5.8 | Low to Moderate | To be determined |
| Acetone | 4.3 | Low | To be determined |
| Dichloromethane | 3.1 | Very Low | To be determined |
| Toluene | 2.4 | Insoluble | To be determined |
| Hexane | 0.1 | Insoluble | To be determined |
Note: The related isomer, O-tert-butylhydroxylamine hydrochloride, has a reported aqueous solubility of 0.5 g/10 mL, which can serve as a preliminary estimate.[5][6]
Experimental Protocol for Solubility Determination
To ensure accuracy, the solubility of a specific batch should always be determined experimentally. The following protocol describes a standard method for determining solubility using High-Performance Liquid Chromatography (HPLC).
Objective: To determine the saturation solubility of this compound in various solvents at a controlled temperature.
Methodology:
-
Preparation: Add an excess amount of this compound to a known volume (e.g., 5 mL) of the selected solvent in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) using a shaker or magnetic stirrer for a predetermined period (e.g., 24 hours) to ensure equilibrium is reached.
-
Sample Collection: Allow the vials to stand undisturbed for at least 2 hours for the undissolved solid to settle.
-
Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and pass it through a 0.45 µm filter (compatible with the solvent) to remove any undissolved particles.
-
Dilution: Immediately dilute the filtered sample with a suitable mobile phase to a concentration within the calibrated range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated HPLC method. Quantification is typically achieved via a calibration curve prepared from standards of known concentration.
-
Calculation: The solubility is calculated from the quantified concentration, accounting for the dilution factor.
Caption: Workflow for Experimental Solubility Determination.
Section 3: Chemical Stability and Degradation
Stability is a critical quality attribute. Degradation of a chemical can lead to loss of potency, altered reactivity, and the formation of potentially hazardous impurities. This compound's known sensitivity to moisture is a primary stability concern.[3][4]
Factors Influencing Stability
Forced degradation studies are essential to identify likely degradation products and establish degradation pathways.[7] Key stress conditions include:
-
Hydrolysis: As a hydrochloride salt, the compound's stability is expected to be pH-dependent. Hydrolysis, the decomposition of a compound by reaction with water, is a common degradation pathway for many pharmaceuticals.[7][8][9]
-
Oxidation: The hydroxylamine moiety can be susceptible to oxidation.[9] This process can be initiated by atmospheric oxygen, peroxides, or trace metals.
-
Photolysis: Exposure to UV or visible light can provide the energy to break chemical bonds and induce degradation.[7] Functional groups like N-oxides and weak C-H or O-H bonds can increase photosensitivity.[7]
-
Thermolysis: High temperatures can accelerate degradation reactions.[7]
Proposed Degradation Pathways
While specific degradation studies for this compound are not publicly documented, logical pathways can be proposed based on its chemical structure. The N-O bond is a potential site for hydrolytic cleavage under acidic or basic conditions. The nitrogen atom is also susceptible to oxidation.
Caption: Experimental Workflow for a Forced Degradation Study.
Section 4: Analytical Methodologies
Accurate quantification is the cornerstone of both solubility and stability studies. While various techniques exist, HPLC is often the method of choice due to its specificity, sensitivity, and ability to separate the parent compound from impurities or degradants.
-
Titration: Purity assessment of the raw material is often performed by titration. [10][11]* Gas Chromatography (GC): For certain hydroxylamine compounds, GC methods involving derivatization have been developed to enhance volatility and detection. [12]* High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is a robust method for quantifying this compound. A C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (like acetonitrile or methanol) is a common starting point. [8][13] Developing a "stability-indicating" HPLC method is crucial. This means the method must be able to resolve the main peak from all potential degradation product peaks, ensuring that any decrease in the parent compound's peak area is a true measure of its degradation.
Conclusion
This compound is a valuable reagent whose effective use hinges on a thorough understanding of its solubility and stability. This guide has established that the compound is a moisture-sensitive, crystalline solid with good solubility in polar solvents. Its stability is influenced by pH, oxidizing agents, light, and temperature. The provided protocols offer a robust framework for researchers to experimentally determine the solubility profile and to perform forced degradation studies. By applying these principles and methodologies, scientists in pharmaceutical development and organic synthesis can ensure the quality, reliability, and success of their work with this important chemical intermediate.
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O-Butylhydroxylamine Hydrochloride: A Technical Guide to Safe Handling and Application
Introduction
O-Butylhydroxylamine hydrochloride is a versatile reagent employed by researchers and drug development professionals in a variety of synthetic applications. As with many hydroxylamine derivatives, its utility is accompanied by specific handling requirements to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This guide provides an in-depth examination of the safety and handling protocols for this compound, moving beyond standard Safety Data Sheet (SDS) information to deliver field-proven insights and explain the causality behind critical safety measures. The protocols and recommendations herein are designed to create a self-validating system of safety for the experienced scientific professional.
Compound Profile and Hazard Identification
A foundational understanding of the physicochemical properties and toxicological profile of this compound is paramount for a robust risk assessment.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 4490-82-8 | [TCI EUROPE N.V.][1] |
| Molecular Formula | C4H11NO·HCl | TCI EUROPE N.V. |
| Molecular Weight | 125.60 g/mol | TCI EUROPE N.V. |
| Appearance | White to almost white powder or crystal | [TCI EUROPE N.V.][1] |
| Melting Point | 157-161 °C | [TCI EUROPE N.V.][1] |
| Solubility | Soluble in methanol | [TCI EUROPE N.V.][2] |
Toxicological Profile and Hazard Classification
This compound is classified as a hazardous substance, primarily due to its irritant properties.[2]
-
Skin Irritation (Category 2): Causes skin irritation upon contact.[2] Prolonged or repeated exposure can lead to dermatitis. The irritant nature stems from the reactivity of the hydroxylamine moiety with skin proteins and lipids.
-
Serious Eye Irritation (Category 2): Causes serious eye irritation.[2] The hydrochloride salt can contribute to a low pH environment upon contact with the moisture in the eye, exacerbating the irritant effect.
-
General Hydroxylamine Toxicity: While specific data for the O-butyl derivative is limited, the broader class of hydroxylamines is known to pose additional risks. Acute and chronic exposure to hydroxylamines can lead to methemoglobinemia , a condition where the iron in hemoglobin is oxidized, reducing the blood's ability to transport oxygen.[1][3][4] This can manifest as cyanosis (blueish skin), headache, dizziness, and weakness.[4] They can also be absorbed through the skin.[4][5]
GHS Hazard Statements:
Signal Word: Warning[2]
Exposure Control and Risk Mitigation
Given that this compound does not have an established Occupational Exposure Limit (OEL), a strategy of Control Banding is the most appropriate and responsible approach to risk management. This methodology groups chemicals into hazard "bands" and assigns a corresponding set of control strategies.[6][7][8] For a solid powder with known skin and eye irritation, a moderate control band is warranted.
Engineering Controls: The First Line of Defense
The primary objective is to minimize the generation and inhalation of dust and to prevent skin and eye contact.
-
Ventilation: All handling of this compound powder, especially weighing and transfers, must be conducted within a certified chemical fume hood.[9] Local exhaust ventilation is crucial to prevent the dispersion of dust.[2]
-
Contained Weighing: For precise measurements, balances should ideally be placed inside the fume hood. If this is not feasible due to air currents affecting accuracy, an exhausted balance enclosure or a glove bag should be utilized.[9][10]
Administrative Controls: Safe Work Practices
Procedural controls are critical to supplement engineering controls and minimize the risk of exposure.
-
Designated Areas: Clearly demarcate areas where this compound is handled.[8] These areas should be equipped with appropriate spill cleanup materials.
-
Safe Weighing Protocol ("Tare Method"): To avoid weighing the powder on an open bench, the following protocol is mandatory:
-
Pre-weigh (tare) a sealable container (e.g., a vial with a cap) on the balance.[7][9]
-
Transfer the container to the chemical fume hood.
-
Add the approximate amount of this compound powder to the container.
-
Return the sealed container to the balance to obtain the precise weight.[7][9]
-
Return to the fume hood to prepare the solution.[7][9] This method ensures that any airborne dust is contained within the ventilated space.
-
Caption: Safe weighing workflow for irritating powders.
Personal Protective Equipment (PPE)
PPE is the final barrier between the researcher and the chemical. It must be selected and used correctly.
-
Hand Protection: Wear nitrile gloves.[10] Given the risk of skin irritation, ensure gloves are inspected before use and changed immediately if contamination is suspected.
-
Eye Protection: Chemical safety goggles are mandatory.[2] A face shield should be worn in addition to goggles when there is a significant risk of splashes, such as during the cleanup of a large spill.
-
Skin and Body Protection: A fully fastened laboratory coat is required.[10]
-
Respiratory Protection: Under normal conditions of use within a chemical fume hood, respiratory protection is not required. However, in the event of a large spill or ventilation failure, a respirator with a particulate filter (P3 type) may be necessary.
Chemical Reactivity and Stability
Understanding the reactivity of this compound is key to its safe use in synthesis and to preventing hazardous situations.
Intended Reactivity in Synthesis
O-alkylhydroxylamines are primarily used as nucleophiles .[11][12] The lone pair of electrons on the nitrogen atom can attack electrophilic centers, such as the carbon atom of a carbonyl group, to form oximes.[5] This reactivity is fundamental to its application in pharmaceutical and fine chemical synthesis.[13]
Hazardous Reactivity and Incompatibilities
-
Strong Oxidizing Agents: Avoid contact with strong oxidizing agents.[2] Reaction can be vigorous and exothermic.
-
Thermal Instability: Hydroxylamine and its derivatives are known to be thermally unstable. While this compound is more stable than the free base, it should be protected from high temperatures.[5] Catastrophic incidents have occurred with hydroxylamine solutions due to thermal runaway, often initiated by high concentrations and temperatures.[14][15][16] Although less likely with the hydrochloride salt, this inherent instability in the chemical class demands caution.
-
Decomposition: When heated to decomposition, this compound can release toxic and corrosive fumes, including nitrogen oxides (NOx) and hydrogen chloride gas.[2] Theoretical studies on hydroxylamine suggest that decomposition can be accelerated in aqueous solutions and by the presence of impurities.[17][18]
Caption: Key incompatibility and hazard relationships.
Storage and Handling Protocols
Proper storage is essential for maintaining the chemical's integrity and preventing hazardous situations.
-
Storage Conditions: Store in a cool, dry, well-ventilated area away from incompatible materials.[9] The container must be kept tightly closed to protect from moisture, which can accelerate decomposition.[2]
-
Container Integrity: Use the original container for storage. Ensure it is properly labeled and stored in a secondary container if necessary.
Emergency Procedures
A prepared response is critical to mitigating the consequences of an accidental exposure or spill.
First Aid Measures
Immediate action is required in the event of personnel exposure.
-
Inhalation: Move the affected person to fresh air and keep them comfortable for breathing.[2] If the person feels unwell, seek immediate medical attention.
-
Skin Contact: Immediately take off all contaminated clothing. Wash the affected skin with plenty of soap and water for at least 15 minutes.[2] If skin irritation occurs or persists, seek medical advice.[2]
-
Eye Contact: Immediately rinse the eyes cautiously with plenty of water for several minutes.[2] If contact lenses are present, remove them if it is easy to do so and continue rinsing.[2] If eye irritation persists, seek immediate medical attention.[2]
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[2]
Spill and Leak Protocol
A calm and systematic approach is necessary to safely manage a spill.
For Minor Spills (inside a fume hood):
-
Wear appropriate PPE (lab coat, goggles, nitrile gloves).
-
Wipe up the powder with a cloth or paper towel dampened with water to avoid creating dust.
-
Place the contaminated materials in a sealed, labeled waste container.
-
Clean the spill area with soap and water.
For Major Spills (outside a fume hood):
-
Evacuate: Alert personnel in the immediate area and evacuate.
-
Isolate: Restrict access to the spill area.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Report: Notify the appropriate institutional safety officer or emergency response team. Do not attempt to clean up a large spill without proper training and equipment.
Waste Disposal
All waste containing this compound must be treated as hazardous waste.
-
Collection: Collect waste material, including contaminated PPE and spill cleanup debris, in a clearly labeled, sealed container.
-
Disposal: Dispose of the waste through your institution's hazardous waste management program, in accordance with all local, state, and federal regulations.[9] Do not dispose of it in the regular trash or down the drain.
Conclusion
This compound is a valuable synthetic tool when handled with the respect its chemical properties demand. By implementing a multi-layered safety approach that prioritizes engineering controls, mandates strict administrative protocols, and requires the correct use of personal protective equipment, researchers can effectively mitigate the risks of skin and eye irritation and other potential hazards associated with the hydroxylamine class. The causality for these stringent measures lies in the compound's inherent irritancy, its potential for thermal instability, and the lack of established occupational exposure limits, necessitating a conservative and proactive safety culture. Adherence to this in-depth technical guidance will empower drug development professionals to utilize this reagent with confidence and security.
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A Technical Guide to the Strategic Application of O-Butylhydroxylamine Hydrochloride in Pharmaceutical Intermediate Synthesis
Abstract
O-butylhydroxylamine hydrochloride is a pivotal reagent in modern medicinal chemistry, primarily utilized for the strategic conversion of aldehydes and ketones into their corresponding O-butyl oxime ethers. This transformation is not merely a synthetic step but a critical drug design tactic employed to overcome prevalent challenges in pharmacokinetics and pharmacodynamics. By masking a metabolically susceptible carbonyl group, the introduction of the O-butyl oxime ether moiety can significantly enhance a drug candidate's metabolic stability, modulate its lipophilicity to improve bioavailability, and refine its interaction with biological targets. This guide provides an in-depth examination of the reagent's properties, reaction mechanisms, strategic applications, and practical experimental protocols, offering researchers and drug development professionals a comprehensive resource for its effective implementation.
Introduction: The Role of O-Alkylated Hydroxylamines in Drug Design
Hydroxylamine derivatives are a cornerstone of medicinal chemistry, valued for their ability to form stable oxime linkages with carbonyl compounds found in many bioactive molecules.[1][2] Among these, O-alkylated hydroxylamines, such as this compound (CAS No: 4490-82-8), offer a predictable and robust method for introducing specific alkyl groups.[3][4] The hydrochloride salt form enhances the reagent's stability and shelf-life, making it a reliable component in multi-step synthetic routes.[5]
The primary function of this reagent is to serve as a synthetic precursor for O-butyl oxime ethers.[3] This functional group is a key feature in numerous approved drugs and clinical candidates, where its presence is directly linked to improved therapeutic profiles. The strategic decision to incorporate an O-butyl oxime is often driven by the need to protect a carbonyl group from rapid in vivo reduction, a common metabolic fate that can lead to rapid drug clearance and low efficacy.
Physicochemical Properties and Reactivity
The utility of this compound is grounded in its chemical properties. The hydrochloride salt is typically a white crystalline solid that is soluble in water and polar organic solvents.[6] The reactivity resides in the nucleophilic aminooxy (-ONH₂) group. In a reaction medium, a base is used to neutralize the hydrochloride salt, liberating the free hydroxylamine which then acts as a potent nucleophile. The butyl group is sterically and electronically unobtrusive during the reaction, serving as the desired O-alkyl substituent in the final product.
For reference, the properties of the closely related and extensively documented isomer, O-tert-butylhydroxylamine hydrochloride, are summarized below.
| Property | Value | Source |
| CAS Number | 39684-28-1 | [7] |
| Molecular Formula | C₄H₁₂ClNO | [7][8] |
| Molecular Weight | 125.60 g/mol | [7][8] |
| Appearance | White to almost white powder/crystal | [9] |
| Melting Point | 158-159 °C | [9] |
| Solubility | H₂O: 0.5 g/10 mL | [6] |
Core Application: Mechanistic Synthesis of O-Butyl Oxime Ethers
The reaction between a carbonyl compound (aldehyde or ketone) and this compound is a robust and high-yielding condensation reaction that proceeds via a well-understood mechanism.
Mechanism of Action
The reaction can be dissected into four key stages:
-
Deprotonation: The reaction is initiated by the addition of a mild base (e.g., pyridine, sodium acetate, or potassium carbonate) which neutralizes the hydrochloride salt to generate the free O-butylhydroxylamine. This unmasks the nucleophilic nitrogen atom.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of O-butylhydroxylamine attacks the electrophilic carbonyl carbon. This breaks the C=O pi bond, pushing electrons onto the oxygen and forming a tetrahedral intermediate known as a carbinolamine.[10]
-
Proton Transfer: An intramolecular or solvent-mediated proton transfer occurs. The newly formed alkoxide anion is protonated, while the positively charged nitrogen is deprotonated, resulting in a neutral carbinolamine intermediate.
-
Dehydration: Under the slightly acidic conditions of the reaction (due to the conjugate acid of the base), the hydroxyl group of the carbinolamine is protonated, turning it into a good leaving group (H₂O). The lone pair on the adjacent nitrogen then forms a double bond with the carbon, expelling water and forming the final, stable C=N oxime ether bond.[10]
Strategic Importance in Drug Design
The installation of an O-butyl oxime ether is a deliberate strategy to enhance the properties of a pharmaceutical agent.
-
Enhancement of Metabolic Stability: Carbonyl groups are prime targets for reduction by aldo-keto reductase enzymes in vivo. This metabolic pathway is a major route of drug inactivation and clearance. Converting the carbonyl to a sterically shielded and electronically different O-butyl oxime ether effectively blocks this reduction, thereby increasing the drug's metabolic half-life and overall exposure.
-
Modulation of Lipophilicity and Bioavailability: The addition of a four-carbon butyl chain significantly increases the lipophilicity (logP) of a molecule. This modification can be critical for improving a drug's ability to cross lipid-rich biological membranes, such as the intestinal wall or the blood-brain barrier. Enhanced absorption directly contributes to improved oral bioavailability.
-
Refinement of Receptor Binding: The oxime ether linkage introduces specific geometric constraints (as E and Z isomers) and acts as both a hydrogen bond donor and acceptor.[1][11] These features can be exploited to optimize the binding orientation and affinity of a drug within its target protein, potentially leading to increased potency and selectivity.
-
Case Study: The Cephalosporin Precedent: A classic illustration of the oxime ether's power is seen in second and third-generation cephalosporin antibiotics like Cefuroxime.[12][13] While Cefuroxime itself contains an O-methyl oxime, the strategic principle is identical. The (Z)-oxime ether moiety sterically hinders the approach of β-lactamase enzymes, which are produced by resistant bacteria to degrade β-lactam antibiotics.[1] This structural feature is directly responsible for the expanded spectrum of activity against many Gram-positive and Gram-negative pathogens.[1]
Experimental Protocols and Workflows
The synthesis of O-butyl oxime ethers is a standard transformation in organic chemistry. The following protocol provides a reliable, self-validating methodology.
General Procedure for O-Butyl Oxime Ether Synthesis
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve the aldehyde or ketone (1.0 eq.) in a suitable solvent (e.g., ethanol, methanol, or dichloromethane, ~0.2 M).
-
Addition of Reagents: To the stirred solution, add this compound (1.1–1.2 eq.) followed by a base (e.g., pyridine, 2.0 eq., or anhydrous potassium carbonate, 2.0 eq.).[14][15]
-
Reaction: Allow the mixture to stir at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting carbonyl compound is consumed (typically 2–24 hours). Gentle heating or reflux may be required for less reactive ketones.[14][16]
-
Workup:
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.
-
Dilute the residue with a water-immiscible organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess base like pyridine), saturated aqueous NaHCO₃ (to remove any acidic byproducts), and brine.[14]
-
-
Purification and Characterization:
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude material by flash column chromatography on silica gel to obtain the pure O-butyl oxime ether.[14]
-
Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Safety and Handling
This compound and its isomers are irritants and require careful handling in a laboratory setting.
-
Hazards: Causes serious eye irritation and skin irritation.[4][17][18] May cause respiratory irritation if inhaled as a dust.[17][19]
-
Personal Protective Equipment (PPE): Always wear appropriate protective equipment, including chemical safety goggles, nitrile gloves, and a lab coat.[4][17] Handle in a well-ventilated area or a chemical fume hood to avoid dust inhalation.[19]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[4][17]
-
Spill Response: In case of a spill, avoid generating dust.[19] Sweep up the solid material and place it in a sealed container for disposal according to local regulations.
Conclusion
This compound is far more than a simple synthetic building block; it is a strategic tool for molecular design in pharmaceutical development. Its proficient conversion of aldehydes and ketones into stable O-butyl oxime ethers provides medicinal chemists with a reliable method to address fundamental challenges in drug metabolism and bioavailability. By blocking sites of enzymatic reduction and fine-tuning lipophilicity, this reagent enables the optimization of lead compounds into viable clinical candidates. A thorough understanding of its reactivity, applications, and handling is therefore essential for any scientist engaged in the synthesis of novel therapeutic agents.
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O-Butylhydroxylamine Hydrochloride: A Versatile Reagent for the Chemoselective Modification of Carbonyl Compounds
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of O-butylhydroxylamine hydrochloride as a pivotal reagent for the derivatization of carbonyl compounds. We will delve into the fundamental principles of oxime ligation, explore its mechanistic underpinnings, and offer detailed, field-proven protocols for its application in both small molecule synthesis and complex bioconjugation. This document is intended to serve as a practical resource for researchers in organic synthesis, medicinal chemistry, and drug development, enabling them to leverage the unique reactivity of this versatile molecule.
Introduction: The Strategic Importance of the Carbonyl Group and its Derivatization
The carbonyl group, a cornerstone of organic chemistry, presents a unique nexus of reactivity that is central to the synthesis of a vast array of molecules, from bulk chemicals to intricate active pharmaceutical ingredients (APIs). The ability to selectively modify aldehydes and ketones is therefore a critical tool in the synthetic chemist's arsenal. O-alkylhydroxylamines, and specifically this compound, have emerged as highly reliable and versatile reagents for this purpose.[1][2]
The primary reaction between an O-alkylhydroxylamine and a carbonyl compound is the formation of a stable oxime ether.[1][2] This "oxime ligation" is characterized by its high chemoselectivity, proceeding under mild, often aqueous, conditions and showing remarkable orthogonality to most other functional groups present in complex biomolecules.[3][4] These features have propelled its use beyond traditional organic synthesis into the sophisticated realm of bioconjugation, where the precise and stable linking of molecules is paramount.[4][5]
This guide will focus on the practical application of this compound, a readily available and easy-to-handle salt, providing both the theoretical foundation and the practical steps necessary for its successful implementation.[2]
Core Principles and Mechanism of Oxime Ligation
The formation of an oxime is a condensation reaction that involves the nucleophilic attack of the aminooxy group on the electrophilic carbonyl carbon. The reaction is reversible and its rate is significantly influenced by pH.[6]
2.1 The Role of pH
The optimal pH for uncatalyzed oxime ligation is typically in the range of 4-5.[6] This is a consequence of two competing requirements:
-
Activation of the Carbonyl: Acidic conditions protonate the carbonyl oxygen, rendering the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.
-
Availability of the Nucleophile: The free, unprotonated aminooxy group is the active nucleophile. At very low pH, the hydroxylamine is fully protonated, which significantly reduces its nucleophilicity and slows the reaction.
Therefore, a slightly acidic medium provides the optimal balance, ensuring a sufficient concentration of both the activated carbonyl and the free nucleophilic hydroxylamine.
2.2 Catalysis of the Ligation
In many applications, particularly in bioconjugation where reactions are performed at or near physiological pH (6.5-7.5) and at low concentrations, a catalyst is employed to accelerate the reaction. Aniline and its derivatives, such as p-phenylenediamine, are effective catalysts for oxime ligation.[4][6] The catalyst operates by forming a more reactive Schiff base intermediate with the carbonyl compound, which is then rapidly attacked by the hydroxylamine.
2.3 Reaction Mechanism
The mechanism proceeds through a two-step process of addition followed by elimination:
-
Nucleophilic Addition: The nitrogen atom of O-butylhydroxylamine attacks the carbonyl carbon, forming a tetrahedral carbinolamine intermediate.
-
Dehydration: This intermediate is then dehydrated (losing a molecule of water) under acidic or catalytic conditions to form the final, stable C=N double bond of the oxime ether.[7]
Below is a diagram illustrating the general workflow for oxime formation.
Caption: A simplified workflow of oxime ether synthesis.
Physicochemical and Safety Data
A thorough understanding of a reagent's properties and hazards is a prerequisite for its safe and effective use.
3.1 Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 4490-82-8 | [1][8] |
| Molecular Formula | C₄H₁₂ClNO | [9] |
| Molecular Weight | 125.6 g/mol | [9] |
| Appearance | White crystalline powder | [1] |
| Melting Point | Not specified (tert-butyl isomer: 155-165 °C) | [2] |
| Solubility | Soluble in water |
3.2 Safety and Handling
This compound is classified as a hazardous substance.[8][10]
-
Hazards: Causes skin irritation (H315) and serious eye irritation (H319).[8]
-
Precautions:
-
First Aid:
Always consult the most current Safety Data Sheet (SDS) from your supplier before use.[8][10]
Experimental Protocols
The following protocols are designed to be self-validating, providing clear steps and expected outcomes for common applications.
4.1 Protocol 1: General Synthesis of an O-Butyl Oxime Ether
This protocol is suitable for the derivatization of a simple aldehyde or ketone in an organic solvent.
Objective: To convert a carbonyl compound to its corresponding O-butyl oxime ether.
Materials:
-
Aldehyde or Ketone (1.0 mmol)
-
This compound (1.2 mmol, 1.2 eq)
-
Pyridine (2.0 mmol, 2.0 eq) or another suitable base
-
Ethanol (10 mL)
-
Ethyl acetate
-
Deionized water
-
Round-bottom flask, reflux condenser, magnetic stirrer, rotary evaporator, separatory funnel
-
Thin Layer Chromatography (TLC) apparatus
Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve the aldehyde or ketone (1.0 mmol) and this compound (1.2 mmol) in ethanol (10 mL).
-
Base Addition: Add pyridine (2.0 mmol) to the mixture. The pyridine acts as a base to neutralize the HCl salt and catalyze the reaction.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (approximately 78 °C for ethanol) for 1-4 hours.
-
Monitoring (Self-Validation): The progress of the reaction should be monitored by TLC. A sample of the reaction mixture is spotted against the starting carbonyl compound. The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot indicates reaction progression.
-
Workup - Solvent Removal: Once the reaction is complete (as determined by TLC), allow the mixture to cool to room temperature. Remove the ethanol using a rotary evaporator.
-
Workup - Extraction: Add deionized water (20 mL) to the residue. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).
-
Workup - Washing: Combine the organic extracts and wash with 1M HCl to remove residual pyridine, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude oxime ether.
-
Purification: The crude product can be purified by column chromatography on silica gel if necessary.
Caption: Experimental workflow for general oxime ether synthesis.
4.2 Protocol 2: Aqueous Bioconjugation to a Carbonyl-Containing Protein
This protocol outlines the labeling of a protein that has been engineered or modified to contain an aldehyde or ketone functional group.
Objective: To covalently attach an aminooxy-modified molecule (e.g., a dye, a drug) to a protein via an oxime bond. For this example, we assume the protein contains the carbonyl and this compound is the reagent being conjugated.
Materials:
-
Carbonyl-containing protein (e.g., at 1-10 µM)
-
This compound (5-10 fold molar excess over the protein)
-
Aniline or p-phenylenediamine catalyst stock solution (e.g., 100 mM in an appropriate buffer)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Purification system suitable for biomolecules (e.g., size-exclusion chromatography, affinity chromatography)
-
Analytical system for validation (e.g., SDS-PAGE, mass spectrometry)
Methodology:
-
Reagent Preparation:
-
Dissolve the carbonyl-containing protein in PBS (pH 7.4) to the desired final concentration (e.g., 5 µM).
-
Prepare a stock solution of this compound in the same buffer.
-
Prepare a stock solution of the aniline catalyst.
-
-
Ligation Reaction:
-
To the protein solution, add the this compound solution to achieve a 5-10 fold molar excess.
-
Add the catalyst stock solution to the reaction mixture to a final concentration of 2-10 mM.[6]
-
-
Incubation: Incubate the reaction mixture at room temperature or 37 °C for 1-4 hours. The optimal time should be determined empirically.[6]
-
Monitoring and Validation: The progress of the conjugation can be monitored by techniques such as SDS-PAGE (observing a shift in the protein's molecular weight) or mass spectrometry (confirming the mass of the conjugate). This step is crucial for validating the success of the conjugation.
-
Purification: Purify the resulting bioconjugate using a method appropriate for the protein, such as size-exclusion chromatography, to remove excess reagents and catalyst. This ensures the final conjugate is suitable for downstream applications.
Applications in Drug Development and Beyond
The reliability of oxime ligation makes this compound and related reagents invaluable in several areas of pharmaceutical and chemical research.
-
Pharmaceutical Intermediates: It is a critical building block for the synthesis of APIs where a hydroxylamine derivative is required.[1][2]
-
Bioconjugation: The formation of antibody-drug conjugates (ADCs), PEGylated proteins, and fluorescently labeled biomolecules often relies on oxime ligation due to its biocompatibility.[4][5]
-
Synthesis of Biologically Active Molecules: It is a reactant in the synthesis of diverse molecules, including matrix metalloproteinase (MMP) inhibitors and antimalarial treatments.[11]
-
Analytical Chemistry: Used in methods for the detection and quantification of aldehydes and ketones in various samples.[1][12][13]
Conclusion
This compound is a powerful and versatile reagent for the selective modification of carbonyl compounds. The formation of a stable oxime ether bond under mild conditions provides a robust tool for applications ranging from routine organic synthesis to complex bioconjugation strategies in drug development. By understanding the underlying mechanism and employing validated protocols, researchers can confidently and effectively utilize this reagent to advance their scientific objectives.
References
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- Chem-Impex. N-tert-Butylhydroxylamine hydrochloride.
- Biosynth. O-Butylhydroxylamine HCl.
- Benchchem.
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- Sigma-Aldrich. O-tert-Butylhydroxylamine hydrochloride, ≥99.
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The Genesis and Evolution of O-Alkylhydroxylamines: A Journey from Obscurity to Synthetic Prominence
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling a Versatile Functional Group
In the vast landscape of organic chemistry, the O-alkylhydroxylamine moiety (R-ONH₂) has carved a unique and expanding niche for itself. From its early, somewhat obscure beginnings to its current indispensable role in fields as diverse as medicinal chemistry, polymer science, and bioconjugation, the story of O-alkylhydroxylamines is one of evolving understanding and application. This guide provides a comprehensive exploration of the discovery, history, and synthetic evolution of this versatile functional group, offering insights into the causality behind experimental choices and the logical progression of its applications. As we delve into the rich history and modern utility of O-alkylhydroxylamines, we aim to equip researchers and drug development professionals with a deep, foundational knowledge to inspire future innovations.
Part 1: The Dawn of a New Functional Group: Discovery and Early History
The journey of O-alkylhydroxylamines is intrinsically linked to the discovery of their parent compound, hydroxylamine (NH₂OH). In 1865, the German chemist Wilhelm Clemens Lossen first prepared hydroxylammonium chloride by reacting tin and hydrochloric acid in the presence of ethyl nitrate.[1] While Lossen's work laid the foundational stone, the specific exploration of O-alkylated derivatives would follow.
Early investigations into the reactivity of hydroxylamine and its derivatives were often characterized by the challenges of handling the parent compound, which is a colorless, crystalline, and unstable solid.[1] The first documented forays into what we now recognize as O-alkylhydroxylamines, or alkoxyamines, can be traced to the early 20th century. A seminal paper published in 1927 by Lauder W. Jones and Randolph Thomas Major, titled "SUBSTITUTED O-ALKYL HYDROXYLAMINES CHEMICALLY RELATED TO MEDICINALLY VALUABLE AMINES," provides a significant landmark in the history of these compounds.[2] This work indicated a growing interest in these molecules, particularly in the context of their potential medicinal applications, drawing parallels to the already established field of amine pharmacology.
The early terminology surrounding these compounds was not always uniform, with terms like "hydroxylamine ethers" and "O-substituted hydroxylamines" being used interchangeably. The distinction between N-alkylation and O-alkylation of hydroxylamine was a key synthetic challenge. Direct alkylation of hydroxylamine often leads to N-alkylation products, and achieving selective O-alkylation required the development of specific synthetic strategies.[1]
Part 2: The Synthetic Arsenal: Evolution of Preparative Methodologies
The synthesis of O-alkylhydroxylamines has undergone a remarkable evolution, moving from classical, often harsh methods to more sophisticated and selective modern techniques. This progression reflects the increasing demand for these compounds as versatile building blocks in organic synthesis.
Early Synthetic Approaches: The Oxime Route
One of the earliest and most enduring methods for the preparation of O-alkylhydroxylamines involves the O-alkylation of oximes followed by hydrolysis. Oximes, readily prepared from aldehydes or ketones and hydroxylamine, serve as protected forms of hydroxylamine, allowing for selective O-alkylation. The subsequent hydrolysis of the O-alkylated oxime liberates the desired O-alkylhydroxylamine.
Experimental Protocol: Classical Oxime Alkylation and Hydrolysis
-
Oxime Formation: An aldehyde or ketone is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate) in a suitable solvent like ethanol. The reaction mixture is typically stirred at room temperature or gently heated to drive the condensation reaction to completion.
-
O-Alkylation: The resulting oxime is then treated with an alkylating agent (e.g., an alkyl halide or sulfate) in the presence of a base (e.g., sodium hydroxide or potassium carbonate) to facilitate the nucleophilic attack of the oxime oxygen onto the alkylating agent.
-
Hydrolysis: The O-alkylated oxime is subsequently hydrolyzed, typically under acidic conditions (e.g., using hydrochloric acid), to cleave the C=N bond and release the O-alkylhydroxylamine, usually as its hydrochloride salt.
This classical approach, while effective, can be limited by the harsh conditions required for hydrolysis, which may not be compatible with sensitive functional groups.
The Rise of Modern Synthetic Methods
The latter half of the 20th century and the early 21st century witnessed the development of more refined and versatile methods for O-alkylhydroxylamine synthesis, driven by the need for milder conditions and greater functional group tolerance.
The application of the Mitsunobu reaction to the synthesis of O-alkylhydroxylamines represented a significant advancement. This reaction allows for the direct O-alkylation of N-hydroxyphthalimide with a primary or secondary alcohol under mild, redox-neutral conditions. The resulting N-(alkoxy)phthalimide can then be readily deprotected to yield the free O-alkylhydroxylamine.
Experimental Protocol: Mitsunobu Synthesis of O-Alkylhydroxylamines
-
Reaction Setup: A solution of the alcohol, N-hydroxyphthalimide, and triphenylphosphine (PPh₃) in an anhydrous aprotic solvent (e.g., tetrahydrofuran or dichloromethane) is prepared under an inert atmosphere.
-
Addition of Azodicarboxylate: A dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), is added dropwise to the cooled reaction mixture (typically at 0 °C).
-
Workup and Deprotection: After the reaction is complete, the N-(alkoxy)phthalimide intermediate is isolated and then treated with a nucleophile, most commonly hydrazine hydrate, to cleave the phthalimide group and afford the desired O-alkylhydroxylamine.
The Mitsunobu reaction offers excellent control and is compatible with a wide range of functional groups, making it a cornerstone of modern O-alkylhydroxylamine synthesis.
Caption: Mitsunobu reaction workflow for O-alkylhydroxylamine synthesis.
Another powerful modern strategy involves the electrophilic amination of alkoxides. In this approach, an alcohol is first deprotonated to form an alkoxide, which then acts as a nucleophile, attacking an electrophilic nitrogen source. Oxaziridines have emerged as effective electrophilic aminating agents in this context.
Experimental Protocol: Electrophilic Amination using an Oxaziridine
-
Alkoxide Formation: The alcohol is treated with a strong base, such as n-butyllithium or sodium hydride, in an anhydrous solvent at low temperature to generate the corresponding alkoxide.
-
Electrophilic Amination: A solution of an N-alkoxycarbonyl-substituted oxaziridine (e.g., 2-(tert-butoxycarbonyl)-3-phenyloxaziridine) is added to the alkoxide solution. The alkoxide attacks the nitrogen atom of the oxaziridine ring, leading to the formation of an N-protected O-alkylhydroxylamine.
-
Deprotection: The protecting group (e.g., tert-butoxycarbonyl, Boc) is removed under appropriate conditions (e.g., acidic treatment) to yield the final O-alkylhydroxylamine.
This method provides a direct route to O-alkylhydroxylamines from alcohols and offers an alternative to the Mitsunobu reaction.
Caption: Electrophilic amination of alkoxides for O-alkylhydroxylamine synthesis.
Comparative Summary of Synthetic Methods
| Method | Precursors | Conditions | Advantages | Disadvantages |
| Oxime Alkylation & Hydrolysis | Aldehyde/Ketone, Hydroxylamine, Alkylating Agent | Often requires harsh hydrolysis conditions | Readily available starting materials | Limited functional group compatibility |
| Mitsunobu Reaction | Alcohol, N-Hydroxyphthalimide, PPh₃, Azodicarboxylate | Mild, redox-neutral | High functional group tolerance, good stereochemical control | Stoichiometric phosphine oxide byproduct |
| Electrophilic Amination | Alcohol, Strong Base, Electrophilic N-source | Low temperatures, anhydrous conditions | Direct conversion of alcohols | Requires strong bases, sensitive to moisture |
Part 3: The Expanding Horizons of Application
The initial interest in O-alkylhydroxylamines for their potential medicinal value has blossomed into a wide array of applications across various scientific disciplines.
Medicinal Chemistry and Drug Discovery
O-alkylhydroxylamines have emerged as a privileged scaffold in modern drug discovery. Their ability to act as bioisosteres for other functional groups, their unique electronic properties, and their capacity to engage in specific hydrogen bonding interactions have made them attractive components of pharmacologically active molecules.
A prominent example of their impact is in the field of oncology, specifically as inhibitors of the enzyme indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a key regulator of immune responses, and its inhibition is a promising strategy for cancer immunotherapy. O-alkylhydroxylamines have been identified as potent IDO1 inhibitors, with their mechanism of action believed to involve coordination to the heme iron at the enzyme's active site.[3]
Polymer Chemistry: The Rise of Alkoxyamines in Controlled Radical Polymerization
In the realm of polymer chemistry, a specific class of N,N,O-trisubstituted hydroxylamines, known as alkoxyamines, has revolutionized the field of controlled radical polymerization. The discovery in 1974 that alkoxyamines can undergo reversible thermal C-O bond homolysis to generate a persistent nitroxyl radical and a transient alkyl radical paved the way for Nitroxide-Mediated Polymerization (NMP).[1][4]
NMP allows for the synthesis of polymers with well-defined molecular weights, narrow molecular weight distributions, and complex architectures. The reversible activation and deactivation of the growing polymer chain by the nitroxide radical provides a "living" character to the polymerization process.
Caption: Simplified mechanism of Nitroxide-Mediated Polymerization (NMP).
Bioorthogonal Chemistry and Chemical Biology
The unique reactivity of the aminooxy group (-ONH₂) with aldehydes and ketones to form stable oxime linkages has made O-alkylhydroxylamines invaluable tools in bioorthogonal chemistry. This highly selective ligation reaction can be performed in complex biological environments without interfering with native biochemical processes.
This "oxime ligation" has been widely employed for:
-
Protein labeling and modification: Attaching probes, tags, or other functional molecules to proteins that have been genetically engineered to contain a ketone or aldehyde handle.
-
Cell surface engineering: Modifying the surface of living cells with specific functionalities.
-
Bioconjugation: Linking biomolecules such as peptides, nucleic acids, and carbohydrates to create novel hybrid structures.
Part 4: Future Perspectives and Conclusion
The journey of O-alkylhydroxylamines from their early discovery to their current status as a cornerstone of modern chemistry is a testament to the power of fundamental research and the continuous quest for novel reactivity and functionality. As our understanding of their properties deepens and synthetic methodologies become even more sophisticated, the applications of O-alkylhydroxylamines are poised to expand further.
Future research in this area is likely to focus on:
-
Development of novel catalytic methods for their synthesis, further enhancing their accessibility and sustainability.
-
Exploration of new applications in materials science, leveraging their unique electronic and radical-forming properties.
-
Design of next-generation therapeutics based on the O-alkylhydroxylamine scaffold, targeting a broader range of diseases.
-
Advancement of bioorthogonal ligation strategies with faster kinetics and enhanced stability for in vivo applications.
References
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Audran, G., Brémond, P., & Marque, S. R. A. (2014). Labile alkoxyamines: past, present, and future. Chemical Communications, 50(60), 7921-7933. [Link]
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Wikipedia contributors. (2024, November 26). Hydroxylamine. In Wikipedia, The Free Encyclopedia. Retrieved January 16, 2026, from [Link]
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Jones, L. W., & Major, R. T. (1927). SUBSTITUTED O-ALKYL HYDROXYLAMINES CHEMICALLY RELATED TO MEDICINALLY VALUABLE AMINES. Journal of the American Chemical Society, 49(6), 1527-1538. [Link]
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Malachowski, W. P., Winters, M., DuHadaway, J. B., Lewis-Ballester, A., Badir, S., Wai, J., Rahman, M., Sheikh, E., LaLonde, J. M., Yeh, S.-R., Prendergast, G. C., & Muller, A. J. (2016). O-alkylhydroxylamines as rationally-designed mechanism-based inhibitors of indoleamine 2,3-dioxygenase-1. European Journal of Medicinal Chemistry, 108, 564-576. [Link]
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Crich, D. (2023). Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines. Molecules, 28(6), 2793. [Link]
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Kosmalski, T., Kupczyk, D., Baumgart, S., Paprocka, R., & Studzińska, R. (2023). A Review of Biologically Active Oxime Ethers. Molecules, 28(13), 5041. [Link]
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Foot, O. F., & Knight, D. W. (2000). Synthesis of O-alkylhydroxylamines by electrophilic amination of alkoxides. Chemical Communications, (11), 975-976. [Link]
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Albrecht, S., Defoin, A., & Tarnus, C. (2006). Simple Preparation of O-Substituted Hydroxylamines from Alcohols. Synthesis, 2006(10), 1635-1638. [Link]
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Organic Chemistry Portal. O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. [Link]
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Britannica, The Editors of Encyclopaedia. "hydroxylamine". Encyclopedia Britannica, 25 Feb. 2018, [Link]. Accessed 16 January 2026.
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Wikipedia contributors. (2024, October 29). Oxime. In Wikipedia, The Free Encyclopedia. Retrieved January 16, 2026, from [Link]
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Malachowski, W. P., et al. (2016). O-Alkylhydroxylamines as Rationally-designed Mechanism-based Inhibitors of Indoleamine 2,3-Dioxygenase-1. PubMed Central. [Link]
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Studer, A., & Amrein, S. (2002). N-Alkoxyamines: Synthesis, Properties, and Applications in Polymer Chemistry, Organic Synthesis, and Materials Science. CHIMIA International Journal for Chemistry, 56(5), 184-188. [Link]
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The Fundamental Role of Oxime and Oxime Ether Moieties in Improving the Physicochemical and Anticancer Properties of Structurally Diverse Scaffolds. (2023). National Institutes of Health. [Link]
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Conditional generation of free radicals by selective activation of alkoxyamines: towards more effective and less toxic targeting of brain tumors. (2021). PubMed Central. [Link]
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Hydroxylamine Derivatives as a New Paradigm in the Search of Antibacterial Agents. (2018). ACS Publications. [Link]
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Hydroxylamine Derivatives as a New Paradigm in the Search of Antibacterial Agents. (2018). National Institutes of Health. [Link]
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Methodological & Application
Application Note: O-Butylhydroxylamine Hydrochloride Derivatization for Enhanced GC-MS Analysis of Carbonyl Compounds
Introduction: Overcoming the Analytical Challenge of Carbonyls
The analysis of carbonyl-containing compounds, such as aldehydes and ketones, by Gas Chromatography-Mass Spectrometry (GC-MS) presents a significant analytical hurdle.[1][2] These molecules are often characterized by high polarity and limited thermal stability, leading to poor chromatographic peak shape, thermal degradation in the hot GC injector, and low volatility.[3][4][5] To circumvent these issues, chemical derivatization is an essential prerequisite. This process chemically modifies the analyte to enhance its volatility and stability, making it amenable to GC-MS analysis.[3][6]
This application note provides a detailed protocol and the underlying scientific principles for the derivatization of carbonyl compounds using O-butylhydroxylamine hydrochloride (BHA). This method converts aldehydes and ketones into their corresponding O-butyl oxime derivatives. This transformation effectively "caps" the reactive carbonyl group, reducing polarity and preventing unwanted side reactions or isomerizations at high temperatures, which ultimately leads to improved chromatographic resolution and analytical sensitivity.[7][8][9][10]
The Chemistry of Oximation: A Mechanistic Perspective
The derivatization process is based on the well-established formation of an oxime from a hydroxylamine and a carbonyl compound. The reaction proceeds via a two-step nucleophilic addition-elimination mechanism.
-
Step 1: Nucleophilic Addition: The nitrogen atom of O-butylhydroxylamine, a potent nucleophile, attacks the electrophilic carbon of the carbonyl group. This results in the formation of an unstable carbinolamine intermediate.
-
Step 2: Dehydration: The carbinolamine intermediate then undergoes acid-catalyzed dehydration, eliminating a molecule of water to form a stable carbon-nitrogen double bond (C=N), yielding the O-butyl oxime derivative.[11][12]
Why is this advantageous for GC-MS?
-
Enhanced Volatility and Thermal Stability: The replacement of the polar C=O group with the less polar C=N-O-C₄H₉ group significantly reduces intermolecular forces, increasing the analyte's volatility.[3][9] The resulting oxime is also more thermally robust than the parent carbonyl, minimizing degradation during analysis.[1][10]
-
Simplified Chromatograms: For analytes that can exist in multiple forms, such as keto-enol tautomers or the ring and open-chain forms of sugars, oximation effectively "locks" the molecule into a single configuration.[7][8][9] This prevents the appearance of multiple peaks for a single analyte, greatly simplifying data interpretation.[13]
-
Formation of Isomers: It is important to note that the resulting C=N double bond can lead to the formation of geometric isomers (syn and anti). This may result in two distinct, closely eluting peaks for a single analyte, which is a characteristic feature of this derivatization method.[14]
Experimental Protocol
Materials and Reagents
-
Derivatization Reagent: this compound (BHA), CAS No: 4490-82-8
-
Solvent/Catalyst: Anhydrous Pyridine (GC grade or equivalent)
-
Extraction Solvent: Hexane or Ethyl Acetate (GC grade)
-
Drying Agent: Anhydrous Sodium Sulfate
-
Internal Standard: A suitable non-interfering compound (e.g., a stable isotope-labeled analog of the analyte).
-
Reaction Vials: 2 mL amber glass vials with PTFE-lined screw caps.
-
Equipment:
-
Heating block or laboratory oven
-
Vortex mixer
-
Centrifuge
-
GC-MS system equipped with a suitable capillary column (e.g., 5% phenyl-methylpolysiloxane)
-
Safety Precautions
-
This compound (BHA): Causes skin and serious eye irritation.[15] Handle with appropriate personal protective equipment (PPE).
-
Pyridine: Flammable, toxic, and has a pungent, unpleasant odor. All work involving pyridine must be performed in a certified chemical fume hood.
-
General: Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling reagents.[15][16] Ensure adequate ventilation.
Workflow Diagram
The overall experimental workflow is summarized in the diagram below.
Caption: Workflow for BHA derivatization and analysis.
Step-by-Step Derivatization Procedure
-
Sample Preparation:
-
Ensure the sample is free of water, as it interferes with the derivatization reaction. For liquid samples, perform a solvent evaporation or lyophilization (freeze-drying) step.
-
Accurately transfer the dried sample (typically 0.1-1.0 mg) or standard into a 2 mL reaction vial.
-
If using an internal standard, add it to the vial at this stage.
-
-
Reagent Preparation:
-
Prepare the oximation reagent by dissolving this compound in anhydrous pyridine to a final concentration of 20 mg/mL.[6] This solution should be prepared fresh for best results.
-
-
Oximation Reaction:
-
Add 100 µL of the freshly prepared BHA/pyridine solution to the dried sample in the reaction vial.
-
Seal the vial tightly with the PTFE-lined cap and vortex for 30 seconds to ensure complete dissolution and mixing.
-
Place the vial in a heating block or oven set to 75°C for 60 minutes . Note: Optimal temperature and time may vary depending on the specific analytes and should be determined empirically.
-
-
Extraction and Sample Cleanup:
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Add 500 µL of deionized water and 500 µL of hexane (or ethyl acetate) to the vial.
-
Vortex vigorously for 1 minute to extract the oxime derivatives into the organic phase.
-
Centrifuge the vial at 2,000 x g for 5 minutes to achieve clear phase separation.
-
Carefully transfer the upper organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Transfer the dried organic extract to a GC autosampler vial, preferably with a micro-insert, for analysis.
-
Instrumental Analysis & Data Presentation
Recommended GC-MS Parameters
The following parameters serve as a starting point and should be optimized for the specific instrument and analytes of interest.
| Parameter | Suggested Setting |
| GC System | Agilent 8890 GC or equivalent |
| MS System | Agilent 5977 MSD or equivalent |
| Column | HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film |
| Injection Volume | 1 µL |
| Injector Temperature | 250°C |
| Injector Mode | Splitless |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Oven Program | - Initial: 60°C, hold for 2 min- Ramp: 10°C/min to 280°C- Hold: 5 min at 280°C |
| MS Transfer Line Temp | 280°C |
| Ion Source Temp | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | m/z 40-550 |
Summary of Protocol Parameters
For clarity and reproducibility, the key quantitative variables of the protocol are summarized below.
| Step | Parameter | Value | Rationale |
| Reagent Prep | BHA Concentration | 20 mg/mL in Pyridine | Provides sufficient molar excess for complete reaction with typical sample amounts.[6] |
| Oximation | Reaction Temperature | 75°C | Balances reaction kinetics with analyte stability. Optimization may be required. |
| Oximation | Reaction Time | 60 minutes | Ensures the reaction proceeds to completion for most common carbonyls.[7][9] |
| Extraction | Solvent Volume | 500 µL | Adequate for efficient extraction while maintaining sample concentration. |
Conclusion and Best Practices
The this compound derivatization method is a robust and reliable technique for the GC-MS analysis of aldehydes and ketones. By converting polar, thermally labile carbonyls into stable, volatile oximes, this protocol significantly improves chromatographic performance and analytical accuracy. For complex matrices or analytes containing other polar functional groups (e.g., hydroxyls, carboxyls), a subsequent silylation step using a reagent like BSTFA or MSTFA may be necessary to derivatize all active hydrogens, further enhancing analytical outcomes.[6][7][8][9] Method validation, including assessment of linearity, precision, and accuracy, is essential for quantitative applications.[17][18][19][20][21]
References
- Jones, D. R., et al. (n.d.). Improved GC/MS analysis of opiates with use of oxime-TMS derivatives. Journal of Analytical Toxicology.
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Improved GC/MS analysis of opiates with use of oxime-TMS derivatives. (n.d.). PubMed. Retrieved from [Link]
-
Bibel, H. (2025). Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube. Retrieved from [Link]
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Oxime derivatization prior to TMS application for GC analysis ?. (2020). ResearchGate. Retrieved from [Link]
-
Sam-Quarcoo, D., et al. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. InTech. Retrieved from [Link]
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Al-Qahtani, A. H., et al. (2021). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Molecules. Retrieved from [Link]
-
The scheme and chromatogram of oxime derivatives obtained by (a).... (n.d.). ResearchGate. Retrieved from [Link]
-
Uchiyama, S., et al. (2004). Development of a headspace GC/MS analysis for carbonyl compounds (aldehydes and ketones) in household products after derivatization with o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine. Analytical Sciences. Retrieved from [Link]
-
Domínguez-García, M., et al. (2022). Validation of a Microwave-Assisted Derivatization Gas Chromatography-Mass Spectrometry Method for the Quantification of 2-Hydroxybutyrate in Human Serum as an Early Marker of Diabetes Mellitus. Molecules. Retrieved from [Link]
-
De-Góth, G., et al. (2014). A new agent for derivatizing carbonyl species used to investigate limonene ozonolysis. Atmospheric Environment. Retrieved from [Link]
-
Domínguez-García, M., et al. (2022). Validation of a Microwave-Assisted Derivatization Gas Chromatography-Mass Spectrometry Method for the Quantification of 2-Hydroxybutyrate in Human Serum as an Early Marker of Diabetes Mellitus. National Institutes of Health. Retrieved from [Link]
-
Nguyen, D. T., et al. (2013). Keto Acid Profiling Analysis as ethoxime/tert-butyldimethylsilyl Derivatives by Gas Chromatography-Mass Spectrometry. Journal of Chromatography B. Retrieved from [Link]
-
Shaik, J. S., & Talluri, M. V. N. K. (2016). MASS SPECTROMETRY OF FATTY ALDEHYDES. Mass Spectrometry Reviews. Retrieved from [Link]
-
Li, K., et al. (2021). Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS. Journal of Analytical Methods in Chemistry. Retrieved from [Link]
-
Validation of an analytical procedure to measure trace amounts of neurosteroids in brain tissue by gas chromatography-mass spectometry. (2000). ResearchGate. Retrieved from [Link]
-
Validation of a Microwave-Assisted Derivatization Gas Chromatography-Mass Spectrometry Method for the Quantification of 2-Hydroxybutyrate in Human Serum as an Early Marker of Diabetes Mellitus. (2022). ResearchGate. Retrieved from [Link]
-
Al-Hazmi, A. S., et al. (2024). Enhancement and validation of a quantitative GC–MS method for the detection of ∆9-THC and THC—COOH in postmortem blood and urine samples. National Institutes of Health. Retrieved from [Link]
-
Derivatization reaction of carbonyls with PFBHA. (n.d.). ResearchGate. Retrieved from [Link]
-
O-tert-butylhydroxylamine hydrochloride. (n.d.). PubChem. Retrieved from [Link]
-
Reaction mechanism for the derivatization of carbonyl compounds.... (n.d.). ResearchGate. Retrieved from [Link]
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Quantitative Analysis of Ketones via O-Butylhydroxylamine Hydrochloride Derivatization Followed by Gas Chromatography-Mass Spectrometry (GC-MS)
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The accurate quantification of ketones is critical across diverse scientific disciplines, from monitoring metabolic diseases in clinical diagnostics to ensuring purity in pharmaceutical manufacturing and assessing quality in the food and fragrance industry. Direct analysis of ketones can be challenging due to their varying volatility and potential for thermal instability. This application note presents a robust and validated method for the quantitative analysis of ketones. The protocol is based on the chemical derivatization of the ketone's carbonyl group using O-butylhydroxylamine hydrochloride to form a more stable and volatile butoxyoxime derivative. Subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS) provides excellent sensitivity and selectivity. This guide offers a detailed protocol, the underlying chemical principles, method validation parameters based on ICH guidelines, and practical insights for implementation in a laboratory setting.
Principle and Strategy
The core of this method is the conversion of a target ketone into a butoxyoxime. This derivatization strategy is employed for several key reasons:
-
Improved Chromatographic Behavior: Ketones, especially smaller ones, can be highly volatile and may exhibit poor peak shape in GC. The resulting oxime derivative has a higher molecular weight and is typically less polar, leading to better chromatographic separation and improved peak symmetry.
-
Enhanced Thermal Stability: Derivatization protects the carbonyl group, creating a more thermally stable molecule that can withstand the high temperatures of the GC inlet and column without degradation.[1]
-
Increased Mass Spectrometric Specificity: The butoxyoxime derivatives produce characteristic and predictable fragmentation patterns under Electron Ionization (EI), allowing for highly selective detection using Selected Ion Monitoring (SIM), which significantly enhances the signal-to-noise ratio and lowers detection limits.[2]
The reaction proceeds via a nucleophilic addition of the O-butylhydroxylamine to the carbonyl carbon of the ketone, followed by the elimination of a water molecule to form the corresponding O-butyl oxime.[3][4][5] This is a condensation reaction that is typically carried out in a basic or mildly acidic environment to facilitate the reaction.
Reaction Mechanism: Ketone to Butoxyoxime
The reaction begins with the nucleophilic attack of the nitrogen atom from O-butylhydroxylamine on the electrophilic carbonyl carbon of the ketone. This is followed by proton transfers and the elimination of water to yield the stable O-butyl oxime derivative.
Caption: Reaction of a ketone with O-butylhydroxylamine to form a stable O-butyl oxime derivative.
Materials and Instrumentation
Reagents and Chemicals
-
This compound (CAS No. 39927-40-5), ≥98% purity
-
Ketone standards (e.g., Acetone, 2-Butanone, Cyclohexanone), ≥99% purity
-
Internal Standard (IS), e.g., 3-Hexanone or an isotopically labeled analog of the analyte
-
Pyridine, anhydrous, ≥99.8%
-
Ethyl acetate, HPLC or GC grade
-
Hexane, HPLC or GC grade
-
Sodium sulfate, anhydrous
-
Methanol, HPLC or GC grade
-
Deionized water (18.2 MΩ·cm)
Instrumentation
-
Gas Chromatograph with Mass Spectrometric Detector (GC-MS)
-
Analytical balance (4-decimal place)
-
Heating block or water bath with temperature control
-
Vortex mixer
-
Centrifuge
-
Autosampler vials with inserts (2 mL)
-
Volumetric flasks (Class A)
-
Micropipettes (calibrated)
Detailed Experimental Protocol
This protocol provides a framework for the analysis. Optimization of reaction time, temperature, and extraction solvent may be necessary depending on the specific ketone and sample matrix.
Step 1: Preparation of Solutions
-
Derivatizing Reagent (10 mg/mL): Accurately weigh 100 mg of this compound and dissolve in 10 mL of anhydrous pyridine in a volumetric flask. Pyridine acts as a solvent and a base to neutralize the HCl released during the reaction.
-
Ketone Stock Standard (1000 µg/mL): Accurately weigh 10 mg of the target ketone standard, dissolve, and bring to volume in a 10 mL volumetric flask using methanol.
-
Internal Standard Stock (1000 µg/mL): Prepare a 1000 µg/mL stock solution of the chosen internal standard (e.g., 3-Hexanone) in methanol.
Step 2: Preparation of Calibration Curve Standards
Prepare a series of calibration standards by serial dilution of the ketone stock standard in methanol. A typical concentration range might be 1, 5, 10, 25, 50, and 100 µg/mL.
-
To a 1.5 mL autosampler vial, add 100 µL of each calibration standard dilution.
-
Spike each vial with 10 µL of a working solution of the internal standard (e.g., 100 µg/mL) to achieve a constant final IS concentration in all standards and samples.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature. This step ensures that the derivatization reaction is not affected by the solvent.
Step 3: Sample Preparation
The preparation will vary based on the matrix (e.g., plasma, urine, industrial solvent). A generic liquid-liquid extraction is described below.
-
To 100 µL of the sample (e.g., diluted plasma), add 10 µL of the internal standard working solution.
-
Add 500 µL of cold ethyl acetate, vortex vigorously for 1 minute, and centrifuge at 10,000 x g for 5 minutes.
-
Transfer the upper organic layer to a clean autosampler vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
Step 4: Derivatization Reaction
-
To each dried residue from the calibration standards (Step 2) and samples (Step 3), add 50 µL of the this compound solution in pyridine.
-
Cap the vials tightly and vortex briefly.
-
Heat the vials at 70°C for 45 minutes in a heating block or water bath.
-
After heating, allow the vials to cool to room temperature.
-
Add 200 µL of deionized water and 500 µL of hexane.
-
Vortex vigorously for 1 minute to extract the oxime derivatives into the hexane layer.
-
Centrifuge for 5 minutes to ensure phase separation.
-
Carefully transfer the upper hexane layer to a clean autosampler vial with an insert for GC-MS analysis.
Caption: General workflow for the quantitative analysis of ketones using derivatization.
Step 5: GC-MS Instrumental Analysis
The following parameters serve as a starting point and should be optimized for the specific instrument and analytes.
| GC Parameter | Setting |
| Column | 30 m x 0.25 mm ID, 0.25 µm film (e.g., DB-5ms or equivalent) |
| Injection Volume | 1 µL |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Oven Program | 60°C (hold 1 min), ramp to 280°C at 15°C/min, hold 5 min |
| MS Parameter | Setting |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
For method development, run a full scan analysis of a high-concentration standard to identify the retention time and characteristic mass fragments of the derivatized ketone and internal standard. Select at least two or three specific, abundant ions for each compound for SIM analysis to ensure specificity.
Data Analysis and Method Validation
Quantification
-
Calibration Curve: For each calibration standard, calculate the ratio of the peak area of the analyte derivative to the peak area of the IS derivative.
-
Plot this Area Ratio (y-axis) against the known concentration of the analyte (x-axis).
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value >0.995 is typically desired.
-
Sample Analysis: Calculate the Area Ratio for the unknown sample and use the regression equation to determine the concentration of the ketone in the original sample, accounting for any dilution or concentration factors.
Method Validation (Trustworthiness)
To ensure the reliability of the results, the analytical method must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH) Q2(R1).[6][7][8][9]
| Parameter | Description | Typical Acceptance Criteria |
| Specificity | Ability to detect the analyte in the presence of matrix components. | No significant interfering peaks at the retention time of the analyte and IS. |
| Linearity & Range | Proportionality of response to concentration over a defined range. | R² ≥ 0.995 |
| Accuracy | Closeness of measured value to the true value. | 80-120% recovery of spiked samples at low, medium, and high concentrations.[10] |
| Precision | Agreement between replicate measurements (repeatability and intermediate). | Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at LOQ).[10] |
| Limit of Detection (LOD) | Lowest concentration that can be reliably detected. | Signal-to-Noise ratio (S/N) ≥ 3 |
| Limit of Quantitation (LOQ) | Lowest concentration that can be accurately quantified. | S/N ≥ 10; must meet accuracy and precision criteria.[9][11] |
| Robustness | Resilience to small, deliberate changes in method parameters. | No significant impact on results from minor changes (e.g., ±5°C in reaction temp). |
Conclusion
The derivatization of ketones with this compound provides a reliable and robust method for their quantitative analysis by GC-MS. This approach overcomes many of the challenges associated with the direct analysis of carbonyl compounds. By converting ketones to their corresponding butoxyoxime derivatives, analysts can achieve improved chromatographic performance, thermal stability, and mass spectrometric selectivity. The detailed protocol and validation framework presented in this application note serve as a comprehensive guide for researchers, scientists, and drug development professionals to implement this powerful technique for accurate and trustworthy ketone quantification in a variety of sample matrices.
References
-
ASTM E411-24, Standard Test Method for Trace Quantities of Carbonyl Compounds with 2,4-Dinitrophenylhydrazine, ASTM International, West Conshohocken, PA, 2024. [Link]
-
Infinita Lab. ASTM E411 Test Method for Trace Quantities of Carbonyl Compounds with 2,4-Dinitrophenylhydrazine. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Jordi Labs. ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. September 2021. [Link]
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U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. November 2005. [Link]
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International Council for Harmonisation. Quality Guidelines. [Link]
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ASTM International. Standard Test Method for Trace Quantities of Carbonyl Compounds with 2,4-Dinitrophenylhydrazine. [Link]
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BSI Knowledge. ASTM E411 - 12: The Standard for Standard Test Method for Trace Quantities of Carbonyl Compounds with 2,4-Dinitrophenylhydrazine. [Link]
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Newman, J. C., & Verdin, E. (2021). Determination of ketone bodies in biological samples via rapid UPLC-MS/MS. Metabolites, 11(4), 209. [Link]
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Sun, H., & Chen, G. (2018). Method Development and Validation with Statistical Analysis to Access Raspberry Ketone Metabolism in Mice by UHPLC-QqQ-MS/MS. Current Developments in Nutrition, 2(11). [Link]
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Wang, Y., et al. (2019). Quantitative Determination and Validation of Four Ketones in Salvia miltiorrhiza Bunge Using Quantitative Proton Nuclear Magnetic Resonance Spectroscopy. Molecules, 24(18), 3244. [Link]
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OUCI. Development and validation of a multiplexed LC-MS/MS ketone body assay for clinical diagnostics. [Link]
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Bennett, A. H., & Donovan, F. K. (1922). The Estimation of Aldehydes and Ketones by Means of Hydroxylamine. The Analyst, 47(553), 146-151. [Link]
- Google Patents. Enhanced sensitivity for analysis of ketosteroid compounds using mass spectrometry.
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Uchiyama, S., et al. (2004). Development of a headspace GC/MS analysis for carbonyl compounds (aldehydes and ketones) in household products after derivatization with o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine. Analytical Sciences, 20(5), 865-870. [Link]
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Rzepa, H. S. (2012). Oxime formation from hydroxylamine and ketone: a (computational) reality check on stage one of the mechanism. Henry Rzepa's Blog. [Link]
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Journal of microbiology, biotechnology and food sciences. validation of an analytical method for the quantification of 1-kestose, glucose and sucrose in the. [Link]
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Chemistry Stack Exchange. How does O-benzoyl-N-methylhydroxylamine hydrochloride oxidise this ketone? [Link]
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DergiPark. A SIMPLE TITRIMETRIC METHOD FOR DETERMINATION OF ALDEHYDES AND KETONES. [Link]
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Quora. Organic Chemistry: How does hydroxylamine react with aldehydes/ketones to form oximes? [Link]
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Pfeiffer, J. Y., & Beauchemin, A. M. (2009). Simple Reaction Conditions for the Formation of Ketonitrones from Ketones and Hydroxylamines. The Journal of Organic Chemistry, 74(21), 8381-8383. [Link]
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Demirkol, O., et al. (2013). Quantitative Clinical Diagnostic Analysis of Acetone in Human Blood by HPLC. Journal of Analytical Methods in Chemistry, 2013, 850796. [Link]
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University Course Document. Experiment 13 Qualitative Tests for Carbonyls; Unknown Carbonyl. [Link]
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Ekeeda. (2019, April 30). Action of Hydroxylamine on Aldehyde and Ketone. YouTube. [Link]
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Marcos, J., & Pozo, O. J. (2015). Derivatization of steroids in biological samples for GC-MS and LC-MS analyses. Bioanalysis, 7(19), 2515-2534. [Link]
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Zhang, Y., et al. (2022). Development and Verification of a Precolumn Derivatization LC-MS/MS Method for the Pharmacokinetic Study of Houttuynine of Houttuynia Essential Oil. Molecules, 27(1), 226. [Link]
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Application Note: Enhancing Steroid Profiling by LC-MS/MS using O-Butylhydroxylamine Hydrochloride Derivatization
Introduction: The Challenge and the Solution for Sensitive Steroid Analysis
The quantitative analysis of endogenous and synthetic steroids is crucial in endocrinology, clinical diagnostics, and pharmaceutical development. However, steroids often present a significant analytical challenge for mass spectrometry-based methods. Many key steroids, particularly those with ketone functionalities (keto-steroids), exhibit poor ionization efficiency in common electrospray ionization (ESI) sources, leading to low sensitivity and high limits of quantification.[1] This is a critical bottleneck, especially when analyzing low-concentration steroids in complex biological matrices like plasma, serum, or tissue.[2][3]
To overcome this limitation, chemical derivatization of the carbonyl groups on the steroid backbone is a well-established strategy to enhance detection sensitivity.[1][4] This application note provides a detailed protocol and scientific rationale for the derivatization of keto-steroids with O-butylhydroxylamine hydrochloride. This process converts the ketone group into an O-butyl oxime, which incorporates a readily ionizable nitrogen atom. This modification significantly improves the proton affinity of the steroid molecule, leading to a dramatic increase in signal intensity during LC-MS/MS analysis and enabling more accurate and reliable quantification at lower concentrations.
The "Why": Causality Behind Derivatization with O-Butylhydroxylamine
The primary reason for derivatizing keto-steroids is to improve their ionization efficiency.[2][3] The reaction of a ketone with this compound results in the formation of an O-butyl oxime derivative. This introduces a basic nitrogen atom into the steroid structure, which is readily protonated in the positive ion ESI source. This enhanced protonation leads to a much stronger signal in the mass spectrometer.
Furthermore, the addition of the O-butyl group increases the hydrophobicity of the steroid molecule. This can improve its retention on reversed-phase liquid chromatography columns, potentially leading to better separation from endogenous interferences. The derivatization is highly specific to carbonyl groups (ketones and aldehydes), meaning it will not react with other functional groups like hydroxyls, thus preserving the structural integrity of other parts of the steroid molecule.
Materials and Reagents
-
Steroid Standards: (e.g., Testosterone, Progesterone, Cortisone, etc.)
-
This compound: (CAS No. 39939-01-6)
-
Internal Standards: Stable isotope-labeled steroid standards corresponding to the analytes of interest.
-
Solvents: Methanol (LC-MS grade), Acetonitrile (LC-MS grade), Water (LC-MS grade), Pyridine.
-
Acids/Bases: Formic acid (LC-MS grade).
-
Extraction Solvents: Methyl tert-butyl ether (MTBE) or Ethyl Acetate.
-
Sample Preparation: Centrifuge, evaporator (e.g., nitrogen stream), vortex mixer, heating block or water bath.
Experimental Workflow
The overall workflow for the derivatization and analysis of steroids is depicted below. This process includes sample extraction, the core derivatization reaction, and subsequent LC-MS/MS analysis.
Caption: Workflow for steroid analysis using O-butylhydroxylamine derivatization.
Detailed Protocol: Step-by-Step Derivatization of Steroids
This protocol is a robust starting point and may require optimization based on the specific steroids of interest and the sample matrix.
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of serum or plasma, add the appropriate amount of internal standard solution.
-
Add 1 mL of MTBE, vortex vigorously for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 40°C.
-
-
Derivatization Reaction:
-
Prepare a 10 mg/mL solution of this compound in a 1:1 (v/v) mixture of pyridine and methanol. This solution should be prepared fresh.
-
To the dried sample extract, add 50 µL of the this compound solution.
-
Vortex briefly to ensure the residue is fully dissolved.
-
Incubate the mixture at 40°C for 20 minutes. Optimal conditions may vary, but this is a well-established starting point for similar hydroxylamine reactions.[2]
-
After incubation, evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
-
Final Sample Preparation for LC-MS/MS:
-
Reconstitute the dried derivatized sample in 100 µL of the initial mobile phase of your LC method (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Vortex and transfer to an autosampler vial for injection.
-
Mass Spectrometry Analysis
The derivatization with O-butylhydroxylamine introduces a predictable mass shift and creates a highly ionizable product.
Mass Shift Calculation
The reaction of a ketone with O-butylhydroxylamine results in the replacement of an oxygen atom (atomic weight ≈ 16.00 Da) with a butoxyamine group (=N-O-C₄H₉, molecular weight ≈ 87.12 Da). The net mass change is an increase of approximately 71.12 Da per derivatized keto group.
| Steroid (Example) | Molecular Formula | Monoisotopic Mass (Da) | Derivatized Mass (Da) | Mass Shift (Da) |
| Testosterone | C₁₉H₂₈O₂ | 288.2089 | 359.2828 | +71.0739 |
| Progesterone | C₂₁H₃₀O₂ | 314.2246 | 456.3716 | +142.1470 (2 keto groups) |
| Cortisone | C₂₁H₂₈O₅ | 360.1937 | 502.3407 | +142.1470 (2 keto groups) |
| Androstenedione | C₁₉H₂₆O₂ | 286.1933 | 428.3403 | +142.1470 (2 keto groups) |
MS/MS Fragmentation
For quantitative analysis, Multiple Reaction Monitoring (MRM) is the preferred scan mode. The precursor ion will be the protonated molecule of the O-butyl oxime derivative, [M+H]⁺. A characteristic and often intense fragment ion results from the neutral loss of the O-butyl moiety.[5]
Caption: Characteristic fragmentation of O-butyl oxime steroid derivatives.
Example MRM Transitions:
| Derivatized Steroid | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
| Testosterone-O-butyl oxime | 360.3 | 288.2 | Neutral loss of C₄H₈O |
| Progesterone-bis(O-butyl oxime) | 457.4 | 386.3 | Neutral loss of one O-butyl group |
| Cortisone-bis(O-butyl oxime) | 503.3 | 432.3 | Neutral loss of one O-butyl group |
Note: These are theoretical m/z values and should be optimized empirically on your mass spectrometer.
Trustworthiness: A Self-Validating System
The robustness of this protocol is ensured by several key factors:
-
Use of Internal Standards: The inclusion of stable isotope-labeled internal standards from the beginning of the sample preparation process is critical. These standards co-elute with the target analytes and experience similar extraction efficiencies and derivatization kinetics, correcting for any sample loss or matrix effects.
-
Specificity of Derivatization: The reaction is highly specific to carbonyl groups, minimizing the formation of unwanted byproducts from other functional groups on the steroid molecule.
-
Chromatographic Separation: The formation of syn/anti isomers of the oxime is possible, which may result in peak splitting.[6] However, modern high-resolution HPLC/UHPLC columns often co-elute these isomers as a single sharp peak. If peak splitting is observed, chromatographic conditions can be optimized, or the peak areas of both isomers can be summed for quantification.
Conclusion
Derivatization of keto-steroids with this compound is a powerful technique to significantly enhance the sensitivity and reliability of LC-MS/MS-based quantification. The formation of O-butyl oximes greatly improves ionization efficiency, leading to lower detection limits and more robust analytical methods. The protocol outlined in this application note provides a comprehensive and scientifically grounded workflow for researchers, scientists, and drug development professionals to implement this valuable technique for sensitive and accurate steroid profiling.
References
-
Zhang, Q., Liu, L., Xiang, K., Wang, Y., Zhang, R., & Li, Y. (2019). Quantitative-Profiling Method of Serum Steroid Hormones by Hydroxylamine-Derivatization HPLC–MS. Journal of Analysis and Testing, 3(2), 145-155. [Link]
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Carvalho, V. M., & Marques, M. A. (2016). New Estrone Oxime Derivatives: Synthesis, Cytotoxic Evaluation and Docking Studies. Molecules, 21(11), 1481. [Link]
-
Pozo, O. J., Deventer, K., & Van Eenoo, P. (2021). Liquid chromatography-mass spectrometry behavior of Girard's reagent T derivatives of oxosteroid intact phase II metabolites for doping control purposes. Journal of Mass Spectrometry, 56(8), e4749. [Link]
- Wang, Y., et al. (2020). Chemical derivatization-ultra-high performance liquid chromatography-tandem mass spectrometry for simultaneously detecting 18 steroid hormones in serum.
- Caflisch, G. B., & Singh, R. J. (2017). Enhanced sensitivity for analysis of ketosteroid compounds using mass spectrometry.
-
Yuan, T. (2014). Steroid Analysis by Liquid Chromatography-Mass Spectrometry: Derivatization Consideration. Journal of Analytical & Bioanalytical Techniques, 5(5), 1. [Link]
-
A user's question on ResearchGate about a protocol for steroid derivatization. (2014). [Link]
-
Molnár-Perl, I., & Sebők, Á. (2011). Derivatization and fragmentation pattern analysis of natural and synthetic steroids, as their trimethylsilyl (oxime) ether derivatives by gas chromatography mass spectrometry. Journal of Chromatography A, 1218(51), 9235-9252. [Link]
-
Verleysen, K., & Ricard, M. J. (2013). Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement. Journal of the American Society for Mass Spectrometry, 24(9), 1404-1413. [Link]
-
Häkkinen, M. R., et al. (2019). Simultaneous analysis by LC–MS/MS of 22 ketosteroids with hydroxylamine derivatization and underivatized estradiol from human plasma, serum and prostate tissue. The Journal of Steroid Biochemistry and Molecular Biology, 190, 21-31. [Link]
-
Penning, T. M., & Byrns, M. C. (2020). Mass Spectral Analysis of Sterols and Other Steroids in Different Ionization Modes: Sensitivity and Oxidation Artifacts. Journal of the American Society for Mass Spectrometry, 31(11), 2325-2334. [Link]
-
A diagram from a research paper showing the classical synthesis of steroidal oximes. (n.d.). [Link]
-
Ryan, C. A., et al. (2021). Characterization of spironolactone and metabolites derivatized using Girard's reagent P using mass spectrometry and ion mobility. Journal of the American Society for Mass Spectrometry, 32(1), 227-236. [Link]
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Pouzar, V., & Cerný, I. (1996). Preparation and properties of 3-(O-(2-carboxyethyl)oxime derivatives of steroid hormones. Steroids, 61(2), 89-93. [Link]
-
Zhang, Q., et al. (2019). Quantitative-Profiling Method of Serum Steroid Hormones by Hydroxylamine-Derivatization HPLC-MS. Journal of Analysis and Testing, 3(2), 145-155. [Link]
-
Shishova, A. V., et al. (2017). Girard derivatization for LC-MS/MS profiling of endogenous ecdysteroids in Drosophila. Journal of Lipid Research, 58(1), 217-225. [Link]
-
Verleysen, K., & Ricard, M. J. (2013). Fragmentation of oxime and silyl oxime ether oddelectron positive ions by the McLafferty rearrangement. Journal of the American Society for Mass Spectrometry, 24(9), 1404-1413. [Link]
-
Thevis, M., & Schänzer, W. (2021). Liquid chromatography-mass spectrometry behavior of Girard's reagent T derivatives of oxosteroid intact phase II metabolites for doping control purposes. Journal of Mass Spectrometry, 56(8), e4749. [Link]
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LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
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Abu-Rabie, P., et al. (2023). Comparing derivatization reagents for quantitative LC–MS/MS analysis of a variety of vitamin D metabolites. Analytical and Bioanalytical Chemistry, 415(18), 4309-4321. [Link]
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Analysis of Aldehydes in Environmental Samples with O-Butylhydroxylamine Hydrochloride: A Detailed Guide to Derivatization and Quantification by GC-MS and HPLC
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Aldehydes are a significant class of environmental pollutants, originating from both natural and anthropogenic sources, and are implicated in adverse health effects. Their high reactivity and polarity, however, pose analytical challenges for direct measurement. This application note provides a comprehensive protocol for the analysis of aldehydes in environmental matrices (air, water, and soil) through derivatization with O-butylhydroxylamine hydrochloride (BHA). This method converts volatile and polar aldehydes into more stable, less polar O-butyloxime derivatives, which are amenable to gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) analysis. We detail the principles of the derivatization reaction, step-by-step protocols for sample preparation and derivatization, and optimized instrumental conditions. Furthermore, this guide explains the causality behind experimental choices, outlines method validation parameters, and offers troubleshooting advice to ensure the generation of reliable and reproducible data.
Introduction: The Need for Robust Aldehyde Analysis
Aldehydes are ubiquitous in the environment, stemming from sources such as industrial emissions, vehicle exhaust, and the photochemical oxidation of hydrocarbons.[1][2] Many aldehydes, including formaldehyde and acetaldehyde, are classified as hazardous air pollutants and potential carcinogens, making their accurate quantification essential for environmental monitoring and human health risk assessment.[1][3]
Direct analysis of aldehydes is often hindered by their low molecular weight, high polarity, and thermal instability. To overcome these challenges, chemical derivatization is employed to transform the analytes into more stable and readily detectable compounds.[4][5] While 2,4-dinitrophenylhydrazine (DNPH) is a commonly used reagent, it has notable disadvantages, including the thermal instability of some derivatives and the need for time-consuming cleanup steps.
Derivatization with O-substituted hydroxylamines, such as this compound (BHA), offers a superior alternative. This reagent reacts with carbonyl compounds under mild conditions to form stable O-butyloxime derivatives.[6] These derivatives exhibit improved thermal stability and chromatographic properties, making them ideal for analysis by GC-MS.[7]
Principle of the Method: O-Butyloxime Formation
The core of this analytical method is the nucleophilic addition of O-butylhydroxylamine to the carbonyl carbon of an aldehyde. This is followed by the elimination of a water molecule to form a stable O-butyloxime. The butoxy group (-O-C₄H₉) increases the hydrophobicity and volatility of the derivative, facilitating its separation by gas chromatography. The reaction is typically carried out in an aqueous or organic solvent at a slightly acidic to neutral pH to ensure the hydroxylamine is in its reactive free base form while also catalyzing the dehydration step.
Chemical Reaction Mechanism
Caption: Derivatization of an aldehyde with O-butylhydroxylamine to form a stable O-butyloxime.
Materials and Reagents
-
Standards: Certified reference standards of target aldehydes (e.g., formaldehyde, acetaldehyde, hexanal).
-
Derivatizing Reagent: this compound (BHA), 98% purity or higher.
-
Solvents: HPLC or GC-grade methanol, acetonitrile, dichloromethane, hexane, and ethyl acetate.
-
Reagent Water: Deionized water, 18 MΩ·cm or equivalent, free of organic contaminants.
-
Acids/Bases: Hydrochloric acid (HCl) and sodium hydroxide (NaOH) for pH adjustment.
-
Buffer: Phosphate or acetate buffer solutions (e.g., 0.1 M, pH 4-6). The optimal pH should be determined experimentally to ensure complete derivatization.
-
Internal Standard (IS) & Surrogate: Labeled compounds (e.g., d₄-acetaldehyde) or a compound not expected in samples (e.g., benzaldehyde-d₅) for quantification and recovery assessment.
-
Drying Agent: Anhydrous sodium sulfate, analytical grade, baked at 400°C for 4 hours.
-
Glassware: Volumetric flasks, vials with PTFE-lined septa, pipettes, graduated cylinders. All glassware must be scrupulously cleaned and solvent-rinsed.
Experimental Protocols
The following protocols provide a general framework. Specific parameters may require optimization based on the sample matrix and target aldehydes.
Overall Experimental Workflow
Caption: General workflow for the analysis of aldehydes using O-butylhydroxylamine derivatization.
Preparation of Reagents and Standards
-
BHA Derivatizing Solution (10 mg/mL): Dissolve 1.0 g of this compound in 100 mL of reagent water. This solution should be prepared fresh weekly and stored at 4°C.
-
Aldehyde Stock Standards (1000 µg/mL): Prepare individual stock solutions by dissolving 100 mg of each pure aldehyde standard in 100 mL of methanol. Store at -20°C.
-
Working Standard Mixture: Prepare a mixed working standard solution by diluting the stock standards in methanol to the desired concentration range (e.g., 0.1 - 10 µg/mL).
-
Internal Standard/Surrogate Spiking Solution: Prepare a solution containing the internal standard and surrogate at a concentration appropriate for spiking into samples and calibration standards.
Sample Collection and Preparation
-
Air Samples: Draw a known volume of air through an impinger containing a buffered solution of BHA. Alternatively, collect air onto a sorbent tube (e.g., Tenax®) followed by thermal or solvent desorption and subsequent derivatization.
-
Water Samples: Collect water samples in amber glass bottles with PTFE-lined caps. Samples should be stored at 4°C and analyzed as soon as possible. If residual chlorine is present, quench with sodium thiosulfate.
-
Soil/Sediment Samples: Extract aldehydes from a known mass of the sample using an appropriate solvent like methanol or acetonitrile, potentially with sonication or accelerated solvent extraction (ASE).
Derivatization Protocol
-
Aqueous Samples/Extracts:
-
To a 20 mL vial, add 10 mL of the aqueous sample or sample extract.
-
Spike with the internal standard/surrogate solution.
-
Add 1 mL of the 10 mg/mL BHA derivatizing solution.
-
Adjust the pH to 4-5 using dilute HCl or NaOH. Causality: This pH range ensures a sufficient concentration of the free amine for nucleophilic attack while still providing acid catalysis for the dehydration step.
-
Seal the vial and incubate at 60°C for 60 minutes in a water bath or heating block. Allow to cool to room temperature.
-
-
Liquid-Liquid Extraction (LLE) of Derivatives:
-
Add 5 mL of hexane or dichloromethane to the vial containing the derivatized sample.
-
Shake vigorously for 2 minutes. Allow the layers to separate.
-
Carefully transfer the organic (top for hexane, bottom for dichloromethane) layer to a clean tube using a Pasteur pipette.
-
Repeat the extraction twice more with fresh aliquots of the solvent.
-
Combine the organic extracts.
-
-
Drying and Concentration:
-
Pass the combined organic extract through a small column containing anhydrous sodium sulfate to remove residual water.
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
-
The sample is now ready for instrumental analysis.
-
Instrumental Analysis
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the preferred method for analyzing the resulting O-butyloximes due to their volatility and the high selectivity and sensitivity of mass spectrometric detection.
| Parameter | Recommended Setting | Rationale |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms) | A non-polar or mid-polarity column provides excellent separation for the relatively non-polar oxime derivatives. |
| Injector | Splitless, 250°C | Maximizes transfer of analytes to the column for trace-level analysis. |
| Carrier Gas | Helium, constant flow at 1.0-1.2 mL/min | Provides optimal separation efficiency. |
| Oven Program | Initial 40°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min | A temperature gradient effectively separates analytes with a range of boiling points. |
| MS Interface | 280°C | Prevents condensation of analytes. |
| Ion Source | Electron Ionization (EI) at 70 eV, 230°C | Standard ionization mode that produces reproducible fragmentation patterns for library matching. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity by monitoring characteristic ions for each target analyte. |
High-Performance Liquid Chromatography (HPLC-UV/MS)
For less volatile or thermally labile aldehydes, HPLC can be an effective alternative.
| Parameter | Recommended Setting | Rationale |
| Column | C18 reverse-phase, 2.1/4.6 mm ID, 100-150 mm length, <5 µm particle size | Standard for separating moderately non-polar compounds from an aqueous/organic mobile phase. |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid | Gradient elution (e.g., 30% B to 100% B over 15 min) is typically required to resolve all derivatives. |
| Flow Rate | 0.2 - 0.8 mL/min | Dependent on column internal diameter. |
| Column Temp. | 30-40°C | Improves peak shape and reproducibility. |
| Detector | UV/Vis at 210-254 nm or Mass Spectrometer (ESI+) | The oxime derivatives have some UV absorbance, but MS provides far greater sensitivity and specificity. |
Data Analysis and Quantification
-
Calibration: Analyze a series of calibration standards (typically 5-7 levels) prepared by derivatizing the working standard mixtures. Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration ratio. A linear regression with a correlation coefficient (r²) > 0.995 is typically required.
-
Quantification: Calculate the concentration of each aldehyde in the original environmental sample using the calibration curve and accounting for all dilution and concentration factors.
Method Validation and Quality Control
To ensure the trustworthiness of the results, the analytical method must be validated.[8][9][10] Key parameters include:
| Validation Parameter | Description | Acceptance Criteria (Typical) |
| Linearity | The range over which the instrumental response is proportional to analyte concentration. | r² ≥ 0.995 |
| Limit of Detection (LOD) | The lowest concentration of an analyte that can be reliably detected. | Signal-to-Noise ratio ≥ 3 |
| Limit of Quantification (LOQ) | The lowest concentration of an analyte that can be accurately and precisely quantified. | Signal-to-Noise ratio ≥ 10 |
| Precision | The closeness of agreement between replicate measurements. (Repeatability & Intermediate Precision) | Relative Standard Deviation (RSD) ≤ 15% |
| Accuracy/Recovery | The closeness of the measured value to the true value, often assessed by spiking matrix samples. | 80-120% recovery |
| Specificity | The ability to unequivocally assess the analyte in the presence of other components. | No interfering peaks at the analyte retention time. |
Routine QC: Include a method blank, a laboratory control sample (LCS), and a matrix spike/matrix spike duplicate (MS/MSD) with each batch of samples to monitor for contamination, accuracy, and precision.
References
-
U.S. Environmental Protection Agency. (1996). Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC). SW-846. [Link]
-
U.S. Environmental Protection Agency. (1999). Method TO-11A: Determination of Formaldehyde in Ambient Air Using Adsorbent Cartridge Followed by HPLC. [Link]
-
Waters Corporation. EPA Method TO11 Determination of Formaldehyde in Ambient Air using Adsorbant Cartridge followed by High Performance Liquid Chromatography (HPLC). [Link]
-
U.S. Environmental Protection Agency. Method for the determination of aldehydes and ketones in ambient air using HPLC. [Link]
-
Uchiyama, S., Ando, M., & Aoyagi, S. (2004). Development of a headspace GC/MS analysis for carbonyl compounds (aldehydes and ketones) in household products after derivatization with o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine. Analytical Sciences, 20(5), 865-870. [Link]
-
U.S. Environmental Protection Agency. Method 0011: Sampling for Selected Aldehyde and Ketone Emissions from Stationary Sources. [Link]
-
Cancho, B., Ventura, F., & Galceran, M. T. (2002). Determination of aldehydes in drinking water using pentafluorobenzylhydroxylamine derivatization and solid-phase microextraction. Journal of Chromatography A, 943(1), 1-13. [Link]
-
Cancho, B., et al. (2002). Determination of aldehydes in drinking water using pentafluorbenzylhydroxylamine derivatization and solid phase microextarction. ResearchGate. [Link]
-
LCGC International. (2008). Derivatization of Carbonyl Compounds for GC-MS Analysis. [Link]
-
Selley, M. L., & Ardlie, N. G. (1995). Determination of aldehydes and other lipid peroxidation products in biological samples by gas chromatography-mass spectrometry. Methods in Enzymology, 251, 146-157. [Link]
-
Ho, S. S. H., & Yu, J. Z. (2004). Methods for determining aldehydes in air. [Link]
-
Kuwata, K., Uebori, M., & Yamasaki, Y. (2000). Synthesis of the O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine oximes of selected carbonyl compounds and their determination by liquid chromatography with ultraviolet detection. Journal of Chromatography A, 886(1-2), 209-221. [Link]
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Li, Y., et al. (2021). The synthesis of two long-chain N-hydroxy amino coumarin compounds and their applications in the analysis of aldehydes. Molecules, 26(20), 6245. [Link]
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Aurora Pro Scientific. HPLC Analysis of Aldehydes and Ketones in Air Samples. [Link]
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Liu, Z., et al. (2008). Detection of carbonyl groups in triterpenoids by hydroxylamine hydrochloride derivatization using electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 22(12), 1981-1992. [Link]
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Farsalinos, K., et al. (2018). Development and validation of analytical methodology for the quantification of aldehydes in e-cigarette aerosols using UHPLC-UV. Food and Chemical Toxicology, 117, 104-110. [Link]
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Li, Q., et al. (2021). Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS. Metabolites, 11(10), 693. [Link]
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Application Notes and Protocols for the Synthesis of O-Butyl Oximes from Aldehydes
Introduction: The Strategic Importance of O-Alkyl Oximes in Modern Chemistry
O-alkyl oximes are a pivotal class of organic compounds, distinguished by their robust C=N-O ether linkage. This functional group is a cornerstone in contemporary drug discovery and development, where it serves as a bioisostere for other functionalities and contributes to the modulation of pharmacokinetic and pharmacodynamic properties of bioactive molecules.[1][2] Beyond pharmaceuticals, O-alkyl oximes are integral to the synthesis of agrochemicals, polymers, and advanced materials, underscoring their broad utility.[1] The synthesis of these compounds via the condensation of an aldehyde with an O-alkylhydroxylamine hydrochloride is a fundamental transformation in organic chemistry.[3] This document provides a comprehensive guide to the synthesis of O-butyl oximes from aldehydes using O-butylhydroxylamine hydrochloride, detailing the underlying mechanistic principles, offering a robust experimental protocol, and addressing common challenges to ensure procedural success.
Mechanistic Insights: The Chemistry of Oxime Formation
The formation of an O-butyl oxime from an aldehyde and this compound is a condensation reaction that proceeds through a two-step addition-elimination mechanism. The reaction is critically dependent on pH.[4]
-
Nucleophilic Attack: The reaction commences with the liberation of the free O-butylhydroxylamine from its hydrochloride salt, typically achieved by the addition of a mild base. The nitrogen atom of the O-butylhydroxylamine, a potent nucleophile, then attacks the electrophilic carbonyl carbon of the aldehyde.[5] This leads to the formation of a tetrahedral intermediate, a carbinolamine.
-
Dehydration: The carbinolamine intermediate is generally unstable and readily undergoes dehydration.[5] Proton transfer steps facilitate the elimination of a water molecule, resulting in the formation of the stable C=N double bond characteristic of the oxime.[6][7] The overall process is reversible, but the formation of water drives the reaction towards the product.
The reaction rate is optimal in a slightly acidic medium (pH 4-5), which serves to protonate the carbonyl group, thereby increasing its electrophilicity, while ensuring a sufficient concentration of the free, nucleophilic hydroxylamine.[4]
Reaction Pathway: Aldehyde to O-Butyl Oxime
Caption: General workflow for O-butyl oxime synthesis.
Experimental Protocol: Synthesis of an O-Butyl Oxime
This protocol provides a generalized procedure for the synthesis of an O-butyl oxime from an aldehyde. Researchers should optimize the reaction time and purification method based on the specific substrate.
Materials and Reagents:
-
Aldehyde (1.0 eq)
-
This compound (1.1 - 1.5 eq)
-
Base (e.g., Pyridine, Sodium Acetate, Triethylamine) (1.2 - 2.0 eq)
-
Solvent (e.g., Ethanol, Methanol, Water)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate
-
Deionized Water
-
1 M Hydrochloric Acid (optional, for workup)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Rotary evaporator
-
Separatory funnel
-
Standard glassware for extraction and filtration
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the aldehyde (1.0 eq) and this compound (1.2 eq) in a suitable solvent such as ethanol (approximately 0.1-0.5 M concentration of the aldehyde).
-
Addition of Base: To the stirred solution, add the base (e.g., pyridine, 2.0 eq) at room temperature.[4][8] The base is crucial for neutralizing the hydrochloride salt and liberating the free hydroxylamine.[9]
-
Reaction: Attach a reflux condenser and heat the reaction mixture to reflux (typically 60-80°C for ethanol).[9] Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Reactions are often complete within 1-4 hours.[4]
-
Workup:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent using a rotary evaporator.
-
To the residue, add deionized water and extract the product with a suitable organic solvent like ethyl acetate (3 x volume of the aqueous layer).[4]
-
Combine the organic layers. If pyridine was used as the base, wash the combined organic layers with 1 M hydrochloric acid to remove residual pyridine, followed by a wash with deionized water.[4]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude O-butyl oxime.
-
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica gel, depending on its physical state (solid or liquid).[4]
Data Presentation: Reaction Conditions and Troubleshooting
The choice of base and solvent can significantly impact the reaction outcome. Below is a summary of commonly employed conditions and a guide for troubleshooting potential issues.
Table 1: Typical Reaction Parameters for O-Butyl Oxime Synthesis
| Parameter | Recommended Conditions | Rationale & Notes |
| Stoichiometry | Aldehyde (1.0 eq), O-Butylhydroxylamine HCl (1.1-1.5 eq) | A slight excess of the hydroxylamine ensures complete consumption of the aldehyde. |
| Base | Pyridine (2.0 eq), Sodium Acetate (1.3 eq), NaHCO₃ | Neutralizes the HCl salt. Pyridine is effective but requires an acid wash during workup.[4][10] Acetates and carbonates are milder and can sometimes simplify purification. |
| Solvent | Ethanol, Methanol, Water/Methanol mixture | Alcohols are common due to good solubility of reactants.[8][9] Aqueous systems can also be effective and offer a greener alternative.[11][12] |
| Temperature | Room Temperature to Reflux (60-80°C) | Many reactions proceed efficiently at reflux.[9] Some reactive aldehydes may react at room temperature. |
| Reaction Time | 1 - 12 hours | Monitor by TLC for completion. Aromatic aldehydes may react faster than aliphatic ones. |
Table 2: Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Incomplete Reaction | Insufficient base, low temperature, or short reaction time. | Ensure at least one equivalent of base is present to free the hydroxylamine. Increase reaction temperature or prolong the reaction time. |
| Low Yield | Sub-optimal pH, loss of product during workup. | For aqueous reactions, ensure the pH is slightly acidic (4-5).[4] Be meticulous during the extraction process. |
| Side Product Formation | Decomposition of reactants or product. | Avoid excessively high temperatures or prolonged reaction times. Ensure the starting aldehyde is pure. |
| Difficulty in Purification | Residual base (e.g., pyridine), closely eluting impurities. | If using pyridine, perform an acid wash during workup.[4] Optimize the solvent system for column chromatography for better separation. |
Workflow for Troubleshooting O-Butyl Oxime Synthesis
Caption: A logical guide to troubleshooting common issues.
Conclusion
The synthesis of O-butyl oximes from aldehydes and this compound is a reliable and versatile chemical transformation. A thorough understanding of the reaction mechanism, careful control of reaction parameters, particularly the choice of base and solvent, and a systematic approach to purification are paramount for achieving high yields of the desired product. The protocols and troubleshooting guides presented herein are intended to equip researchers, scientists, and drug development professionals with the necessary tools to successfully implement this important reaction in their synthetic endeavors.
References
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Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. (n.d.). National Institutes of Health. Retrieved from [Link]
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Oxime formation. (n.d.). ChemTube3D. Retrieved from [Link]
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Oxime. (n.d.). Wikipedia. Retrieved from [Link]
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SYNTHESIS OF OXIMES IN AQUEOUS MEDIUM USING HYAMINE AS AN ECOFRIENDLY CATALYST AT AMBIENT TEMPERATURE. (n.d.). Retrieved from [Link]
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The practical synthesis of aryl oximes from aryl aldehydes under catalyst-free conditions in mineral water. (2021). Indian Academy of Sciences. Retrieved from [Link]
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O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. (2011). PubMed Central. Retrieved from [Link]
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-
An efficient one pot synthesis of oxime by classical method. (2018). ResearchGate. Retrieved from [Link]
-
Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid. (2015). Oriental Journal of Chemistry. Retrieved from [Link]
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-
Oxime synthesis by condensation or oxidation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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This compound: A Versatile Reagent for Organic Synthesis and Pharmaceutical Intermediates. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
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1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one oxime. (n.d.). Organic Syntheses. Retrieved from [Link]
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-
Organic Chemistry: How does hydroxylamine react with aldehydes/ketones to form oximes? (2015). Quora. Retrieved from [Link]
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Simple Reaction Conditions for the Formation of Ketonitrones from Ketones and Hydroxylamines. (2009). Organic Chemistry Portal. Retrieved from [Link]
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Formation of an Oxime from an Aldehyde. (2015). YouTube. Retrieved from [Link]
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sample preparation for metabolomics using O-butylhydroxylamine hydrochloride
Application Note & Protocol
Targeting the Carbonyl Sub-Metabolome: A Guide to Sample Preparation using O-Butylhydroxylamine Hydrochloride
Abstract
The analysis of small molecule metabolites containing carbonyl functional groups, such as ketones and aldehydes, presents a significant challenge in metabolomics due to their inherent instability and poor analytical performance. Chemical derivatization is a critical sample preparation strategy to overcome these limitations. This guide provides a comprehensive overview and a detailed protocol for the use of this compound (BHA) as a derivatization agent for the targeted and untargeted analysis of carbonyl-containing metabolites by mass spectrometry. We will delve into the chemical principles, provide step-by-step methodologies for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) workflows, and discuss optimization and quality control to ensure data integrity and reproducibility.
The Scientific Imperative: Why Derivatize Carbonyls?
Metabolomics aims to provide a comprehensive snapshot of the physiological state of a biological system by measuring its small molecule complement.[1] However, the chemical diversity of metabolites necessitates tailored analytical approaches. Carbonyl-containing metabolites, which include crucial intermediates in central carbon metabolism (e.g., pyruvate, α-ketoglutarate), ketone bodies, and lipid peroxidation products, are particularly problematic for several reasons:
-
Thermal Instability: Many carbonyl compounds, especially α-keto acids, are prone to decarboxylation at the high temperatures used in GC injection ports.[2]
-
Structural Isomerism: Aldehydes and ketones can exist in equilibrium with their enol tautomers. Sugars can form various ring structures (anomers). This can lead to multiple chromatographic peaks for a single metabolite, complicating data analysis and reducing sensitivity.[2]
-
Poor Ionization: In LC-MS, highly polar carbonyls may exhibit poor ionization efficiency in common modes like electrospray ionization (ESI), leading to low sensitivity.
-
Poor Chromatographic Retention: Small, polar keto-acids are often poorly retained on standard reversed-phase LC columns.
Chemical derivatization addresses these issues by converting the reactive carbonyl group into a more stable and analytically amenable functional group.[3] this compound is an effective reagent for this purpose, specifically targeting the aldehyde and ketone moieties.
The Mechanism of O-Butyloxime Formation
O-butylhydroxylamine reacts with a carbonyl group in a two-step nucleophilic addition-elimination reaction to form a stable O-butyloxime. The reaction is typically acid-catalyzed, with an optimal pH of around 4.5.[4] The hydrochloride salt of BHA provides the acidic environment necessary to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by the nitrogen of the hydroxylamine. This is followed by the elimination of a water molecule to form the C=N double bond of the oxime.
This derivatization "locks" the carbonyl group, preventing tautomerization and ring formation.[2] The addition of the butyl group increases the hydrophobicity and molecular weight of the analyte, which has distinct advantages for GC-MS and LC-MS analysis.
Caption: Reaction of a carbonyl with O-butylhydroxylamine HCl.
Experimental Workflow & Protocols
Proper sample preparation is paramount for reproducible metabolomics.[1] The following sections provide a detailed workflow from sample extraction to derivatization, tailored for common biological matrices like plasma, urine, or cell culture extracts.
Caption: General workflow for metabolomics sample preparation.
Required Materials & Reagents
-
This compound (BHA), ≥99% purity
-
Pyridine, anhydrous, ≥99.8%
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), with or without 1% TMCS as a catalyst (for GC-MS)
-
Methanol, Acetonitrile, Water (LC-MS grade)
-
Internal standards (IS): Appropriate stable isotope-labeled compounds.
-
Reaction vials (e.g., 1.5 mL glass autosampler vials with PTFE-lined caps)
-
Heating block or thermal shaker
-
Vacuum centrifuge
-
Vortex mixer and centrifuge
Protocol 1: BHA Derivatization for LC-MS Analysis
This protocol is designed to improve the chromatographic separation and detection of carbonyls on reversed-phase systems.
-
Metabolite Extraction: Extract metabolites from your biological matrix. For plasma or serum, a common method is protein precipitation with 4 volumes of ice-cold methanol. Centrifuge at high speed (e.g., 15,000 x g for 10 min at 4°C) to pellet proteins.
-
Drying: Transfer the supernatant to a new vial and evaporate to complete dryness using a vacuum centrifuge. This step is critical as water can interfere with the derivatization reaction.[5]
-
Reagent Preparation: Prepare a 20 mg/mL solution of BHA in anhydrous pyridine. This solution should be prepared fresh.
-
Derivatization: Reconstitute the dried extract in 50 µL of the BHA/pyridine solution. Vortex vigorously for 1 minute.
-
Incubation: Cap the vial tightly and incubate at 60°C for 60 minutes in a heating block or thermal shaker.
-
Sample Preparation for Injection: After incubation, cool the vial to room temperature. Dilute the sample with an appropriate solvent (e.g., 1:10 with 50% Methanol/Water) to ensure compatibility with the LC mobile phase. Centrifuge to pellet any precipitate before transferring to an autosampler vial.
-
Analysis: The sample is now ready for LC-MS analysis. The butylated oximes will exhibit increased retention on C18 columns.
Protocol 2: Two-Step Derivatization (BHA + Silylation) for GC-MS Analysis
For GC-MS, a two-step derivatization is standard practice to analyze a broad range of metabolites.[6] The first step (methoximation with BHA) targets carbonyls, and the second step (silylation) targets active hydrogens on carboxyl, hydroxyl, amine, and thiol groups to increase volatility.[6]
-
Metabolite Extraction & Drying: Follow steps 1 and 2 from the LC-MS protocol. Ensuring the sample is completely dry is even more critical for the silylation step.
-
Step 1: Methoximation:
-
Reconstitute the dried extract in 50 µL of a 20 mg/mL solution of BHA in anhydrous pyridine.
-
Vortex vigorously for 1 minute.
-
Incubate at 60°C for 60 minutes.
-
Cool the vial to room temperature.
-
-
Step 2: Silylation:
-
Add 80 µL of MSTFA (or MSTFA + 1% TMCS) to the vial.
-
Vortex for 1 minute.
-
Incubate at 40°C for 30 minutes. The lower temperature for silylation helps to prevent degradation of sensitive derivatives.
-
-
Analysis: The sample is now ready for GC-MS analysis. It is recommended to analyze samples within 24 hours of derivatization.
Optimization & Validation
For robust and reproducible results, the derivatization protocol should be optimized and validated for your specific application and matrix.[7]
Key Parameters for Optimization
| Parameter | Recommended Starting Point | Optimization Range & Rationale |
| BHA Concentration | 20 mg/mL in Pyridine | 10-50 mg/mL. Ensure a molar excess to drive the reaction to completion. Higher concentrations may be needed for samples rich in carbonyls. |
| Reaction Temperature | 60°C | 30-80°C. Higher temperatures increase reaction rate but may degrade thermally labile metabolites. An automated method showed 30°C to be sufficient.[8] |
| Reaction Time | 60 minutes | 30-90 minutes. Monitor the reaction completeness by analyzing time-course samples to find the shortest time required for maximum product formation. |
| Silylation Reagent | MSTFA | MSTFA + 1% TMCS can be used for sterically hindered groups, but the catalyst can reduce derivative stability over time. |
| Silylation Time/Temp | 30 min at 40°C | Time: 30-60 min. Temp: 30-60°C. Optimize to ensure complete silylation without degrading the BHA-derivatized compounds. |
Quality Control & Trustworthiness
-
Internal Standards (IS): A panel of stable isotope-labeled internal standards representing different chemical classes should be added prior to extraction to control for sample loss and derivatization efficiency.
-
Quality Control (QC) Samples: Pool small aliquots from each sample to create a QC sample. Inject the QC sample periodically throughout the analytical run to monitor instrument performance and assess data reproducibility. The relative standard deviation (RSD) of metabolites in the QC samples should ideally be below 20-30%.[8]
-
Blanks: Process a "blank" sample (solvent only) through the entire workflow to identify potential contamination from reagents, vials, or the instrument.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Derivative Peak Area | Incomplete reaction; Sample degradation; Presence of water in the sample/reagents. | Optimize reaction time and temperature; Use fresh, anhydrous reagents; Ensure samples are completely dry before adding reagents.[5] |
| Multiple Peaks for One Metabolite | Incomplete derivatization; Side reactions; Isomer formation (for some molecules). | Increase reagent concentration or reaction time; Check reaction temperature (too high can cause side reactions); Ensure pH is optimal.[4] |
| Poor Peak Shape (GC-MS) | Incomplete silylation; Active sites in the GC inlet or column. | Increase silylation time/temperature; Use a catalyst (TMCS); Perform inlet maintenance. |
| High Variability in QC Samples | Inconsistent sample preparation; Derivative instability. | Standardize all pipetting and incubation steps; Consider automation[7]; Analyze samples as soon as possible after preparation. |
Conclusion
The derivatization of carbonyl-containing metabolites with this compound is a robust and effective strategy to enhance the stability, chromatographic separation, and mass spectrometric detection of this important class of molecules. By converting reactive aldehydes and ketones into stable O-butyloximes, this method enables more comprehensive and reliable profiling in both GC-MS and LC-MS-based metabolomics. The detailed protocols and optimization guidelines presented here provide a solid foundation for researchers to successfully implement this technique, leading to higher quality data and deeper biological insights in the study of metabolism.
References
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ResearchGate. (2025). Derivatization of the tricarboxylic acid intermediates with O-benzylhydroxylamine for LC-MS/MS detection. Available from: [Link]
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Tan, B., et al. (2014). Derivatization of the tricarboxylic acid intermediates with O-benzylhydroxylamine for liquid chromatography-tandem mass spectrometry detection. Analytical Biochemistry, 465, 64-71. Available from: [Link]
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D'Alessandro, A., et al. (2021). Determination of ketone bodies in biological samples via rapid UPLC-MS/MS. Redox Biology, 43, 101985. Available from: [Link]
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Bibel, M. (2022). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube. Available from: [Link]
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Organomation. (n.d.). Metabolomics Sample Preparation. Available from: [Link]
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EMBL-EBI. (n.d.). Sample preparation | Metabolomics. Available from: [Link]
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McClure, C. A., et al. (2015). A new agent for derivatizing carbonyl species used to investigate limonene ozonolysis. Atmospheric Environment, 105, 129-136. Available from: [Link]
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Perez-Rivero, Y., et al. (2019). Improving liquid chromatography-tandem mass spectrometry determination of polycarboxylic acids in human urine by chemical derivatization. Comparison of o-benzyl hydroxylamine and 2-picolyl amine. Journal of Pharmaceutical and Biomedical Analysis, 164, 546-553. Available from: [Link]
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MDPI. (2023). Plant Sample Preparation for Metabolomics, Lipidomics, Ionomics, Fluxomics, and Peptidomics. Available from: [Link]
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Han, J., et al. (2021). Simultaneous 3-Nitrophenylhydrazine Derivatization Strategy of Carbonyl, Carboxyl and Phosphoryl Submetabolome for LC-MS/MS-Based Targeted Metabolomics with Improved Sensitivity and Coverage. Analytical Chemistry, 93(31), 10836-10845. Available from: [Link]
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Ulmer, T., et al. (2021). Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry. Metabolites, 11(12), 888. Available from: [Link]
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Ulmer, T., et al. (2021). Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry. PubMed. Available from: [Link]
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PubChem. (n.d.). O-tert-butylhydroxylamine hydrochloride. Available from: [Link]
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-
ResearchGate. (n.d.). Reaction mechanism for the derivatization of carbonyl compounds.... Available from: [Link]
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Clark, R. B., et al. (2015). Multi-Functional Derivatization of Amine, Hydroxyl, and Carboxylate Groups for Metabolomic Investigations of Human Tissue by Electrospray Ionization Mass Spectrometry. Journal of The American Society for Mass Spectrometry, 26(1), 155-163. Available from: [Link]
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Figshare. (n.d.). Text S1. Details for untargeted metabolomics analyses: Metabolite derivatization for GC-MS. Available from: [Link]
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PubMed Central. (2020). A Protocol for Untargeted Metabolomic Analysis: From Sample Preparation to Data Processing. Available from: [Link]
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Nature. (2024). Novel protocol for metabolomics data normalization and biomarker discovery in human tears. Available from: [Link]
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PubMed Central. (2022). Guide to Metabolomics Analysis: A Bioinformatics Workflow. Available from: [Link]
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Eras, J., et al. (2021). A simple and fast method for metabolomic analysis by gas liquid chromatography-mass spectrometry. Metabolomics, 17(2), 20. Available from: [Link]
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ResearchGate. (2024). (PDF) Determination of Hydroxylamine Hydrochloride in Relugolix Using Pre-Column Derivatization HPLC Method. Available from: [Link]
-
PubMed Central. (2014). The Utility of Metabolomics in Natural Product and Biomarker Characterization. Available from: [Link]
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Bamba, T., et al. (2009). Advantage of LC-MS metabolomics methodology targeting hydrophilic compounds in the studies of fermented food samples. Journal of Agricultural and Food Chemistry, 57(4), 1119-1126. Available from: [Link]
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Application Note: Quantitative Analysis of Protein Carbonylation Using O-Butylhydroxylamine Hydrochloride Derivatization and Mass Spectrometry
Introduction: The Significance of Protein Carbonylation
Protein carbonylation is an irreversible, non-enzymatic post-translational modification (PTM) that introduces aldehyde or ketone groups onto amino acid side chains.[1][2] It is a primary hallmark of oxidative stress, a condition where the production of reactive oxygen species (ROS) overwhelms the cell's antioxidant defenses.[1][3] This modification can be induced directly by the oxidation of specific amino acid residues—primarily proline, arginine, lysine, and threonine—or indirectly through the adduction of reactive carbonyl species derived from lipid peroxidation or glycation.[2][4]
The accumulation of carbonylated proteins is implicated in cellular dysfunction, protein aggregation, and the pathogenesis of numerous age-related and inflammatory diseases, including neurodegenerative disorders like Alzheimer's disease, chronic lung disease, and diabetes.[1][4][5] Consequently, the accurate detection and quantification of protein carbonyls serve as a critical biomarker for assessing oxidative damage and understanding disease mechanisms.[3]
Due to the low abundance of this PTM and the poor ionization efficiency of neutral carbonyl groups, direct detection by mass spectrometry (MS) is challenging.[6] Chemical derivatization provides a robust solution by "tagging" the carbonyl group with a reagent that enhances its detection. This application note provides a comprehensive guide to the use of O-butylhydroxylamine hydrochloride for the specific derivatization and subsequent mass spectrometry-based quantification of protein carbonyls.
Principle of the Method: Oxime Formation for Enhanced MS Detection
The core of this methodology is the specific and covalent reaction between the hydroxylamine moiety of O-butylhydroxylamine and a protein carbonyl group (aldehyde or ketone). This reaction, which occurs under mildly acidic conditions, forms a stable oxime, effectively tagging the site of modification.[7][8] The butyl group introduced by the tag increases the hydrophobicity of the modified peptide, which can improve its chromatographic retention and ionization efficiency during LC-MS analysis.
The overall workflow involves several key stages: protein extraction under conditions that minimize artificial oxidation, derivatization of carbonyls, enzymatic digestion into peptides, and finally, analysis by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Caption: Chemical reaction forming a stable oxime for MS analysis.
The quantification of carbonylated peptides is achieved by comparing the signal intensities of the derivatized peptides across different samples. For highly accurate relative quantification, this method can be adapted to use a stable isotope-labeled internal standard or a synthesized heavy-isotope version of O-butylhydroxylamine.[9][10]
Caption: High-level workflow for proteomics analysis of protein carbonylation.
Detailed Experimental Protocols
Part A: Sample Preparation and Protein Extraction
Causality: The primary goal during sample preparation is to preserve the native oxidation state of the proteins.[11] Artifactual oxidation can be introduced by exposure to atmospheric oxygen or metal-catalyzed oxidation. The inclusion of metal chelators like EDTA is crucial to inhibit these unwanted side reactions.
Protocol:
-
Lysis Buffer Preparation: Prepare a lysis buffer (e.g., RIPA buffer) supplemented with a protease inhibitor cocktail and 5 mM EDTA. Keep all buffers and samples on ice throughout the procedure.
-
Homogenization: For tissues, homogenize in 5-10 volumes of ice-cold lysis buffer using a mechanical homogenizer. For cultured cells, wash the cell pellet 3 times with ice-cold PBS to remove media components, then lyse the pellet in 5 volumes of lysis buffer.
-
Clarification: Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully transfer the clear supernatant to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration using a standard method, such as the Bicinchoninic Acid (BCA) assay.[12] Aliquot the protein extract and store at -80°C until further use.
Part B: Carbonyl Derivatization with O-Butylhydroxylamine HCl
Causality: This step covalently attaches the O-butylhydroxylamine tag to carbonyl groups. The reaction is most efficient in a mildly acidic environment (pH ~4-5) and requires denaturing conditions to ensure the reagent can access carbonyl sites within the folded protein structure.
Protocol:
-
Sample Preparation: Take 100-200 µg of protein extract in a microcentrifuge tube. Adjust the volume to 90 µL with a denaturing buffer (e.g., 6 M Guanidine-HCl or 8 M Urea in 50 mM Tris-HCl, pH 8.5).
-
pH Adjustment: Carefully adjust the pH of the solution to ~4.5 using 1 M HCl.
-
Derivatization Reaction: Add 10 µL of a freshly prepared 100 mM this compound solution (in water) to achieve a final concentration of 10 mM.
-
Incubation: Incubate the reaction mixture at 37°C for 2-4 hours with gentle shaking.
Part C: Proteomic Sample Processing
Causality: Excess derivatization reagent must be removed as it can interfere with downstream enzymatic digestion and mass spectrometry analysis.[7] Subsequent reduction and alkylation of disulfide bonds are essential for complete protein unfolding and to prevent disulfide bond reformation, ensuring efficient digestion by trypsin.[7]
Protocol (using Acetone Precipitation):
-
Protein Precipitation: Add 4 volumes of ice-cold acetone (-20°C) to the derivatization reaction mixture.[13] Vortex briefly and incubate at -20°C for at least 1 hour (or overnight).
-
Pelleting: Centrifuge at 14,000 x g for 15 minutes at 4°C. Carefully decant and discard the supernatant.
-
Washing: Add 500 µL of ice-cold 90% acetone to the pellet, vortex, and centrifuge again. Repeat this wash step once more to ensure complete removal of the reagent.
-
Resuspension: After the final wash, briefly air-dry the pellet and resuspend it in a digestion buffer (e.g., 8 M Urea in 100 mM Tris-HCl, pH 8.5).
-
Reduction: Add Dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 37°C for 1 hour.[7]
-
Alkylation: Add Iodoacetamide (IAA) to a final concentration of 25 mM and incubate for 45 minutes in the dark at room temperature.[7]
-
Digestion: Dilute the urea concentration to less than 1.5 M with 100 mM Tris-HCl (pH 8.5). Add MS-grade trypsin at a 1:50 enzyme-to-protein ratio (w/w) and incubate overnight at 37°C.
-
Quenching and Cleanup: Stop the digestion by adding formic acid to a final concentration of 1%. Clean up the resulting peptide mixture using a C18 solid-phase extraction (SPE) column.
| Reagent/Step | Concentration/Parameter | Purpose |
| EDTA in Lysis Buffer | 5 mM | Prevents metal-catalyzed artifactual oxidation.[11] |
| O-Butylhydroxylamine HCl | 10 mM | Derivatization of carbonyl groups. |
| Reaction pH | ~4.5 | Optimal for stable oxime formation.[14] |
| DTT | 10 mM | Reduces disulfide bonds for protein unfolding.[7] |
| IAA | 25 mM | Alkylates free thiols to prevent disulfide re-formation.[7] |
| Trypsin | 1:50 (w/w) | Enzymatic digestion of proteins into peptides. |
Part D: nanoLC-MS/MS Analysis
Causality: High-resolution mass spectrometry provides the accuracy needed to confidently identify peptides and localize the mass shift corresponding to the O-butylhydroxylamine tag. A data-dependent acquisition (DDA) strategy allows for the automated fragmentation of the most intense peptide ions for sequencing.[12]
Typical Parameters:
-
LC System: Nano-flow liquid chromatography system.
-
Column: C18 reversed-phase analytical column (e.g., 75 µm ID x 15 cm).[15]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 2% to 40% B over 60-120 minutes at a flow rate of ~300 nL/min.
-
Mass Spectrometer: High-resolution Orbitrap or Q-TOF instrument.[12]
-
Ionization Mode: Positive ion electrospray ionization (ESI).
-
MS1 Scan Range: m/z 350-1600.
-
Acquisition Mode: Data-Dependent Acquisition (DDA) of the top 10-20 most abundant precursor ions.
-
Fragmentation: Higher-energy collisional dissociation (HCD) or collision-induced dissociation (CID).[12]
Data Analysis and Quantification
Causality: The derivatization adds a specific mass to the modified amino acid residue. This mass shift must be defined as a variable modification in the database search software to allow for the identification of carbonylated peptides.
Database Search Parameters:
-
Software: Use a standard proteomics search engine (e.g., MaxQuant, Proteome Discoverer, Mascot).
-
Database: Search against a relevant protein database (e.g., UniProt/Swiss-Prot for the organism of interest).
-
Enzyme: Trypsin, allowing up to 2 missed cleavages.
-
Fixed Modification: Carbamidomethyl (C) (+57.021 Da).
-
Variable Modifications:
-
Oxidation (M) (+15.995 Da).
-
O-Butylhydroxylamine Adduct (K, R, P, T): +71.073 Da. This is the calculated monoisotopic mass of the C₄H₉N moiety added to the carbonyl.
-
Quantification:
-
Label-Free Quantification (LFQ): The relative abundance of a carbonylated peptide can be determined by comparing its integrated peak area across different runs. This requires highly reproducible chromatography.
-
Stable Isotope Labeling: For more precise quantification, a heavy isotope-labeled version of the derivatization reagent can be used. Peptides from different conditions (e.g., control vs. treated) are labeled with light and heavy tags, mixed, and analyzed together. The ratio of the heavy to light peptide peak intensities provides accurate relative quantification, correcting for variations in sample handling and instrument performance.[10][16]
| Parameter | Value | Description |
| Derivatization Mass Shift | +71.073499 Da | Monoisotopic mass of C₄H₉N added to a carbonyl group (after loss of H₂O). |
| Modified Residues | K, R, P, T | Primary amino acid targets of direct carbonylation. |
| Search Type | MS/MS Ion Search | To identify peptides from fragmentation spectra.[10] |
| False Discovery Rate (FDR) | ≤ 1% | Statistical threshold for confident peptide and protein identifications. |
Troubleshooting and Method Validation
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low number of identified carbonylated peptides | 1. Inefficient derivatization. 2. Low level of carbonylation in the sample. 3. Incomplete protein digestion. | 1. Verify reaction pH is ~4.5; increase incubation time. 2. Use a positive control (e.g., in-vitro oxidized BSA) to validate the workflow. 3. Ensure urea is <1.5 M before adding trypsin; check trypsin activity. |
| High background/non-specific binding | Incomplete removal of excess derivatization reagent. | Add an extra acetone wash step; ensure the pellet is well-resuspended during washes. |
| Poor quantification reproducibility (LFQ) | 1. Inconsistent sample loading. 2. Variation in LC performance. | 1. Use a peptide normalization standard. 2. Equilibrate the LC system thoroughly; run quality control samples. 3. Consider using a stable isotope labeling approach for higher precision. |
| No peptide identification | 1. Mass spectrometer issue. 2. Incorrect search parameters. | 1. Check instrument calibration and performance with a standard digest. 2. Double-check that the variable modification mass (+71.073 Da) is correctly entered. |
References
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A Workflow towards the Reproducible Identification and Quantitation of Protein Carbonylation Sites in Human Plasma. (n.d.). National Institutes of Health. [Link]
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Rogowska-Wrzesinska, A., et al. (2013). Analysis of protein carbonylation--pitfalls and promise in commonly used methods. Free Radical Research. [Link]
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Federico, A., et al. (2013). Proteomic quantification and identification of carbonylated proteins upon oxidative stress and during cellular aging - Oxiproteomics. Journal of Proteomics. [Link]
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Chaudhary, P., et al. (2010). PROTEOMIC IDENTIFICATION OF CARBONYLATED PROTEINS AND THEIR OXIDATION SITES. Methods in Molecular Biology. [Link]
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Gallego, B., et al. (2010). Proteomic Strategies for the Analysis of Carbonyl Groups on Proteins. Current Protein & Peptide Science. [Link]
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Li, Y., et al. (2020). Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS. Metabolites. [Link]
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Rogowska-Wrzesinska, A., et al. (2014). Analysis of protein carbonylation — pitfalls and promise in commonly used methods. SciSpace. [Link]
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Rogowska-Wrzesinska, A., et al. (2014). Analysis of protein carbonylation - pitfalls and promise in commonly used methods. ResearchGate. [Link]
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Federico, A., et al. (2013). Proteomic quantification and identification of carbonylated proteins upon oxidative stress and during cellular aging. PubMed. [Link]
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Gallego, B., et al. (2010). Proteomic Strategies for the Analysis of Carbonyl Groups on Proteins. ResearchGate. [Link]
-
Li, Y., et al. (2020). Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS. MDPI. [Link]
-
Colombo, G., et al. (2016). A step-by-step protocol for assaying protein carbonylation in biological samples. ResearchGate. [Link]
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Targeted 18O-Labeling for Improved Proteomic Analysis of Carbonylated Peptides by Mass Spectrometry. (2010). CORE. [Link]
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Sample Preparation. (n.d.). University of Tennessee Health Science Center. [Link]
-
A Quick Guide to Proteomics Sample Preparation For Mass Spectrometry. (2024). PreOmics. [Link]
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Colombo, G., et al. (2016). A step-by-step protocol for assaying protein carbonylation in biological samples. PubMed. [Link]
-
Comprehensive Mass Spectrometric Mapping of the Hydroxylated Amino Acid residues of the α1(V) Collagen Chain. (n.d.). National Institutes of Health. [Link]
-
Mechanism of Hydroxylamine Hydrochloride‐Catalyzed Transamidation: Covalent Catalysis over Hydrogen Bonding. (2023). ResearchGate. [Link]
-
A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. (n.d.). National Institutes of Health. [Link]
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18O stable isotope labeling in MS-based proteomics. (2007). PubMed. [Link]
-
O-tert-butylhydroxylamine hydrochloride. (n.d.). PubChem. [Link]
-
Grimsrud, P. A., et al. (2008). Protein Carbonylation. National Institutes of Health. [Link]
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Estévez, M. (2020). Protein carbonylation in food and nutrition: a concise update. National Institutes of Health. [Link]
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Origin and pathophysiology of protein carbonylation, nitration and chlorination in age-related brain diseases and aging. (2015). PubMed Central. [Link]
- Enhanced sensitivity for analysis of ketosteroid compounds using mass spectrometry. (n.d.).
-
Wong, C. M., et al. (2014). Mechanism of protein decarbonylation. National Institutes of Health. [Link]
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Application Notes & Protocols: A Step-by-Step Guide for Derivatizing Short-Chain Fatty Acids
For: Researchers, scientists, and drug development professionals.
Abstract
Short-chain fatty acids (SCFAs), the metabolic byproducts of gut microbial fermentation, are increasingly recognized for their pivotal role in host physiology and pathology. Accurate quantification of these volatile and polar molecules is crucial for understanding their biological significance. However, their inherent chemical properties pose significant analytical challenges, particularly for gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (MS). This guide provides a comprehensive overview and detailed, step-by-step protocols for the derivatization of SCFAs, a critical step to enhance their volatility, improve chromatographic separation, and increase ionization efficiency for sensitive and reliable quantification. We will delve into the rationale behind various derivatization strategies, offering field-proven insights to empower researchers in selecting and implementing the optimal method for their specific analytical needs.
Introduction: The "Why" of SCFA Derivatization
Short-chain fatty acids, such as acetate, propionate, and butyrate, are small carboxylic acids that are highly polar and volatile. These characteristics lead to several analytical hurdles:
-
Poor Retention in Reversed-Phase Chromatography: The hydrophilic nature of SCFAs results in poor retention on commonly used C18 columns in LC, leading to co-elution with the solvent front and inadequate separation.[1]
-
Low Ionization Efficiency: In mass spectrometry, particularly with electrospray ionization (ESI), the small size and polarity of SCFAs contribute to poor ionization, resulting in low sensitivity.[2][3]
-
High Volatility Challenges in GC: While their volatility is a prerequisite for GC analysis, it also makes them susceptible to loss during sample preparation steps that involve drying.[4][5]
-
Peak Tailing in GC: The polar carboxylic acid group can interact with active sites in the GC system, leading to poor peak shape and reduced accuracy.[6]
Derivatization is the chemical modification of an analyte to alter its physicochemical properties, making it more amenable to a specific analytical technique. For SCFAs, derivatization aims to:
-
Increase Volatility and Thermal Stability (for GC): By converting the polar carboxyl group into a less polar and more stable ester or silyl ester, the molecule becomes more volatile and suitable for GC analysis.[7][8]
-
Enhance Lipophilicity (for LC): Derivatization increases the hydrophobicity of SCFAs, improving their retention on reversed-phase LC columns and enabling better chromatographic separation.[9]
-
Improve Ionization Efficiency (for MS): Attaching a charge-carrying or easily ionizable group significantly enhances the signal intensity in MS detection.[2]
The choice of derivatization agent and method is critical and depends on the analytical platform (GC-MS or LC-MS), the specific SCFAs of interest, the sample matrix, and the desired sensitivity.
Derivatization Strategies for GC-MS Analysis
Gas chromatography-mass spectrometry is a powerful technique for the analysis of volatile compounds. For SCFAs, derivatization is almost always a prerequisite for robust and sensitive GC-MS analysis.[5]
Esterification
Esterification is a widely used method that converts the carboxylic acid group of SCFAs into an ester. This process reduces polarity and increases volatility.[6]
This method is advantageous as it can be performed in an aqueous environment, mitigating the loss of volatile SCFAs during sample drying.[4]
Causality: Alkyl chloroformates react with the carboxylate anion of the SCFA in the presence of a base (like pyridine) and an alcohol (like propanol or isobutanol) to form the corresponding ester. The alcohol acts as both a solvent and a reactant.
Protocol: Isobutylation using Isobutyl Chloroformate
This protocol is adapted from a method developed for the analysis of SCFAs in mammalian feces.[4]
Materials:
-
Isobutyl Chloroformate
-
Isobutanol
-
Pyridine
-
Sodium Hydroxide (NaOH)
-
Hexane
-
Internal Standards (e.g., 13C-labeled SCFAs)
Step-by-Step Protocol:
-
Sample Preparation: Homogenize the sample (e.g., fecal material) in water. Centrifuge to pellet solids and collect the supernatant.
-
Standard and Sample Aliquoting: In a glass tube, combine a specific volume of the sample supernatant or standard solution with 125 µL of 20 mM NaOH, 100 µL of pyridine, and 80 µL of isobutanol.[4] Adjust the final volume to 650 µL with water.
-
Derivatization Reaction: Carefully add 50 µL of isobutyl chloroformate to the solution.[4] Keep the tube open for 1 minute to release any gas generated, then cap and vortex.
-
Extraction: Add a suitable extraction solvent like hexane, vortex thoroughly, and centrifuge to separate the layers.
-
Analysis: Carefully transfer the upper organic layer containing the derivatized SCFAs to an autosampler vial for GC-MS analysis.
Workflow for Isobutyl Chloroformate Derivatization
Caption: Workflow of SCFA derivatization using isobutyl chloroformate for GC-MS.
Silylation
Silylation involves replacing the active hydrogen of the carboxyl group with a trimethylsilyl (TMS) or tert-butyldimethylsilyl (t-BDMS) group.[7] Silyl derivatives are highly volatile and thermally stable, making them ideal for GC analysis.[7][8]
Causality: Silylating reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) react with the acidic proton of the SCFA to form a silyl ester.[10][11] These reactions are typically carried out in an anhydrous environment as silylating agents are sensitive to moisture.[7][8]
Protocol: Silylation using MTBSTFA
This protocol is based on a method for enhanced detection of SCFAs in biological samples.[11]
Materials:
-
N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)
-
Pyridine (as a solvent and catalyst)
-
Internal Standards (e.g., deuterated SCFAs)
-
Anhydrous Sodium Sulfate
Step-by-Step Protocol:
-
Sample Preparation and Extraction: Extract SCFAs from the sample using a suitable organic solvent. To minimize water content, the extract can be passed through a small column of anhydrous sodium sulfate.
-
Drying: Evaporate the solvent to complete dryness under a gentle stream of nitrogen. This step is critical as silylating reagents are moisture-sensitive.
-
Derivatization Reaction: Reconstitute the dried extract in a small volume of pyridine. Add an excess of MTBSTFA.
-
Incubation: Seal the reaction vial and heat at 60°C for 30-90 minutes to ensure complete derivatization.[11]
-
Analysis: Cool the vial to room temperature. The derivatized sample can then be directly injected into the GC-MS.
Workflow for MTBSTFA Silylation
Caption: Workflow of SCFA derivatization using MTBSTFA for GC-MS analysis.
Derivatization Strategies for LC-MS Analysis
For LC-MS, the primary goals of derivatization are to increase the hydrophobicity of SCFAs for better retention on reversed-phase columns and to enhance their ionization efficiency.[1][2]
Amidation/Hydrazone Formation
This approach involves coupling the carboxylic acid group of the SCFA with an amine- or hydrazine-containing reagent.
3-NPH is a popular derivatizing agent for SCFAs in LC-MS analysis.[12][13] The resulting 3-nitrophenylhydrazone derivatives exhibit improved chromatographic retention and can be sensitively detected in negative ion mode ESI-MS.[1][13]
Causality: The reaction is typically facilitated by a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a base like pyridine. EDC activates the carboxylic acid group, making it susceptible to nucleophilic attack by the hydrazine.
Protocol: 3-NPH Derivatization
This protocol is a generalized procedure based on established methods.[3][14]
Materials:
-
3-Nitrophenylhydrazine (3-NPH) hydrochloride
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) hydrochloride
-
Pyridine
-
Acetonitrile
-
Water
-
Formic Acid (for quenching)
-
Internal Standards (e.g., isotopically labeled SCFAs)
Step-by-Step Protocol:
-
Sample Preparation: Precipitate proteins from biofluids (e.g., plasma, serum) using a cold organic solvent like acetonitrile. Centrifuge and collect the supernatant.
-
Derivatization Reagent Preparation: Prepare fresh solutions of 3-NPH and EDC in a mixture of acetonitrile and water, often containing pyridine.[14]
-
Derivatization Reaction: Add the 3-NPH and EDC solutions to the sample extract. Vortex and incubate at a controlled temperature (e.g., 40°C) for a specified time (e.g., 20-30 minutes).[9][14]
-
Quenching: Stop the reaction by adding a quenching solution, such as water containing formic acid.[14]
-
Analysis: The derivatized sample is then ready for LC-MS/MS analysis.
Workflow for 3-NPH Derivatization
Caption: Workflow of SCFA derivatization using 3-NPH for LC-MS/MS analysis.
Method Validation and Quality Control
Every derivatization protocol must be part of a self-validating system to ensure trustworthiness and reproducibility. Key validation parameters include:
-
Linearity and Range: Establishing a linear relationship between the concentration of the analyte and the instrument response over a defined range.[13][15]
-
Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results.[16][17] These are typically assessed using quality control (QC) samples at different concentrations.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable accuracy and precision.[13][18]
-
Recovery: The efficiency of the entire analytical process, including extraction and derivatization, is determined by spiking known amounts of standards into a blank matrix.[16][19]
-
Stability: The stability of the derivatized SCFAs should be evaluated under different storage conditions (e.g., room temperature, -20°C, -80°C) and in the autosampler.[19]
-
Matrix Effects: Assessing the influence of co-eluting compounds from the sample matrix on the ionization of the target analytes.[13][20]
The use of stable isotope-labeled internal standards is highly recommended to correct for variability in sample preparation, derivatization efficiency, and instrument response.[15][17]
Comparative Summary of Derivatization Reagents
| Reagent | Analytical Platform | Advantages | Disadvantages |
| Alkyl Chloroformates | GC-MS | Can be performed in aqueous solutions, reducing loss of volatile SCFAs.[4] Rapid reaction. | Reagents can be harsh. |
| Silylating Agents (BSTFA, MTBSTFA) | GC-MS | Produce volatile and thermally stable derivatives.[7][8] Good for a wide range of compounds. | Moisture sensitive, requiring anhydrous conditions.[5][8] |
| Pentafluorobenzyl Bromide (PFBBr) | GC-MS | Forms stable derivatives with excellent electron-capturing properties, leading to high sensitivity in negative chemical ionization MS.[18][21] | Requires careful optimization of reaction conditions (pH, temperature, time).[22][23] |
| 3-Nitrophenylhydrazine (3-NPH) | LC-MS | Good chromatographic retention in reversed-phase LC.[12][20] High sensitivity in negative ion mode MS.[1] | Limited detection of some branched-chain SCFAs.[1] |
| O-Benzylhydroxylamine (O-BHA) | LC-MS | Can offer high sensitivity.[20] Reaction can be performed at room temperature.[1] | May require longer reaction times compared to other methods.[9] |
| Aniline | LC-MS | Commercially available in isotopically labeled forms, facilitating robust quantification.[1][15] | Reaction may require longer incubation times and cooling.[1][15] |
Conclusion
The derivatization of short-chain fatty acids is an indispensable step for their accurate and sensitive quantification by GC-MS and LC-MS. The choice of the most appropriate derivatization strategy is a critical decision that should be guided by the analytical platform, the specific research question, and the nature of the biological matrix. By understanding the underlying chemistry and meticulously following validated protocols, researchers can overcome the analytical challenges posed by these important metabolites and gain deeper insights into their role in health and disease. This guide provides a foundational framework and practical protocols to aid scientists in achieving reliable and reproducible SCFA measurements.
References
-
ResearchGate. (n.d.). Chemical derivatization-based LC-MS/MS method for quantitation of gut microbial short-chain fatty acids | Request PDF. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). A Rapid Derivatization Based Lc–Ms/Ms Method for Quantitation of Short Chain Fatty Acids in Human Plasma and Urine. Retrieved from [Link]
-
PubMed. (2023). Comparison of 3-nitrophenylhydrazine, O-benzyl hydroxylamine, and 2-picolylamine derivatizations for analysis of short-chain fatty acids through liquid chromatography coupled with tandem mass spectrometry. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison of 3-nitrophenylhydrazine, O-benzyl hydroxylamine, and 2-picolylamine derivatizations for analysis of short-chain fatty acids through liquid chromatography coupled with tandem mass spectrometry. Retrieved from [Link]
-
PubMed Central. (n.d.). Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry. Retrieved from [Link]
-
Agilent. (n.d.). GC/MS detection of short chain fatty acids from mammalian feces using automated sample preparation in aqueous solution. Retrieved from [Link]
-
MDPI. (n.d.). A Concise Review of Liquid Chromatography-Mass Spectrometry-Based Quantification Methods for Short Chain Fatty Acids as Endogenous Biomarkers. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). A sensitive method for the quantification of short-chain fatty acids by benzyl chloroformate derivatization combined with GC-MS. Retrieved from [Link]
-
PubMed. (2023). Development and validation of derivatization-based LC-MS/MS method for quantification of short-chain fatty acids in human, rat, and mouse plasma. Retrieved from [Link]
-
Shimadzu. (2015). Short Chain Fatty Acid Headspace Analysis Optimization for GC Using Alcohol Esterification Pittcon 2015 860-1P. Retrieved from [Link]
-
PubMed. (2022). Improved quantitation of short-chain carboxylic acids in human biofluids using 3-nitrophenylhydrazine derivatization and liquid chromatography with tandem mass spectrometry (LC-MS/MS). Retrieved from [Link]
-
Michigan State University. (2019). Protocol MSU_MSMC_010. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). An in situ extraction and derivatization method for rapid analysis of short-chain fatty acids in rat fecal samples by gas chromatography tandem mass spectrometry. Retrieved from [Link]
-
PubMed. (2019). A rapid derivatization based LC-MS/MS method for quantitation of short chain fatty acids in human plasma and urine. Retrieved from [Link]
-
PubMed. (2018). Simultaneous quantification of straight-chain and branched-chain short chain fatty acids by gas chromatography mass spectrometry. Retrieved from [Link]
-
ResearchGate. (n.d.). Simultaneous quantification of straight-chain and branched-chain short chain fatty acids by gas chromatography mass spectrometry | Request PDF. Retrieved from [Link]
-
PubMed Central. (2022). A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids. Retrieved from [Link]
-
PubMed Central. (2019). A Facile Profiling Method of Short Chain Fatty Acids Using Liquid Chromatography-Mass Spectrometry. Retrieved from [Link]
-
Lirias. (2023). Targeted analysis of Short Chain Fatty Acids (SCFAs) in human serum using derivatization and LC-HRMS analysis. Retrieved from [Link]
-
Restek. (n.d.). Silylation Derivatization Reagent, BSTFA (N,O-bis[Trimethylsilyl]Trifluoroacetamide), 10x1 g Vials, 10-pk. Retrieved from [Link]
-
PubMed. (2021). Development of an Efficient and Sensitive Chemical Derivatization-Based LC-MS/MS Method for Quantifying Gut Microbiota-Derived Metabolites in Human Plasma and Its Application in Studying Cardiovascular Disease. Retrieved from [Link]
-
PubMed Central. (n.d.). A targeted metabolomic protocol for short-chain fatty acids and branched-chain amino acids. Retrieved from [Link]
-
Scilit. (n.d.). Development and validation of derivatization-based LC-MS/MS method for quantification of short-chain fatty acids in human, rat, and mouse plasma. Retrieved from [Link]
-
ACS Publications. (n.d.). Esterification of Fatty Acids and Short-Chain Carboxylic Acids with Stearyl Alcohol and Sterols. Retrieved from [Link]
-
MDPI. (n.d.). Development and Validation of a New LC-MS/MS Method for the Assay of Plasmatic Peripheral Short- and Medium-Chain Fatty Acids for Metabolomics Applications. Retrieved from [Link]
-
OUCI. (n.d.). Development and validation of derivatization-based LC-MS/MS method for quantification of short-chain fatty acids in hum…. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography. Retrieved from [Link]
-
Digital Commons @ EMU. (n.d.). On-trap derivatization of short-chain fatty acids. Retrieved from [Link]
-
ResearchGate. (2015). Direct Derivatization vs Aqueous Extraction Methods of Fecal Free Fatty Acids for GC–MS Analysis. Retrieved from [Link]
-
Regis Technologies. (n.d.). Silylation Reagents. Retrieved from [Link]
-
PubMed Central. (n.d.). Enhanced Detection of Short-Chain Fatty Acids Using Gas Chromatography Mass Spectrometry. Retrieved from [Link]
-
ResearchGate. (n.d.). A rapid derivatization based LC–MS/MS method for quantitation of short chain fatty acids in human plasma and urine | Request PDF. Retrieved from [Link]
-
protocols.io. (2023). Targeted analysis of Short Chain Fatty Acids (SCFAs) in human serum using derivatization and LC-HRMS analysis. Retrieved from [Link]
-
J-STAGE. (n.d.). Novel Method of Short Chain Fatty Acids in Feces using GC-MS with Automated Sample Preparation. Retrieved from [Link]
Sources
- 1. A Concise Review of Liquid Chromatography-Mass Spectrometry-Based Quantification Methods for Short Chain Fatty Acids as Endogenous Biomarkers | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Development of an Efficient and Sensitive Chemical Derivatization-Based LC-MS/MS Method for Quantifying Gut Microbiota-Derived Metabolites in Human Plasma and Its Application in Studying Cardiovascular Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. shimadzu.com [shimadzu.com]
- 7. restek.com [restek.com]
- 8. Silylation Reagents - Regis Technologies [registech.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Silylation Reagents | Thermo Fisher Scientific [thermofisher.com]
- 11. Enhanced Detection of Short-Chain Fatty Acids Using Gas Chromatography Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Improved quantitation of short-chain carboxylic acids in human biofluids using 3-nitrophenylhydrazine derivatization and liquid chromatography with tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. lirias.kuleuven.be [lirias.kuleuven.be]
- 15. Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development and validation of derivatization-based LC-MS/MS method for quantification of short-chain fatty acids in human, rat, and mouse plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A rapid derivatization based LC-MS/MS method for quantitation of short chain fatty acids in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. An in situ extraction and derivatization method for rapid analysis of short-chain fatty acids in rat fecal samples by gas chromatography tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 19. A sensitive method for the quantification of short-chain fatty acids by benzyl chloroformate derivatization combined with GC-MS - Analyst (RSC Publishing) [pubs.rsc.org]
- 20. Comparison of 3-nitrophenylhydrazine, O-benzyl hydroxylamine, and 2-picolylamine derivatizations for analysis of short-chain fatty acids through liquid chromatography coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
- 22. Simultaneous quantification of straight-chain and branched-chain short chain fatty acids by gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
synthesis of nitrones from secondary amines using O-butylhydroxylamine hydrochloride
Application Notes & Protocols: Synthesis of Nitrones from Secondary Amines
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Nitrones in Modern Chemistry
Nitrones (R¹R²C=N⁺(R³)O⁻) are a fascinating and highly versatile class of 1,3-dipoles that serve as powerful intermediates in organic synthesis. Their unique electronic structure allows them to participate in a wide array of transformations, most notably [3+2] cycloaddition reactions to form isoxazolidine rings, which are precursors to valuable γ-amino alcohols. This reactivity has positioned nitrones as critical building blocks in the synthesis of complex nitrogen-containing molecules, including natural products, pharmaceuticals, and molecular probes. For professionals in drug development, the ability to efficiently and selectively synthesize nitrones is paramount for accessing novel chemical matter with potential therapeutic applications.
This guide provides a detailed overview of a robust and widely applicable method for nitrone synthesis: the direct oxidation of secondary amines. While various synthetic routes to nitrones exist, the oxidation of readily available secondary amines offers a straightforward and often high-yielding approach. We will delve into the mechanistic underpinnings of this transformation, compare common oxidative systems, and provide detailed, field-proven protocols.
A note on the query regarding O-butylhydroxylamine hydrochloride: This reagent is a valuable source of a hydroxylamine derivative, typically employed in the synthesis of nitrones through condensation with aldehydes or ketones. However, its direct use in a one-pot reaction with a secondary amine to yield a nitrone is not a standard or documented transformation. This guide will therefore focus on the well-established and reliable method of direct oxidation of secondary amines.
Part 1: The Core Methodology - Direct Oxidation of Secondary Amines
The conversion of a secondary amine to a nitrone is a two-electron oxidation process. This transformation is attractive due to the vast commercial availability and structural diversity of secondary amine starting materials. The reaction proceeds through a putative N-hydroxylamine intermediate, which is then further oxidized to the final nitrone product.
Mechanistic Insights
The oxidation of a secondary amine to a nitrone is generally understood to proceed in a stepwise manner. The initial step involves the oxidation of the secondary amine to the corresponding N,N-disubstituted hydroxylamine. This intermediate is often not isolated and is readily oxidized in situ to the target nitrone. The presence of at least one α-hydrogen is a prerequisite for the formation of the C=N double bond.
Caption: General mechanism of secondary amine oxidation to a nitrone.
Part 2: Comparative Analysis of Oxidative Systems
Several oxidant systems have been developed for the efficient conversion of secondary amines to nitrones. The choice of oxidant often depends on the substrate's functional group tolerance, scalability, and safety considerations. Two of the most reliable and widely adopted systems are presented below.
Data Presentation: Oxidant System Comparison
| Oxidant System | Key Advantages | Common Substrates | Typical Yields | Reference |
| H₂O₂ / Na₂WO₄ | - Environmentally benign (water is the only byproduct)- Cost-effective- High-yielding for a broad range of amines | Acyclic and cyclic aliphatic amines | 70-95% | [1][2] |
| Oxone® | - Metal-free conditions- Tolerant of various functional groups- Scalable and operationally simple | Pyrrolidines, piperidines, and other cyclic amines | 72-86% | [3][4][5] |
Part 3: Experimental Protocols
The following protocols are designed to be self-validating, with clear steps and rationale for each experimental choice.
Protocol 1: Tungstate-Catalyzed Oxidation with Hydrogen Peroxide
This method, pioneered by Murahashi and coworkers, is a classic and highly effective procedure for the synthesis of a wide variety of nitrones.[1][6] The use of sodium tungstate as a catalyst with hydrogen peroxide as the terminal oxidant makes this an attractive green chemistry approach.
Materials and Reagents:
-
Secondary amine (e.g., N-benzylisopropylamine)
-
Sodium tungstate dihydrate (Na₂WO₄·2H₂O)
-
Hydrogen peroxide (30% aqueous solution)
-
Methanol (MeOH)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of the secondary amine (1.0 eq) in methanol (0.2-0.5 M), add sodium tungstate dihydrate (0.01-0.05 eq).
-
Rationale: Methanol is a common solvent that ensures homogeneity of the reaction mixture. The catalytic amount of sodium tungstate is sufficient for efficient turnover.
-
-
Addition of Oxidant: Cool the stirred mixture to 0 °C in an ice bath. Add 30% aqueous hydrogen peroxide (2.0-2.5 eq) dropwise over 10-15 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Rationale: The dropwise addition of H₂O₂ at low temperature is crucial to control the exothermicity of the oxidation and to prevent potential side reactions or decomposition of the oxidant.
-
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-12 hours).
-
Work-up: Once the reaction is complete, quench the excess peroxide by the careful addition of a saturated aqueous solution of sodium sulfite or sodium thiosulfate until a test with peroxide strips indicates its absence. Dilute the mixture with water and extract with dichloromethane or ethyl acetate (3 x volume of aqueous layer).
-
Rationale: Quenching is a critical safety step. The extraction isolates the organic product from the aqueous phase containing the catalyst and salts.
-
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude nitrone can be purified by column chromatography on silica gel or by crystallization.
-
Rationale: The brine wash removes residual water, and drying ensures the removal of all moisture before concentration. Purification yields the final, high-purity nitrone.
-
Protocol 2: Metal-Free Oxidation with Oxone®
This protocol provides an excellent metal-free alternative, which is particularly useful for substrates that may be sensitive to metal catalysts.[3][4][7] The use of a biphasic system simplifies the work-up.
Materials and Reagents:
-
Secondary amine (e.g., a substituted pyrrolidine)
-
Oxone® (potassium peroxymonosulfate)
-
Sodium bicarbonate (NaHCO₃)
-
Acetonitrile (MeCN)
-
Tetrahydrofuran (THF)
-
Ethylenediaminetetraacetic acid tetrasodium salt (EDTA) (optional, for chelating trace metals)
-
Ethyl Acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve the secondary amine (1.0 eq) in a 4:1 mixture of acetonitrile and THF (to a concentration of ~0.1 M). In a separate flask, prepare an aqueous solution of sodium bicarbonate (4.0 eq) and, optionally, EDTA (0.05 eq).
-
Rationale: The biphasic system with a basic aqueous layer is key to the success of this reaction. NaHCO₃ maintains the optimal pH for the oxidation.
-
-
Addition of Oxidant: Cool the biphasic mixture to 0 °C with vigorous stirring. Add Oxone® (2.0 eq) portion-wise over 20-30 minutes.
-
Rationale: Vigorous stirring is essential to ensure adequate mixing between the two phases. Portion-wise addition of the solid Oxone® helps to control the reaction rate and temperature.
-
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor by TLC or LC-MS. The reaction is typically complete within 1-4 hours.
-
Work-up: Once the reaction is complete, separate the layers in a separatory funnel. Extract the aqueous layer with ethyl acetate (2 x volume of aqueous layer).
-
Purification: Combine all organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting crude product is then purified by flash column chromatography on silica gel.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Tungstate catalysed oxidation of secondary amines with hydrogen peroxide. A novel transformation of secondary amines into nitrones | CoLab [colab.ws]
- 3. A metal-free general procedure for oxidation of secondary amines to nitrones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Metal-Free General Procedure for Oxidation of Secondary Amines to Nitrones [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Tungstate catalysed oxidation of secondary amines with hydrogen peroxide. A novel transformation of secondary amines into nitrones - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Oxone, Potassium peroxomonosulfate [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Oxime Formation with O-Butylhydroxylamine Hydrochloride
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis of O-butyl oximes from aldehydes and ketones using O-butylhydroxylamine hydrochloride. Our goal is to empower you with the scientific principles and practical steps needed to diagnose issues, optimize reaction conditions, and maximize your product yield.
Core Principles of O-Butyloxime Formation
Understanding the reaction mechanism is fundamental to effective troubleshooting. The formation of an O-butyl oxime is a condensation reaction between a carbonyl compound (aldehyde or ketone) and O-butylhydroxylamine. The process involves two key stages:
-
Nucleophilic Addition: The nitrogen atom of O-butylhydroxylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon. This forms a tetrahedral intermediate called a carbinolamine.
-
Dehydration: This intermediate is then dehydrated (loses a molecule of water) under controlled pH to form the final C=N double bond of the oxime.
The entire process is reversible and highly pH-dependent. Since the starting material is the hydrochloride salt, a base must be added to liberate the free, nucleophilic O-butylhydroxylamine.
Caption: General workflow for O-butyl oxime formation.
Troubleshooting Guide
This section addresses the most common issues encountered during O-butyloxime synthesis in a direct question-and-answer format.
Problem 1: Low or No Product Formation
Question: My reaction shows very low conversion to the desired O-butyl oxime, with most of the starting carbonyl compound remaining. What are the primary factors to investigate?
Answer: Low conversion is almost always tied to one of three critical parameters: pH, stoichiometry of the base, or temperature.
-
Suboptimal Reaction pH: This is the most frequent cause of failure. The reaction requires a delicate pH balance.[1]
-
Causality: If the medium is too acidic (pH < 4), the nitrogen on the O-butylhydroxylamine will be protonated, rendering it non-nucleophilic and unable to attack the carbonyl carbon.[2] If the medium is too basic (pH > 7), there is insufficient protonation of the carbonyl oxygen, which is necessary to make the carbonyl carbon more electrophilic and to facilitate the final dehydration step. The optimal rate is typically observed between pH 4 and 6.[1]
-
Troubleshooting Protocol:
-
Measure the pH: Before and during the reaction, use a pH meter or pH paper to check the reaction mixture.
-
Select the Right Base: When using this compound, a base is required to neutralize the liberated HCl.[3][4] Weak bases like sodium acetate (NaOAc) or pyridine are often preferred as they create a buffered system within the optimal pH range. Strong bases like NaOH or KOH can raise the pH too high if not added carefully.[1]
-
Check Base Stoichiometry: Ensure you are using at least one full equivalent of base for every equivalent of this compound to ensure the complete liberation of the free hydroxylamine. An excess of a weak base (e.g., 1.1 to 1.5 equivalents) is often beneficial.
-
-
-
Inappropriate Reaction Temperature or Time:
-
Causality: The O-butyl group introduces more steric hindrance than an unsubstituted hydroxylamine, which can slow the reaction rate, especially with sterically hindered ketones.[5] The reaction may require thermal energy to overcome the activation barrier.
-
Troubleshooting Protocol:
-
Increase Temperature: If the reaction is sluggish at room temperature, consider heating it. Many classical oxime syntheses are performed at reflux in a solvent like ethanol.[4] Start by gently heating to 40-50°C and monitor progress by TLC or LC-MS.
-
Extend Reaction Time: Monitor the reaction over a longer period. What might take 1-2 hours with hydroxylamine could take 4-24 hours with an O-alkyl derivative, depending on the substrate.
-
-
-
Reagent Quality:
-
Causality: this compound can degrade over time if not stored properly. Carbonyl compounds, especially aldehydes, can oxidize.
-
Troubleshooting Protocol:
-
Use fresh, high-purity reagents.
-
If possible, confirm the identity and purity of your starting materials via NMR or other analytical techniques before starting the reaction.
-
-
Caption: Troubleshooting logic for low oxime yield.
Problem 2: Significant Byproduct Formation
Question: My reaction produces the desired oxime, but I'm also seeing significant impurities. What are these and how can I minimize them?
Answer: Byproduct formation often relates to reaction conditions being too harsh or issues during workup.
-
Hydrolysis of the Oxime:
-
Causality: While oximes are generally stable, they can be hydrolyzed back to the carbonyl compound and hydroxylamine under strongly acidic conditions, particularly with heat.[6] This is a common issue during acidic workups.
-
Troubleshooting Protocol:
-
Neutralize Carefully: During workup, avoid using strong acids. If an acid wash is necessary, perform it quickly and at a low temperature.
-
Buffer the Workup: Use a buffered aqueous solution (e.g., saturated sodium bicarbonate) to neutralize the reaction mixture before extraction.
-
-
-
Dehydration of Aldoximes to Nitriles:
-
Causality: Aldoximes (oximes derived from aldehydes) can be dehydrated to form nitriles under certain conditions, such as high heat or in the presence of some dehydrating agents. This can also occur in the injection port of a GC-MS, leading to analytical misinterpretation.
-
Troubleshooting Protocol:
-
Avoid Excessive Heat: Do not use unnecessarily high temperatures, especially for aldoxime preparations.
-
Confirm with Multiple Techniques: If you suspect nitrile formation, confirm the structure using techniques that do not involve high heat, such as ¹H NMR and IR spectroscopy.
-
-
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the optimal starting point for reaction conditions? | For a typical reaction, start with your carbonyl compound, 1.1 equivalents of this compound, and 1.2 equivalents of sodium acetate in ethanol. Stir at room temperature for 12-24 hours or heat to 50-60°C for 4-8 hours. Monitor by TLC. |
| Which base is best? | The choice depends on your substrate and desired conditions. Sodium acetate is excellent for creating a buffered system around pH 5. Pyridine can act as both a base and a solvent and is effective but requires more rigorous removal during workup.[4][7] Sodium carbonate or sodium bicarbonate are also good choices, especially in aqueous solvent systems.[1] Use strong bases like NaOH with caution, as they can easily make the solution too basic. |
| What are the best solvents? | Protic solvents like ethanol , methanol , or water/ethanol mixtures are most common as they effectively solvate the reagents and facilitate proton transfer.[4][8] For substrates with poor solubility, a co-solvent like THF or dioxane may be necessary. |
| How should I monitor the reaction? | Thin-Layer Chromatography (TLC) is the most common and effective method. Co-spot your starting carbonyl compound with the reaction mixture. The oxime product will typically have a different Rf value. Staining with potassium permanganate can help visualize both the starting material and the product. LC-MS is also an excellent tool for more quantitative monitoring. |
| What is a standard workup procedure? | 1. Cool the reaction mixture to room temperature. 2. If using an alcohol solvent, remove most of it under reduced pressure. 3. Dilute the residue with water and extract the product with an organic solvent like ethyl acetate or dichloromethane. 4. Wash the organic layer with water and then with brine to remove inorganic salts and water-soluble components. 5. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate to yield the crude product.[9] |
| How do I purify the final O-butyl oxime? | Recrystallization is often the most effective method for solid oximes. Common solvent systems include ethanol/water, hexane/ethyl acetate, or isopropanol.[4] If the oxime is an oil or if impurities are difficult to remove, column chromatography on silica gel is the preferred method. |
References
-
MacMillan, D. W. C., et al. (2011). N–N Bond-Forming Cyclization for the One-Pot Synthesis of N-Aryl[3,4-d]pyrazolopyrimidines. National Institutes of Health. Available at: [Link]
- Larkin, J. M., et al. (1981). Production of alpha-hydroxy oximes. Google Patents (EP0021072A1).
-
Joshi, K. C., et al. (1991). Reaction in oximes of 2-hydroxyacetophenone etc. Journal of the Indian Chemical Society. Available at: [Link]
-
Organic Chemistry Portal. O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Organic Chemistry Portal. Available at: [Link]
-
Sciencemadness Discussion Board. (2014). Oximes. Sciencemadness.org. Available at: [Link]
-
Jadhav, R. D., et al. (2020). An efficient one pot synthesis of oxime by classical method. ResearchGate. Available at: [Link]
-
Wikipedia. (2023). Oxime. Wikipedia. Available at: [Link]
-
Lad, U. P., et al. (2013). Synthesis of Oximes in Aqueous Medium Using Hyamine as an Ecofriendly Catalyst at Ambient Temperature. International Journal of Organic Chemistry. Available at: [Link]
-
Yoon, Y.-J., et al. (2014). A Development of Rapid, Practical and Selective Process for Preparation of Z-Oximes. ResearchGate. Available at: [Link]
-
ResearchGate. (2017). TEMPO mediated oxidation of hydroxylamines and alkoxyamines to oximes. ResearchGate. Available at: [Link]
-
ChemTube3D. Oxime formation. ChemTube3D. Available at: [Link]
-
Ashenhurst, J. (2023). Beckmann Rearrangement. Master Organic Chemistry. Available at: [Link]
Sources
- 1. Sciencemadness Discussion Board - Oximes - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. EP0021072A1 - Production of alpha-hydroxy oximes - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. N–N Bond-Forming Cyclization for the One-Pot Synthesis of N-Aryl[3,4-d]pyrazolopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxime - Wikipedia [en.wikipedia.org]
- 7. asianpubs.org [asianpubs.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
troubleshooting incomplete derivatization reactions with O-butylhydroxylamine hydrochloride
Welcome to the technical support center for O-butylhydroxylamine hydrochloride (BHA), a versatile reagent for the derivatization of carbonyl compounds. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their derivatization reactions, ensuring reliable and reproducible results for chromatographic analysis.
Introduction to O-Butylhydroxylamine Derivatization
This compound (also known as tert-Butoxyamine HCl) is a derivatizing agent used to convert aldehydes and ketones into their corresponding O-butyloxime derivatives. This chemical modification is crucial in analytical chemistry for several reasons:
-
Increases Volatility: The resulting oximes are typically more volatile and thermally stable than the parent carbonyl compounds, making them more amenable to Gas Chromatography (GC) analysis.[1]
-
Improves Chromatographic Behavior: Derivatization reduces the polarity of carbonyl compounds, minimizing peak tailing caused by interactions with active sites in the GC or LC system and improving peak shape.[1][2]
-
Enhances Detectability: The modification can improve sensitivity for detection methods like Mass Spectrometry (MS).[3]
The reaction involves the nucleophilic addition of the hydroxylamine to the carbonyl carbon, followed by dehydration to form the oxime. The reaction is acid-catalyzed and highly pH-dependent.[4]
Troubleshooting Guide: Incomplete Derivatization Reactions
This section addresses specific issues encountered during the derivatization process in a question-and-answer format.
Q1: Why is my derivatization yield consistently low or nonexistent?
Low or no product formation is one of the most common issues and can stem from several factors related to reaction conditions and reagent quality.[4]
Possible Causes & Solutions:
-
Incorrect pH: The reaction is highly pH-sensitive. At a low pH, the hydroxylamine reagent is protonated, reducing its nucleophilicity. At a high pH, the carbonyl compound is less electrophilic.[4]
-
Solution: The optimal pH for oxime formation is typically around 4.5. It is highly recommended to use a buffer system, such as an acetate buffer, to maintain a stable pH throughout the reaction. If using a base like pyridine, it acts as both a solvent and an acid scavenger to neutralize the generated HCl.[4]
-
-
Degraded or Wet Reagent: this compound is sensitive to moisture. Water in the reaction mixture can hinder the derivatization and hydrolyze the formed oxime, reducing the final yield.[5][6]
-
Solution: Store the reagent in a desiccator at the recommended temperature (typically 2-8°C) and keep the container tightly sealed.[7] Always use anhydrous solvents (e.g., pyridine, acetonitrile) and prepare fresh reagent solutions before use.
-
-
Insufficient Reagent Concentration: An inadequate amount of derivatizing agent will lead to an incomplete reaction, leaving unreacted starting material.
-
Solution: Use a slight molar excess (e.g., 1.1 to 1.5 equivalents) of this compound to drive the reaction to completion.[4] For complex matrices, a larger excess may be required, but this should be optimized.
-
-
Suboptimal Reaction Time or Temperature: The reactivity of carbonyl compounds varies. Sterically hindered ketones or less reactive aldehydes may require more forcing conditions.
Q2: I'm seeing multiple peaks in my chromatogram for a single carbonyl analyte. What is the cause?
The appearance of multiple derivative peaks can complicate quantification and analysis.
Possible Causes & Solutions:
-
Formation of Syn- and Anti- Isomers: The primary cause is often the formation of geometric isomers (E/Z or syn/anti) of the resulting oxime. This is inherent to the chemistry of asymmetrical ketones and some aldehydes reacting with hydroxylamines.
-
Solution: This is not necessarily an incomplete reaction. The first step is to confirm if the multiple peaks are indeed isomers (they will have the same mass spectrum). For quantification, you can either:
-
Optimize Chromatography: Adjust your GC or LC method (e.g., temperature ramp, gradient slope) to achieve baseline separation of the isomers and sum their peak areas.
-
Promote Co-elution: Modify chromatographic conditions to make the isomers co-elute into a single, sharp peak. This is often simpler for routine analysis.
-
-
-
Incomplete Reaction: If one of the peaks is your unreacted starting material, the reaction has not gone to completion.
-
Solution: Refer to the solutions in Q1 to optimize the reaction conditions (pH, time, temperature, reagent concentration) to ensure all the starting material is consumed.[8]
-
-
Side Reactions: Under overly harsh conditions (e.g., very strong acid, high temperatures), the initially formed oxime can undergo rearrangements, such as the Beckmann rearrangement, leading to amide byproducts.[4]
-
Solution: Avoid using strong, non-buffered acids and excessive heat. Stick to buffered systems and optimized temperatures.[4]
-
Q3: My analytical results are not reproducible. What could be causing the variability?
Poor reproducibility is a critical issue that undermines the reliability of quantitative analysis.
Possible Causes & Solutions:
-
Inconsistent Reaction Conditions: Minor variations in pH, temperature, or reaction time between samples can lead to significant differences in derivatization efficiency.
-
Solution: Implement strict controls. Use a calibrated, thermostatically controlled heating block instead of a simple water bath. Ensure the buffer or solvent/base system is prepared consistently for the entire batch. Use a timer to ensure all samples react for the same duration. Automated derivatization workflows can significantly improve reproducibility for large sample sets.[9]
-
-
Presence of Water: Variable amounts of moisture in your samples, solvents, or reagent can cause inconsistent derivatization and derivative hydrolysis.
-
Solution: Always use anhydrous solvents. If samples are aqueous, perform an extraction into an organic solvent and dry the organic layer (e.g., with anhydrous sodium sulfate) before adding the derivatization reagent.[4]
-
-
Analyte Instability: The target carbonyl compound may be unstable under the reaction conditions or during sample preparation.
-
Solution: Evaluate analyte stability by running control samples with and without heating or extended reaction times. It may be necessary to use milder conditions for sensitive compounds.
-
Frequently Asked Questions (FAQs)
-
How should I prepare a standard this compound solution? A common preparation involves dissolving the reagent in a suitable solvent to a final concentration of 10-20 mg/mL. Pyridine is frequently used as it acts as both a solvent and a base.[4] Alternatively, for aqueous-compatible reactions, the reagent can be dissolved in an appropriate buffer (e.g., pH 4.5 acetate buffer).[4] Always prepare solutions fresh for the best results.
-
What are the optimal storage conditions for this compound? The reagent should be stored in a tightly sealed container in a cool, dry place, typically at 2-8°C, to prevent degradation from moisture and heat.[7]
-
What safety precautions should I take when handling this reagent? this compound can be an irritant to the skin, eyes, and respiratory system.[10] Always handle it in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[10] Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.
-
Can I use this reagent for both GC-MS and LC-MS analysis? Yes. For GC-MS, its primary role is to increase the volatility and thermal stability of carbonyls.[5] For LC-MS, it converts non-ionizable or poorly ionizable carbonyls into derivatives that can be readily detected by ESI-MS, often improving sensitivity.[11]
Experimental Protocols & Data
General Protocol for Carbonyl Derivatization
This protocol provides a general guideline. You must optimize the time, temperature, and reagent amounts for your specific analyte and matrix.
-
Sample Preparation: Dissolve a known amount of the sample containing the carbonyl compound in an anhydrous solvent (e.g., pyridine, acetonitrile, or toluene) in a reaction vial. If the sample is in an aqueous matrix, perform a liquid-liquid extraction into a suitable organic solvent and dry the extract thoroughly.
-
Reagent Addition: Add the this compound solution (e.g., 20 mg/mL in anhydrous pyridine) to the sample. Ensure a molar excess of the reagent.
-
Reaction: Tightly cap the vial and incubate the mixture. Common starting conditions are 60°C for 60 minutes.[4][11]
-
Monitoring (Optional but Recommended): For new methods, monitor the reaction by taking small aliquots at different time points (e.g., 30, 60, 90 minutes) and analyzing them to determine when the reaction is complete.[4]
-
Analysis: After cooling the reaction mixture to room temperature, it can often be injected directly into the GC or LC system. If necessary, the sample can be diluted with a suitable solvent before analysis.
Table 1: Key Parameters for O-Butylhydroxylamine Derivatization
| Parameter | Recommended Range | Rationale & Key Considerations |
| pH | 4.0 - 5.0 | Balances the need for a nucleophilic amine and an electrophilic carbonyl. A stable buffer is critical for reproducibility.[4] |
| Temperature | Room Temp. - 80°C | Higher temperatures accelerate the reaction but may cause degradation or side reactions. Optimization is crucial.[6] |
| Reaction Time | 30 - 120 minutes | Highly dependent on the analyte's steric hindrance and reactivity. Must be optimized to ensure reaction completion.[11][12] |
| Solvent | Pyridine, Acetonitrile, Toluene | Must be anhydrous. Pyridine is common as it also acts as a base to neutralize HCl.[4] |
| Reagent Ratio | 1.1 - 2.0 molar excess | Ensures the reaction is driven to completion. A higher excess may be needed for complex matrices.[4] |
Visualization of Workflows
Derivatization & Analysis Workflow
The following diagram outlines the logical steps from sample preparation to final data analysis in a typical derivatization workflow.
Caption: General experimental workflow for BHA derivatization.
Troubleshooting Decision Tree
Use this decision tree to diagnose and solve common issues with incomplete derivatization.
Caption: Troubleshooting logic for low derivatization yield.
References
- HPC Standards. (n.d.). Derivatizing Agents.
- Drlogy. (n.d.). How can I troubleshoot common issues in the DNPH test?
- BenchChem. (2025). Preventing byproduct formation in O-Methylhydroxylamine derivatization.
- Chem-Impex. (n.d.). O-tert-Butylhydroxylamine hydrochloride.
- Restek. (n.d.). Troubleshooting Guide.
- YouTube. (2012). Use of derivatization in Gas Chromatography.
- Chemistry LibreTexts. (2023). Derivatization.
- Sigma-Aldrich. (n.d.). N-tert-Butylhydroxylamine hydrochloride.
- TCI EUROPE N.V. (n.d.). This compound.
- Fisher Scientific. (2009). Safety Data Sheet - O-(tert-Butyl)hydroxylamine hydrochloride.
- Supelco. (n.d.). Bulletin 909A Guide to Derivatization Reagents for GC.
- PubMed Central. (2021). Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry.
- Agilent. (n.d.). ULTRA Analytical Standards and Certified Reference Materials.
- LCGC International. (2010). Rapid Determination of DNPH Derivatized Carbonyl Compounds by UHPLC.
- MDPI. (n.d.). Lipid Analysis by Thin-Layer Chromatography—Detection, Staining and Derivatization.
- Santa Cruz Biotechnology. (n.d.). O-tert-Butylhydroxylamine hydrochloride.
- ResearchGate. (n.d.). Derivatization reactions and reagents for gas chromatography analysis.
- NIH. (n.d.). A new agent for derivatizing carbonyl species used to investigate limonene ozonolysis.
- Sigma-Aldrich. (n.d.). O-tert-Butylhydroxylamine = 99.0 AT 39684-28-1.
- BenchChem. (2025). Technical Support Center: Optimization of Derivatization Reactions for Dihydroisomorphine.
- American Journal of Biomedical Science and Research. (2024). Determination of Hydroxylamine Hydrochloride in Relugolix Using Pre-Column Derivatization HPLC Method. Retrieved from American Journal of Biomedical Science and Research.
- NIH. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages.
- PubChem. (n.d.). O-tert-butylhydroxylamine hydrochloride.
- LCGC International. (2025). LC-MS Troubleshooting: From Frustration to Fix.
- ResearchGate. (2025). Determination of Hydroxylamine Hydrochloride in Relugolix Using Pre-Column Derivatization HPLC Method.
- Agilent. (2018). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS.
- Thermo Fisher Scientific. (n.d.). O-(tert-Butyl)hydroxylamine hydrochloride, 99%.
- ResearchGate. (n.d.). Appendix B: GC/MS Troubleshooting Quick Reference.
- NIH. (2019). Troubleshooting in Large-Scale LC-ToF-MS Metabolomics Analysis: Solving Complex Issues in Big Cohorts.
- NIH. (n.d.). Multi-Functional Derivatization of Amine, Hydroxyl, and Carboxylate Groups for Metabolomic Investigations of Human Tissue by Electrospray Ionization Mass Spectrometry.
- Mahn, B. (2005).
- Restek. (2021). Effective LC Troubleshooting: Symptom-Based Strategies and Solutions.
- LCGC International. (n.d.). Stopping GC and GC–MS Problems Before They Start.
- Thermo Fisher Scientific. (n.d.). Chromatography Troubleshooting Guides-Gas Chromatography.
- Sigma-Aldrich. (n.d.). The Use of Derivatization Reagents for Gas Chromatography (GC).
- Sigma-Aldrich. (n.d.). GC Troubleshooting.
- ResearchGate. (2024). Development and Validation of LC-MS Method for Determination of Genotoxic Impurity N, O-Dimethyl Hydroxylamine by Chemical Derivatization in Investigational Drug Substance.
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- 11. A new agent for derivatizing carbonyl species used to investigate limonene ozonolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biomedgrid.com [biomedgrid.com]
Technical Support Center: Optimizing Reaction Conditions for O-Butylhydroxylamine Hydrochloride Derivatization
Welcome to the technical support center for O-butylhydroxylamine hydrochloride derivatization. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions. Our goal is to empower you with the scientific understanding to optimize your derivatization reactions for robust and reproducible results in your analytical workflows.
Introduction to O-Butylhydroxylamine Derivatization
This compound is a versatile derivatizing agent used to enhance the analytical detection of carbonyl compounds (aldehydes and ketones). The reaction involves the nucleophilic addition of the hydroxylamine to the carbonyl carbon, forming a stable O-butyloxime derivative. This process is crucial for compounds that exhibit poor volatility, thermal instability, or low ionization efficiency, making them amenable to analysis by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
The formation of the O-butyloxime derivative offers several advantages:
-
Increased Volatility: The derivatization process can make non-volatile compounds suitable for GC analysis.
-
Improved Thermal Stability: The resulting oxime is often more thermally stable than the parent carbonyl compound.
-
Enhanced Chromatographic Resolution: Derivatization can improve the peak shape and separation of analytes.[1]
-
Increased Sensitivity: For LC-MS, the addition of the butyl group can improve ionization efficiency.
This guide will walk you through the critical parameters of the derivatization reaction, providing you with the knowledge to tailor the conditions to your specific analytes and analytical instrumentation.
Diagram: O-Butyloxime Formation Workflow
Caption: A generalized workflow for the derivatization of carbonyl compounds using this compound.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for O-butylhydroxylamine derivatization?
A1: The optimal pH for oxime formation is generally in the mildly acidic range of 4 to 5.[2] This is a critical parameter as the reaction is acid-catalyzed, but the hydroxylamine itself can be protonated and rendered non-nucleophilic at very low pH. Conversely, at high pH, the stability of the resulting oxime may be compromised. Maintaining a stable pH within this range is crucial for achieving high derivatization yields.
Q2: What is the role of pyridine in the derivatization reaction?
A2: Pyridine is often used as a solvent and a weak base in derivatization reactions with hydroxylamine hydrochlorides.[3] Its primary role is to neutralize the hydrochloric acid that is liberated during the reaction, thereby maintaining a favorable pH for the reaction to proceed. It also serves as a good solvent for both the analyte and the reagent.
Q3: Can I use other solvents for the derivatization?
A3: While pyridine is common, other solvents can be used depending on the specific application and analytical method. For aqueous samples, the reaction can be carried out in water.[3] For GC-MS applications, aprotic solvents that are easy to remove, such as acetonitrile or dichloromethane, can be suitable. The choice of solvent should be guided by the solubility of the analyte and the compatibility with the subsequent analytical technique.
Q4: How does the butyl chain in O-butylhydroxylamine affect the derivatization compared to other O-alkylhydroxylamines?
A4: The alkyl chain length can influence the properties of the derivatizing agent and the resulting derivative. A longer alkyl chain, such as the butyl group, can increase the hydrophobicity of the derivative. This can be advantageous for improving retention in reversed-phase liquid chromatography. However, a longer chain may also slightly decrease the volatility of the derivative, which could be a consideration for GC analysis of very high boiling point analytes. Studies on gallic acid esters have shown that increasing the alkyl chain length can affect properties like solubility and may introduce steric hindrance.[4]
Q5: What are the common byproducts in O-butylhydroxylamine derivatization?
A5: The most common issue is an incomplete reaction, leaving unreacted carbonyl compound. Under strongly acidic conditions, a potential side reaction is the Beckmann rearrangement of the initially formed oxime, which would lead to the formation of amides. However, by maintaining the optimal pH, this is generally avoided. The formation of syn- and anti-isomers of the oxime is also possible, which may result in two closely eluting peaks in the chromatogram.[5]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Derivatization Yield | Suboptimal pH: The reaction is highly pH-dependent. | Ensure the reaction mixture is buffered or maintained at a pH of 4-5. Use a pH meter to verify. |
| Insufficient Reagent: The molar ratio of derivatizing agent to analyte is too low. | Use a molar excess of this compound (typically 2-10 fold). | |
| Incomplete Reaction: Reaction time or temperature is insufficient. | Optimize the reaction time and temperature. Start with milder conditions (e.g., 60°C for 1 hour) and gradually increase if necessary. Monitor the reaction progress by analyzing aliquots at different time points. | |
| Presence of Water (for non-aqueous reactions): Moisture can interfere with the reaction. | Ensure all solvents and reagents are anhydrous, especially for GC-MS applications where water can be detrimental. | |
| Multiple Peaks per Analyte | Formation of Syn/Anti Isomers: Oximes can form geometric isomers. | This is an inherent property of some oximes. Often, the two isomers can be chromatographically resolved and summed for quantification. Optimization of chromatographic conditions may improve separation or co-elution.[5] |
| Side Reactions: Undesirable side reactions may be occurring. | Re-optimize the reaction conditions, particularly pH and temperature, to minimize side product formation. | |
| Poor Peak Shape in Chromatography | Adsorption of Analyte/Derivative: Active sites in the GC inlet or column, or LC column can cause peak tailing. | Ensure proper silylation of the GC inlet liner and use a high-quality, inert column. For LC, ensure the mobile phase is compatible with the analyte and column. |
| Co-elution with Interferences: Matrix components may be interfering with the peak. | Improve sample cleanup procedures prior to derivatization. Optimize the chromatographic method for better separation. | |
| Derivative Instability | Hydrolysis: The oxime derivative can hydrolyze back to the carbonyl compound, especially under acidic or basic conditions. | Analyze the derivatized samples as soon as possible. Store derivatized samples at low temperatures and in a neutral pH environment if storage is necessary. |
Experimental Protocols
Protocol 1: General Derivatization for GC-MS Analysis
This protocol provides a general starting point for the derivatization of carbonyl compounds with this compound for GC-MS analysis. Optimization for specific analytes is recommended.
Materials:
-
This compound
-
Pyridine (anhydrous)
-
Analyte standard or sample extract (dried)
-
Silylating agent (e.g., BSTFA with 1% TMCS, or MSTFA) for subsequent silylation of other functional groups if present.[3]
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
Procedure:
-
Reagent Preparation: Prepare a 10-20 mg/mL solution of this compound in anhydrous pyridine. This solution should be prepared fresh.
-
Sample Preparation: Transfer a known amount of the dried analyte or sample extract into a reaction vial.
-
Oximation: Add 50-100 µL of the this compound solution to the vial.
-
Incubation: Tightly cap the vial and heat at 60-80°C for 60 minutes. The optimal temperature and time may vary depending on the reactivity of the carbonyl compound.
-
Cooling: Allow the vial to cool to room temperature.
-
(Optional) Silylation: If other active hydrogens (e.g., hydroxyl groups) are present in the molecule, a subsequent silylation step may be necessary to improve volatility. Add an appropriate volume of a silylating agent and incubate according to the manufacturer's recommendations (e.g., 70-90°C for 30-60 minutes).[3]
-
Analysis: The derivatized sample is now ready for injection into the GC-MS system.
Protocol 2: Derivatization in Aqueous Media for LC-MS Analysis
This protocol is adapted from methods for similar hydroxylamine reagents and is suitable for water-soluble carbonyl compounds.
Materials:
-
This compound
-
Ultrapure water
-
Analyte standard or aqueous sample
-
Organic solvent for extraction (e.g., hexane, ethyl acetate)
-
pH adjustment reagents (e.g., dilute HCl or NaOH)
-
Reaction vials
Procedure:
-
Reagent Preparation: Prepare a stock solution of this compound in ultrapure water (e.g., 100 mM).
-
Sample Preparation: Place a known volume of the aqueous sample or standard solution into a reaction vial.
-
pH Adjustment: Adjust the pH of the sample to 4-5 using dilute acid or base.
-
Derivatization: Add a molar excess of the this compound solution to the vial.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 40-60°C) for 1-2 hours. Optimization of time and temperature is recommended.
-
Extraction: After cooling to room temperature, extract the O-butyloxime derivatives from the aqueous solution using a suitable organic solvent. Repeat the extraction 2-3 times for quantitative recovery.
-
Drying and Reconstitution: Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent under a gentle stream of nitrogen. Reconstitute the residue in a solvent compatible with your LC-MS mobile phase.
-
Analysis: The sample is ready for injection into the LC-MS system.
Diagram: Factors Influencing Derivatization Efficiency
Sources
- 1. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A selective and sensitive pre-column derivatization HPLC method for the trace analysis of genotoxic impurity hydroxylamine in active pharmaceutical ingredients - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
side reactions and byproduct formation with O-butylhydroxylamine hydrochloride
Welcome to the Technical Support Center for O-butylhydroxylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of working with this versatile reagent. Here, we provide in-depth troubleshooting guides and frequently asked questions in a direct Q&A format, grounding our advice in established chemical principles and field-proven insights.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of O-butyl oximes from aldehydes and ketones using this compound.
Low or No Product Yield
Question: I am getting a low yield of my desired O-butyl oxime, or the reaction is not proceeding to completion. What are the potential causes and how can I troubleshoot this?
Answer:
Low or no product yield in an oximation reaction can stem from several factors, ranging from reagent quality to suboptimal reaction conditions. Let's break down the potential causes and solutions.
-
Cause 1: Inactive this compound
-
Explanation: this compound is a salt and is generally stable. However, improper storage (e.g., exposure to moisture or strong bases) can lead to degradation. The free base is less stable than the hydrochloride salt.
-
Troubleshooting:
-
Verify Reagent Quality: If possible, check the purity of your this compound. A simple NMR or melting point analysis can be informative. Commercial suppliers often provide a certificate of analysis with purity specifications[1].
-
Use Fresh Reagent: If there is any doubt about the quality of your current stock, use a freshly opened bottle of the reagent.
-
Proper Storage: Store this compound in a cool, dry place, tightly sealed to prevent moisture absorption[1].
-
-
-
Cause 2: Suboptimal pH
-
Explanation: The oximation reaction is pH-dependent. The reaction requires the free amine form of hydroxylamine to act as a nucleophile. Since you are starting with the hydrochloride salt, a base is often needed to liberate the free hydroxylamine. However, strongly acidic conditions (pH < 4) will protonate the hydroxylamine, reducing its nucleophilicity. Conversely, strongly basic conditions can lead to other side reactions. A weakly acidic to neutral pH is generally optimal.
-
Troubleshooting:
-
In-situ Free Base Generation: Add a mild base to your reaction mixture to neutralize the HCl salt. Common choices include sodium acetate, pyridine, or triethylamine. Typically, a slight molar excess of the base relative to this compound is used.
-
pH Monitoring: If your reaction is in an aqueous or mixed aqueous/organic system, you can monitor the pH and adjust it to be in the range of 5-7.
-
-
-
Cause 3: Steric Hindrance
-
Explanation: Highly sterically hindered ketones or aldehydes will react more slowly. The bulky butyl group on the hydroxylamine can also contribute to steric hindrance.
-
Troubleshooting:
-
Increase Reaction Time and/or Temperature: For sterically demanding substrates, longer reaction times (24-48 hours) or gentle heating (40-60 °C) may be necessary. Monitor the reaction progress by TLC or LC-MS.
-
Use a Catalyst: In some cases, particularly in bioconjugation, aniline or its derivatives can be used to catalyze oxime formation, even at neutral pH[2].
-
-
-
Cause 4: Reversible Reaction
-
Explanation: Oxime formation is a reversible reaction. The forward reaction is driven by the removal of water.
-
Troubleshooting:
-
Water Removal: If your reaction is sensitive to hydrolysis, consider using a dehydrating agent like molecular sieves or performing the reaction in a solvent system that allows for the azeotropic removal of water (e.g., toluene with a Dean-Stark trap).
-
-
-
Cause 5: Competing Side Reactions
-
Explanation: If your substrate contains other reactive functional groups, side reactions can consume your starting material or product. This will be discussed in more detail in the byproducts section.
-
Workflow for Optimizing Low Yield:
Caption: Troubleshooting workflow for low O-butyl oxime yield.
Formation of Unexpected Byproducts
Question: I am observing significant byproduct formation in my reaction. What are the likely side reactions and how can I minimize them?
Answer:
The formation of byproducts is a common issue. Understanding the potential side reactions is key to mitigating them.
-
Byproduct 1: Beckmann Rearrangement Product (Amides/Lactams)
-
Explanation: This is a classic rearrangement of oximes, particularly ketoximes, to amides or lactams under acidic conditions. The reaction is initiated by protonation of the oxime oxygen, making it a good leaving group. While O-alkyl oximes are generally less susceptible than unsubstituted oximes, this can still occur, especially with strong acids and heat[1][3][4][5].
-
Mitigation:
-
Control Acidity: Avoid using strong acids (e.g., concentrated H₂SO₄, HCl). If an acid catalyst is needed, use a milder one or a buffer system.
-
Temperature Control: Run the reaction at room temperature or with gentle heating. Avoid high temperatures that can promote the rearrangement.
-
Choice of Reagents: Some reagents used to promote the Beckmann rearrangement include tosyl chloride and phosphorus pentachloride. Ensure these are not present as contaminants[1].
-
-
Mechanism of Beckmann Rearrangement:
Caption: Simplified mechanism of the Beckmann rearrangement.
-
Byproduct 2: Hydrolysis Products (Starting Aldehyde/Ketone)
-
Explanation: As mentioned, oxime formation is reversible. The presence of excess water and acid can drive the equilibrium back towards the starting materials. O-butyl oximes are generally more stable to hydrolysis than hydrazones, but this can still be an issue, especially during acidic workup[6][7][8].
-
Mitigation:
-
Anhydrous Conditions: If your substrate and product are sensitive to hydrolysis, consider running the reaction under anhydrous conditions using a dry solvent and an inert atmosphere.
-
Careful Workup: During workup, minimize contact time with acidic aqueous solutions. Neutralize the reaction mixture before extraction if possible.
-
-
-
Byproduct 3: E/Z Isomers
-
Explanation: Oximes can exist as geometric isomers (E and Z) about the C=N double bond. Often, a mixture of isomers is formed. While these are not technically byproducts in the sense of being chemically different compounds, their formation can complicate purification and characterization[3][4][9].
-
Mitigation and Management:
-
Reaction Conditions: The ratio of E/Z isomers can be influenced by reaction temperature and solvent. Some solvent-free or microwave-assisted methods have been shown to favor the formation of a single isomer[9].
-
Isomerization: It is sometimes possible to isomerize a mixture of isomers to the thermodynamically more stable isomer, often by treatment with a mild acid under anhydrous conditions[10].
-
Separation: If a mixture is unavoidable, the isomers can often be separated by column chromatography on silica gel[1]. Their different spatial arrangements can lead to differences in polarity.
-
-
-
Byproduct 4: Michael Adducts with α,β-Unsaturated Carbonyls
-
Explanation: When reacting O-butylhydroxylamine with an α,β-unsaturated aldehyde or ketone, there is the potential for 1,4-conjugate addition (Michael addition) of the amine to the double bond, competing with the desired 1,2-addition to the carbonyl. Generally, hydroxylamines tend to favor 1,2-addition over 1,4-addition[6][10].
-
Mitigation:
-
Reaction Conditions: Lower temperatures generally favor the kinetic 1,2-addition product (the oxime).
-
Substrate Control: The electronic nature of the substrate can influence the regioselectivity.
-
-
-
Byproduct 5: Nitrones from N-Alkylation
-
Explanation: While less common under standard oximation conditions, it is theoretically possible for the nitrogen of the hydroxylamine or the resulting oxime to be alkylated, especially if reactive alkyl halides are present in the reaction mixture or as impurities. This would lead to the formation of nitrones.
-
Mitigation:
-
Purity of Starting Materials: Ensure that your carbonyl compound and solvent are free from reactive alkylating agents.
-
Avoid Strongly Basic Conditions with Alkyl Halides: If your synthesis involves multiple steps, be mindful of carrying over alkyl halides into a step where a strong base is used with your O-butylhydroxylamine.
-
-
Summary of Common Byproducts and Mitigation Strategies:
| Byproduct | Cause | Mitigation Strategies |
| Amide/Lactam | Beckmann Rearrangement (acid, heat) | Control pH, lower temperature, avoid strong acids. |
| Starting Carbonyl | Hydrolysis of Oxime | Use anhydrous conditions, careful workup. |
| E/Z Isomers | Inherent to Oxime Formation | Optimize reaction conditions, isomerize, or separate by chromatography. |
| Michael Adduct | Reaction with α,β-unsaturated carbonyls | Lower reaction temperature to favor 1,2-addition. |
| Nitrone | N-Alkylation | Ensure purity of starting materials, avoid reactive alkyl halides. |
Section 2: Frequently Asked Questions (FAQs)
Q1: Do I need to use a base when reacting with this compound?
A1: Yes, in most cases. The hydrochloride salt is the stable, commercially available form. To generate the nucleophilic free hydroxylamine, you need to add a base to neutralize the HCl. A mild, non-nucleophilic base like pyridine, triethylamine, or sodium acetate is typically sufficient. Using approximately 1.1-1.2 equivalents of the base relative to the hydroxylamine salt is a good starting point.
Q2: My O-butyl oxime is an oil and difficult to purify. What are some recommended purification strategies?
A2: O-butyl oximes can indeed be oils or low-melting solids. Here are some purification strategies:
-
Aqueous Workup: After the reaction, a standard aqueous workup can remove water-soluble impurities. If your product has some water solubility, washing the organic layer with brine (saturated NaCl solution) can help to drive it into the organic phase.
-
Column Chromatography: This is the most common method for purifying O-butyl oximes.
-
Stationary Phase: Silica gel is typically used.
-
Mobile Phase: A mixture of a nonpolar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or diethyl ether) is common. A good starting point for developing a solvent system is 10-20% ethyl acetate in hexanes. The polarity can be adjusted based on the TLC analysis of your crude product[5][11].
-
-
Distillation: If your O-butyl oxime is thermally stable and has a sufficiently low boiling point, vacuum distillation can be an effective purification method, especially for larger scale reactions.
Q3: How can I distinguish between the E and Z isomers of my O-butyl oxime?
A3: NMR spectroscopy is the most powerful tool for this purpose.
-
¹H NMR: Protons on the substituents attached to the C=N bond will have different chemical shifts in the E and Z isomers due to the anisotropic effect of the double bond and through-space interactions. Protons that are syn (on the same side) to the -OBu group are typically shielded (shifted upfield) compared to when they are anti (on the opposite side).
-
¹³C NMR: The chemical shifts of the carbons in the substituents, as well as the C=N carbon itself, will differ between the two isomers.
-
2D NMR (NOESY): A Nuclear Overhauser Effect Spectroscopy (NOESY) experiment can show through-space correlations between the -OBu protons and the protons of the substituent on the same side of the C=N bond, providing a definitive assignment of the stereochemistry.
Q4: Can O-butylhydroxylamine react with other functional groups like esters or amides?
A4: Under typical oximation conditions (mildly acidic to neutral, room temperature), O-butylhydroxylamine is highly chemoselective for aldehydes and ketones.
-
Esters: The reaction of hydroxylamines with esters to form hydroxamic acids is possible, but it generally requires more forcing conditions (e.g., strong base or heat) than oximation[11][12]. Under standard oximation conditions, reaction with an ester group is unlikely to be a significant side reaction.
-
Amides: Amides are even less reactive towards nucleophilic attack than esters. Reaction with an amide functional group is highly unlikely under oximation conditions.
-
Carboxylic Acids: O-butylhydroxylamine can react with carboxylic acids to form a salt. If a coupling agent (like EDC) is present, it can form a hydroxamic acid. In the absence of a coupling agent, a simple acid-base reaction is expected.
Q5: What is the stability of this compound in solution?
A5: The hydrochloride salt is quite stable in acidic to neutral aqueous solutions. However, in basic solutions, the free hydroxylamine is generated, which is less stable and can be prone to oxidation over time. It is generally recommended to prepare solutions of the free hydroxylamine in situ or to use freshly prepared solutions for the best results[9].
References
-
Chem-Impex. O-tert-Butylhydroxylamine hydrochloride. [Link]
-
Wikipedia. Beckmann rearrangement. [Link]
- Velmurugan, P., Kanniyappan, P., & Ghatak, T. (2025). Beckmann rearrangement of ketoximes for accessing amides and lactams promoted by a perimidine-2-thione supported Hg(II) complex: a mechanistic perception. RSC Advances.
-
Master Organic Chemistry. Beckmann Rearrangement. [Link]
- Google Patents. Process for the stereoselective synthesis of the E isomer of aryl alkyl oximes.
- Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes.
-
Raines Lab. Hydrolytic Stability of Hydrazones and Oximes. [Link]
-
RSC Publishing. The role of ammonia oxide in the reaction of hydroxylamine with carboxylic esters. [Link]
-
ResearchGate. Hydrolytic Stability of Hydrazones and Oximes. [Link]
-
Master Organic Chemistry. Formation of Amides From Esters. [Link]
-
Organic Syntheses. Procedure for purification by flash column chromatography. [Link]
- Dirksen, A., et al. (2014). Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines.
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- 3. O-alkylation and arylation of Oximes, Hydroxylamines and related compounds [organic-chemistry.org]
- 4. chemimpex.com [chemimpex.com]
- 5. rsc.org [rsc.org]
- 6. uobabylon.edu.iq [uobabylon.edu.iq]
- 7. nbinno.com [nbinno.com]
- 8. O-tert-butylhydroxylamine hydrochloride | C4H12ClNO | CID 2777906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. Simple Reaction Conditions for the Formation of Ketonitrones from Ketones and Hydroxylamines [organic-chemistry.org]
- 11. Chromatography [chem.rochester.edu]
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managing stability of O-butylhydroxylamine hydrochloride in solution during experiments
An in-depth technical guide for researchers, scientists, and drug development professionals.
Technical Support Center: O-Butylhydroxylamine Hydrochloride
Welcome to the technical support center for this compound (BHA-HCl). This guide is designed by application scientists to provide in-depth, field-proven insights into managing the stability of BHA-HCl in solution during your experiments. We will move from foundational principles to practical troubleshooting to ensure the success and reproducibility of your work.
Section 1: Foundational Knowledge & Core Principles
This section addresses the most common initial questions regarding the nature of this compound and the critical importance of its stability.
Q1: What is this compound and why is its stability in solution a concern?
This compound is the hydrochloride salt of O-butylhydroxylamine. It is a versatile reagent used in organic synthesis, particularly for creating stable oxime derivatives from carbonyl compounds (aldehydes and ketones) and for synthesizing nitrones, which are key intermediates for biologically active molecules.[1][2] In bioconjugation, related hydroxylamine compounds are used to deprotect sulfhydryl groups or to cleave specific crosslinkers.[3]
The core of the stability issue lies with the free hydroxylamine base (O-butylhydroxylamine). While the hydrochloride salt form is a relatively stable white crystalline powder, once dissolved in solution—especially at neutral or alkaline pH—the more reactive free base is liberated.[4][5] Hydroxylamine and its derivatives are susceptible to decomposition, primarily through oxidation and bimolecular reactions, which can be accelerated by factors like pH, temperature, and the presence of metal ions.[6][7] This degradation compromises the reagent's effective concentration, leading to low reaction yields, failed experiments, and non-reproducible results.
Q2: What are the primary pathways of degradation for hydroxylamines in solution?
Understanding the degradation mechanisms is key to preventing them. While specific pathways for O-butylhydroxylamine are not extensively detailed in readily available literature, we can infer the primary risks from studies on hydroxylamine itself.
-
Oxidation: This is a major degradation route, especially in the presence of oxygen (autoxidation) and catalytic metal ions like Cu(II) and Fe(II).[6][7] The reaction can produce various byproducts, including nitrogen oxides, ammonia, and water, thereby consuming the active reagent.
-
Bimolecular Isomerization: Theoretical studies show that a favorable degradation pathway for hydroxylamine in aqueous solution is a bimolecular reaction where one molecule isomerizes into ammonia oxide, a process that is less likely in dilute solutions.[7][8]
-
High pH Instability: The free base form of hydroxylamine, more prevalent at higher pH, is inherently less stable than its protonated salt form.[6] High pH conditions accelerate decomposition.
Below is a conceptual diagram illustrating the key factors that influence the stability of BHA-HCl in solution.
Caption: Factors influencing O-butylhydroxylamine HCl stability in solution.
Section 2: Practical Application & Solution Management
This section provides direct answers to questions encountered during experimental setup and execution.
Q3: What is the best practice for preparing a BHA-HCl stock solution?
Always prepare solutions fresh, immediately before use. This is the single most effective strategy to ensure reagent potency.[3] Hydroxylamine solutions are known to have poor shelf life.[9]
If a stock solution must be made for use within a single day, follow this guidance:
-
Solvent Choice: Use a high-purity, polar solvent like water, ethanol, or methanol. Ensure the water is deionized and, if possible, degassed to minimize dissolved oxygen.
-
pH: The hydrochloride salt creates an acidic solution upon dissolving, which enhances stability.[5] Do not adjust the pH upwards to neutrality or alkalinity until immediately before its addition to the reaction mixture.
-
Temperature: Dissolve the solid in room temperature or cool solvent. Do not heat to dissolve. Store any temporary stock solution at 2-8°C.
Q4: My protocol requires a neutral or alkaline pH. How do I manage stability?
This is a common scenario in bioconjugation, where reactions are often buffered at pH 7.2-8.5.[3]
-
Prepare a concentrated, acidic stock of BHA-HCl first.
-
Prepare your reaction buffer (e.g., phosphate buffer) at the desired final pH.
-
Add the BHA-HCl stock to the reaction buffer immediately before starting your experiment. The pH of the final solution should be verified and adjusted if necessary. The time the reagent spends in the high-pH environment is the critical variable to minimize. Never store BHA-HCl in a high-pH buffer.
Q5: How should I store the solid this compound reagent?
The solid reagent is significantly more stable than its solutions. However, it is often hygroscopic (absorbs moisture from the air).
-
Container: Keep the container tightly closed.[4]
-
Environment: Store in a cool, dry, well-ventilated place away from heat and strong oxidizing agents.[4][10] Protecting the container from moisture is crucial.[4]
-
Inert Gas: For long-term storage, keeping the reagent under an inert gas like argon or nitrogen is recommended.[4]
Section 3: Troubleshooting Guide
When experiments don't go as planned, reagent instability is a common culprit. Use this guide to diagnose potential issues.
Q6: My oxime formation/bioconjugation reaction yield is low or zero. Could BHA-HCl be the problem?
Yes, this is a classic symptom of degraded BHA-HCl. Use the following decision tree to troubleshoot.
Caption: Troubleshooting low yield in BHA-HCl mediated reactions.
Q7: I see unexpected side products in my analysis (TLC, LC-MS). What could be the cause?
While side products can arise from many sources, degradation of BHA-HCl can contribute. If the reagent degrades, its effective concentration drops, potentially slowing the desired reaction and allowing competing side reactions of your substrate to become more prominent. Furthermore, the degradation products themselves could potentially react with your starting materials.
Action: The first step is to repeat the experiment with a freshly prepared BHA-HCl solution under optimal conditions (as described above) to see if the side product profile changes.
Section 4: Protocols & Methodologies
Protocol 1: Preparation of a Standard BHA-HCl Solution for Immediate Use
This protocol is for preparing a solution for a reaction like deacetylation of a SATA-modified protein, adapted from general hydroxylamine procedures.[3]
-
Calculate Mass: Determine the mass of BHA-HCl needed for your desired final concentration (e.g., for 1 mL of a 0.5 M solution, you need ~62.8 mg).
-
Prepare Buffer: Have your reaction buffer ready. For this example, we'll use a phosphate buffer (e.g., PBS) containing 25 mM EDTA, pH 7.5. The EDTA helps chelate metal ions that can catalyze degradation.
-
Dissolve Reagent: Immediately before you are ready to start the reaction, weigh the solid BHA-HCl and dissolve it directly in the required volume of your reaction buffer.
-
Verify pH: After dissolution, quickly check the pH of the solution. The addition of the acidic salt may lower it slightly. Adjust back to the target pH (e.g., 7.5) using dilute NaOH if necessary.
-
Use Immediately: Add the freshly prepared solution to your protein sample or reaction mixture without delay. Do not store this final solution.
Protocol 2: Assessing the Stability of BHA-HCl with a Stability-Indicating Method
For critical applications, such as in drug development, you may need to formally assess stability. This requires an analytical method that can separate the intact BHA-HCl from its degradation products.[11] High-Performance Liquid Chromatography (HPLC) is the most common technique.[12][13]
-
Method Development: Develop an HPLC method (e.g., reversed-phase) that gives a sharp, well-defined peak for a freshly prepared, high-purity standard of BHA-HCl.
-
Forced Degradation (Stress Testing): To confirm the method is "stability-indicating," you must generate degradation products.[11][14]
-
Acid/Base Hydrolysis: Prepare solutions of BHA-HCl in 0.1 M HCl and 0.1 M NaOH. Heat gently (e.g., 60°C) for several hours.[12]
-
Oxidation: Prepare a solution of BHA-HCl and add a small amount of 3% hydrogen peroxide. Let it stand at room temperature.[12]
-
Analyze Samples: Inject the fresh standard and the stressed samples into the HPLC system.
-
-
Validation: A valid stability-indicating method will show a decrease in the area of the main BHA-HCl peak in the stressed samples, accompanied by the appearance of new peaks corresponding to the degradation products. The BHA-HCl peak should be well-resolved from these new peaks.
-
Stability Study: You can now use this validated method to test your experimental solutions. Analyze your solution immediately after preparation (T=0) and then at various time points under your specific storage conditions (e.g., 2, 4, 8, 24 hours at 4°C or room temperature). A plot of the BHA-HCl peak area versus time will reveal its stability profile.
| Analytical Technique | Pros | Cons | Best For |
| HPLC-UV | Quantitative, highly reproducible, can separate degradants.[12][14] | Requires method development, specialized equipment. | Gold standard for quantitative stability studies and quality control. |
| LC-MS | Provides structural information on degradation products, highly specific.[12] | Higher cost and complexity, some buffers are incompatible. | Identifying unknown degradation products and confirming their structure. |
| NMR Spectroscopy | Provides detailed structural information.[13] | Lower sensitivity than HPLC, requires higher concentration. | Characterizing degradation products after isolation. |
References
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Hotha, S., & O'Donnell, P. B. (2012). Proposed degradation pathways of the drug under different hydrolytic conditions. ResearchGate. [Link]
-
Hydroxylamine - Solubility of Things. (n.d.). Solubilityofthings.com. [Link]
-
Greco, G., et al. (2021). Safety parameters and stability diagram of hydroxylamine hydrochloride and sulphate. ResearchGate. [Link]
- Keller, J. A., et al. (1998). Stabilization of hydroxylamine solutions.
-
Wang, Q., et al. (2008). Thermal Decomposition Pathways of Hydroxylamine: Theoretical Investigation on the Initial Steps. ResearchGate. [Link]
-
Wang, Q., et al. (2008). Thermal Decomposition Pathways of Hydroxylamine: Theoretical Investigation on the Initial Steps. SciSpace. [Link]
-
This compound: A Versatile Reagent. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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Hydroxylamine Hydrochloride Solution: Preparation, Uses, and Safety Guidelines. (n.d.). Xiamen AmoyChem Co., Ltd. [Link]
- Blacker, A. J., et al. (2003). Salts of N-tert-butylhydroxylamine.
-
Hydroxylamine·HCl - Protocol. (n.d.). G-Biosciences. [Link]
-
O-Methylhydroxylamine hydrochloride. (n.d.). PubChem, National Center for Biotechnology Information. [Link]
-
Analytical Techniques In Stability Testing. (2025). Separation Science. [Link]
-
Stability indicating study by using different analytical techniques. (2023). International Journal of Scientific Development and Research. [Link]
-
Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. [Link]
-
Henderson, L. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC. [Link]
-
McKay, C. S., & Finn, M. G. (2014). Bioorthogonal Click and Release: A General, Rapid, Chemically Revertible Bioconjugation Strategy Employing Enamine N-oxides. PMC, National Institutes of Health. [Link]
-
Ochekpe, N. A. (2017). Degradation Pathway. ResearchGate. [Link]
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Technical Support Center: Oxime Synthesis & Integrity
Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who are working with oxime synthesis and need to ensure the stability and integrity of their products. The Beckmann rearrangement is a common and often undesired side reaction that can compromise yield and purity. This document provides in-depth troubleshooting advice, validated protocols, and a foundational understanding of the competing chemical pathways to help you maintain control over your synthesis.
Section 1: Frequently Asked Questions (FAQs) - The Underpinning Chemistry
This section addresses the fundamental principles governing oxime synthesis and the Beckmann rearrangement. A clear understanding of these concepts is the first step toward effective troubleshooting.
Q1: What is an oxime and what is the standard reaction for its synthesis?
An oxime is a chemical compound belonging to the imine class, characterized by the general formula RR'C=NOH.[1] If R' is a hydrogen atom, the compound is an aldoxime (derived from an aldehyde); if R' is an organic group, it is a ketoxime (derived from a ketone).[2]
The most common method for synthesizing oximes is the condensation reaction between an aldehyde or a ketone and hydroxylamine (NH₂OH).[1][2] Typically, hydroxylamine is used in the form of its hydrochloride salt (NH₂OH·HCl), and a base is added to liberate the free hydroxylamine.[3]
Q2: What is the Beckmann rearrangement and why is it a problem during oxime synthesis?
The Beckmann rearrangement is a chemical reaction that converts an oxime into an amide or a lactam (for cyclic oximes).[4][5] The reaction is typically catalyzed by acid and involves the migration of an alkyl or aryl group from the carbon to the nitrogen atom of the C=N bond.[5][6]
This rearrangement is a significant issue during oxime synthesis because the very conditions used to promote oxime formation—particularly acidic catalysts—can inadvertently trigger the rearrangement of the newly formed oxime product.[7][8] This leads to a mixture of products, reducing the yield of the desired oxime and complicating purification.[9]
Q3: What are the key factors that promote the Beckmann rearrangement?
Several factors can initiate or accelerate this undesired rearrangement:
-
Acid Catalysis: This is the most significant promoter. Strong Brønsted acids (e.g., sulfuric acid, polyphosphoric acid) or Lewis acids protonate the oxime's hydroxyl group, turning it into a good leaving group (H₂O) and initiating the rearrangement cascade.[4][7][10]
-
High Temperatures: Elevated reaction temperatures provide the necessary activation energy for the rearrangement to occur, even under mildly acidic conditions.[8][10]
-
Activating Reagents: Certain reagents, such as tosyl chloride, thionyl chloride, and phosphorus pentachloride, can convert the hydroxyl group into a better leaving group, thereby facilitating the rearrangement even without strong acids.[4][11]
Section 2: Troubleshooting Guide - Common Issues & Solutions
This section is formatted to directly address specific problems you may encounter in the lab.
Q: My reaction is producing the rearranged amide/lactam as the major product instead of the desired oxime. What is happening and how do I fix it?
A: This outcome indicates that the reaction conditions are far more favorable for the Beckmann rearrangement than for stable oxime formation. The primary cause is almost certainly excessive acidity or heat.
-
Causality: Strong acids, often used to catalyze the initial condensation, aggressively protonate the oxime's hydroxyl group.[5][6] This creates an excellent leaving group, and at elevated temperatures, the energy barrier for the rearrangement is easily overcome, making it the dominant reaction pathway.[10]
-
Immediate Solutions:
-
Eliminate Strong Acid Catalysts: Cease using strong Brønsted acids like H₂SO₄ or HCl. The HCl generated from hydroxylamine hydrochloride is often acidic enough to catalyze the condensation without further additives.
-
Reduce Reaction Temperature: Immediately lower the reaction temperature. Many oximation reactions proceed efficiently at room temperature or even below, albeit over a longer period.[12] Lower temperatures significantly disfavor the rearrangement pathway.[9]
-
Introduce a Mild Base: Add a non-nucleophilic base like pyridine or sodium carbonate (Na₂CO₃) to the reaction.[13][14] The base will neutralize the HCl generated from the hydroxylamine hydrochloride salt, maintaining a near-neutral pH that is optimal for oxime formation but hostile to the acid-catalyzed rearrangement.
-
Q: I'm getting a mixture of my desired oxime and the rearranged product. How can I improve the selectivity for the oxime?
A: A product mixture suggests that the reaction conditions are on the borderline, allowing both pathways to compete. Your goal is to "tip the scales" in favor of oxime formation and stabilization.
-
Causality: The reaction environment is likely mildly acidic and/or warm enough to slowly trigger the rearrangement of the oxime as it forms. The rate of rearrangement is competing with the rate of formation.
-
Optimization Strategies:
-
pH Control is Critical: The optimal pH for the synthesis of ketoximes is often between 6 and 12, while for aldoximes it can be slightly more acidic, around 3 to 7.[15] Use a pH meter or indicator strips to monitor and adjust the reaction mixture. Buffering the system can provide excellent control.
-
Switch to a Milder Catalyst System: Explore catalyst systems known to be effective under neutral or non-acidic conditions. For example, using cyanuric chloride in DMF allows the reaction to proceed at room temperature.[4][12]
-
Solvent-Free and Alternative Energy Methods: Consider "green" chemistry approaches that often use milder conditions. Grinding the reactants together at room temperature, sometimes with a mild solid catalyst like Bi₂O₃, can produce high yields of oximes with no rearrangement.[16][17] Similarly, ultrasound-assisted synthesis can accelerate the reaction at low temperatures.[18]
-
Q: My starting material is sensitive and degrades under acidic conditions. What are some proven, non-acidic methods for oxime synthesis?
A: For acid-sensitive substrates, avoiding acidic conditions entirely is mandatory. Fortunately, several robust methods exist.
-
Causality: Many complex molecules, particularly in drug development, possess acid-labile functional groups (e.g., acetals, t-boc protecting groups). Standard oximation protocols would destroy these molecules.
-
Recommended Non-Acidic Protocols:
-
Base-Driven Synthesis in Alcohol: This is a classic and reliable method. Refluxing an alcoholic solution of the carbonyl compound with hydroxylamine hydrochloride and a base like pyridine is a standard procedure.[3] The pyridine neutralizes the acid, driving the reaction.
-
Grindstone Chemistry (Solvent-Free): This method is exceptionally mild and environmentally friendly. Simply grinding the carbonyl compound, hydroxylamine hydrochloride, and a mild base like anhydrous sodium carbonate in a mortar and pestle can lead to high yields of the oxime at room temperature.[13]
-
Aqueous Biphasic Systems: Running the reaction in an aqueous medium, sometimes with a catalyst, can be very effective and avoids harsh organic solvents and reagents.[16]
-
Q: I am trying to synthesize an aldoxime, but my main byproduct is a nitrile. Is this related to the Beckmann rearrangement?
A: Yes, this is a variant of the Beckmann pathway. For aldoximes, the rearrangement leads to a primary amide, which is often unstable under the reaction conditions and readily dehydrates to form a nitrile.[11][19]
-
Causality: The mechanism is analogous to the standard Beckmann rearrangement. The group that migrates is the hydrogen atom attached to the carbonyl carbon. The resulting intermediate rapidly loses water to form the stable nitrile.
-
Solutions: The same strategies used to prevent the rearrangement of ketoximes apply here. The most effective approach is to maintain strict pH control and use the mildest possible conditions. Performing the reaction at room temperature in the presence of a base like sodium acetate or sodium carbonate is highly effective at preventing nitrile formation.[14]
Section 3: Validated Experimental Protocols
These protocols are designed to maximize oxime yield while minimizing the risk of Beckmann rearrangement.
Protocol 1: General Synthesis of an Oxime under Mild, Buffered Conditions
This method is suitable for most standard aldehydes and ketones.
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the carbonyl compound (1.0 eq) in ethanol (5-10 mL per mmol of substrate).
-
Reagent Addition: In a separate flask, dissolve hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq) in a minimal amount of water.
-
Reaction: Add the aqueous hydroxylamine/acetate solution to the stirred ethanolic solution of the carbonyl compound at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.
-
Workup: Once the starting material is consumed, reduce the ethanol volume under reduced pressure. Add cold water to the residue to precipitate the oxime.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. The product is often pure enough for subsequent steps, but can be recrystallized from ethanol/water if necessary.
Protocol 2: Solvent-Free Synthesis via Grinding for Sensitive Substrates
This method is ideal for acid-sensitive compounds and is exceptionally fast and clean.[13][16]
-
Preparation: To a clean, dry agate or ceramic mortar, add the aldehyde or ketone (1.0 eq), hydroxylamine hydrochloride (1.2 eq), and anhydrous sodium carbonate (1.5 eq).[13]
-
Grinding: Using a pestle, grind the solid mixture vigorously at room temperature. The mixture may become pasty or liquid-like as the reaction proceeds. Grinding is typically complete in 2-10 minutes.
-
Monitoring: Check for the disappearance of the starting carbonyl compound by taking a small sample, dissolving it in a solvent like ethyl acetate, and spotting it on a TLC plate.
-
Isolation: Once the reaction is complete, add water to the mortar and triturate the solid.
-
Filtration: Collect the solid oxime product by vacuum filtration, wash thoroughly with water to remove inorganic salts, and dry under vacuum.
Section 4: Quick Reference Data
Use these tables for quick decision-making during experimental design.
Table 1: Influence of Reaction Parameters on Oxime Synthesis vs. Beckmann Rearrangement
| Parameter | Favorable for Oxime Synthesis | Favorable for Beckmann Rearrangement | Rationale |
| pH | Neutral to Mildly Basic (pH 6-10) | Strongly Acidic (pH < 4) | Acid protonates the oxime -OH, initiating rearrangement.[7][9] |
| Temperature | Low to Ambient (0°C - 40°C) | High (> 60°C) | Rearrangement has a higher activation energy barrier.[8][10] |
| Catalyst | Mild Base (Pyridine, Na₂CO₃, NaOAc) | Strong Acid (H₂SO₄, PPA, PCl₅) | Strong acids or activating agents create a good leaving group on the oxime.[4][7] |
| Solvent | Protic (Ethanol, Water) or Aprotic | Often neat acid or high-boiling point solvents | High temperatures in high-boiling solvents promote the rearrangement. |
| Reaction Time | As required for completion at low temp | Often rapid at high temperatures | The rearrangement is often faster than oxime formation under harsh conditions. |
Table 2: Comparison of Reagent Systems for Oximation
| Reagent System | Conditions | Pros | Cons | Best For |
| NH₂OH·HCl / Pyridine | Reflux in Ethanol | Classic, reliable, good for many substrates.[3] | Uses toxic pyridine, requires heating. | General purpose, when some heating is acceptable. |
| NH₂OH·HCl / NaOAc | Room Temp in EtOH/H₂O | Very mild, buffered system, good yields. | May be slow for hindered ketones. | Acid-sensitive substrates, high selectivity needed. |
| NH₂OH·HCl / Na₂CO₃ | Grinding (Solvent-Free) | Extremely fast, high yield, green, mild.[13] | Requires solid reactants, may not be suitable for all scales. | Rapid synthesis, sensitive substrates, green chemistry. |
| NH₂OH·HCl / H₂O | Ultrasound | Fast, uses water as solvent, mild conditions.[18] | Requires specialized sonication equipment. | Green chemistry initiatives, accelerating slow reactions. |
Section 5: Visual Guides & Workflows
Diagram 1: Competing Reaction Pathways
Caption: Competing pathways: Oxime formation vs. Beckmann rearrangement.
Diagram 2: Troubleshooting Workflow
Caption: Troubleshooting workflow for undesired Beckmann rearrangement.
References
-
Beckmann Rearrangement - Chemistry Steps . (n.d.). Chemistry Steps. Retrieved January 17, 2026, from [Link]
-
Oxime - Wikipedia . (2023, December 29). Wikipedia. Retrieved January 17, 2026, from [Link]
-
Beckmann Rearrangement - Master Organic Chemistry . (2023, October 10). Master Organic Chemistry. Retrieved January 17, 2026, from [Link]
-
Beckmann rearrangement - Wikipedia . (2023, December 1). Wikipedia. Retrieved January 17, 2026, from [Link]
-
Kaur, N., Kishore, D. (2012). Application of different catalysts in Beckmann Rearrangement . Journal of Chemical and Pharmaceutical Research, 4(4), 1938-1946. Retrieved January 17, 2026, from [Link]
-
Oximes - Structure, Preparation, Reactions, Uses . (n.d.). BYJU'S. Retrieved January 17, 2026, from [Link]
-
Beckmann Rearrangement - Organic Chemistry Portal . (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]
-
Gawande, M. B., et al. (2013). Beckmann rearrangement catalysis: a review of recent advances . New Journal of Chemistry, 37(1), 80-99. Retrieved January 17, 2026, from [Link]
-
Beckmann Rearrangement - Reaction, Mechanism, and Applications . (n.d.). BYJU'S. Retrieved January 17, 2026, from [Link]
-
Kumar, M., et al. (2024). Green Approach for Synthesis of Oximes by Using Natural Acids . International Journal of Pharmaceutical Research and Applications, 9(2), 1240-1253. Retrieved January 17, 2026, from [Link]
-
Borah, H. N., et al. (2011). A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry . Chemistry Central Journal, 5, 61. Retrieved January 17, 2026, from [Link]
-
Li, J-T., et al. (2007). An Efficient Procedure for Synthesis of Oximes by Grinding . Asian Journal of Chemistry, 19(3), 2236-2240. Retrieved January 17, 2026, from [Link]
-
Oxime synthesis by condensation or oxidation - Organic Chemistry Portal . (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]
-
Dong, J., et al. (2010). Catalysts or Initiators? Beckmann Rearrangement Revisited . The Journal of Organic Chemistry, 75(10), 3451-3454. Retrieved January 17, 2026, from [Link]
-
Jadhav, R. D., et al. (2018). An efficient one pot synthesis of oxime by classical method . International Journal of Chemical and Physical Sciences, 7, 15-20. Retrieved January 17, 2026, from [Link]
-
Calderon Moreno, J. (2023). Beckmann Rearrangement . Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]
-
Borah, H. N., et al. (2011). A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry . ResearchGate. Retrieved January 17, 2026, from [Link]
-
Mo, X., et al. (2018). Scope and Mechanism of a True Organocatalytic Beckmann Rearrangement with a Boronic Acid/Perfluoropinacol System under Ambient Conditions . Journal of the American Chemical Society, 140(15), 5264-5271. Retrieved January 17, 2026, from [Link]
-
Gholap, A. R., et al. (2011). Simple, Efficient and Green Synthesis of Oximes under Ultrasound Irradiation . South African Journal of Chemistry, 64, 220-222. Retrieved January 17, 2026, from [Link]
-
De Luca, L., et al. (2002). Beckmann Rearrangement of Oximes under Very Mild Conditions . The Journal of Organic Chemistry, 67(17), 6272-6274. Retrieved January 17, 2026, from [Link]
-
Narasaka, K., et al. (1993). Beckmann Rearrangement of Oximes Catalyzed with Tetrabutylammonium Perrhenate and Trifluoromethanesulfonic Acid . Chemistry Letters, 22(3), 373-376. Retrieved January 17, 2026, from [Link]
- US3808275A - Process for producing oximes. (1974, April 30). Google Patents.
-
Oxime Synthesis . (n.d.). Sustainability Directory. Retrieved January 17, 2026, from [Link]
-
General mechanism for the Beckmann rearrangement . (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Oxime synthesis - how to convert/remove unreacted aldehyde? . (2013, June 21). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Clement, B., et al. (2019). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors . Molecules, 24(17), 3209. Retrieved January 17, 2026, from [Link]
-
Yusubov, M. S., et al. (2020). Metal-Involving Synthesis and Reactions of Oximes . Chemical Reviews, 120(17), 9635-9689. Retrieved January 17, 2026, from [Link]
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Technical Support Center: Derivatization of Sterically Hindered Ketones with O-Butylhydroxylamine Hydrochloride
Welcome to the Technical Support Center for advanced derivatization techniques. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the derivatization of sterically hindered ketones using O-butylhydroxylamine hydrochloride. Our goal is to provide you with in-depth technical guidance, troubleshooting strategies, and validated protocols to overcome common experimental hurdles.
Introduction: The Challenge of Steric Hindrance
The formation of an oxime from a ketone and a hydroxylamine derivative is a cornerstone of organic synthesis and analytical chemistry.[1][2] This reaction is fundamental for the quantification of aldehydes and ketones, enhancing their stability for analysis, and for various synthetic transformations.[3][4] However, when the carbonyl group is flanked by bulky substituents, as is common in many pharmaceutical intermediates and complex natural products, the reaction rate can be dramatically reduced.[5] This steric hindrance presents a significant physical barrier to the nucleophilic attack by O-butylhydroxylamine, often leading to incomplete reactions, low yields, and the need for forcing conditions.[5][6] For instance, the oximation of diisopropyl ketone is approximately 2600 times slower than that of 2-pentanone.[5][6]
This guide will dissect the underlying chemical principles, provide solutions to common problems, and offer detailed protocols to help you successfully derivatize even the most challenging sterically hindered ketones.
Frequently Asked Questions (FAQs)
Q1: Why is my sterically hindered ketone not reacting under standard oximation conditions?
A: Standard conditions, such as refluxing in ethanol with this compound and a mild base like sodium acetate, are often insufficient for sterically hindered ketones.[5] The bulky groups surrounding the carbonyl carbon physically obstruct the approach of the nucleophilic nitrogen of O-butylhydroxylamine. Overcoming this requires more energetic conditions to increase the frequency and energy of molecular collisions.[5]
Q2: I see multiple products in my reaction mixture. What could they be?
A: Besides your starting material and the desired oxime, you may be observing a few common byproducts:
-
E/Z Isomers: If the sterically hindered ketone is unsymmetrical, the resulting oxime can exist as a mixture of E and Z geometric isomers, which may be difficult to separate by standard chromatographic techniques.[5]
-
Beckmann Rearrangement Products: Under strongly acidic conditions or at high temperatures, the oxime product can undergo a Beckmann rearrangement to form an amide.[5][7]
-
Hydrolysis Products: The formation of oximes is a reversible reaction. The water produced during the reaction can hydrolyze the oxime back to the starting ketone and hydroxylamine.[5][8]
Q3: How can I drive the reaction to completion?
A: To favor the formation of the oxime product, consider the following strategies:
-
Increase Temperature: Providing more thermal energy can help overcome the activation energy barrier imposed by steric hindrance.[5]
-
Prolong Reaction Time: Some reactions with highly hindered ketones may require extended reaction times, sometimes even days, to reach completion.[5]
-
Remove Water: The use of a Dean-Stark apparatus or the addition of a dehydrating agent like molecular sieves can shift the equilibrium towards the product side by removing the water byproduct.[5]
-
Use a Stronger Base: While a buffer like sodium acetate is common, a stronger, non-nucleophilic base can be more effective at liberating the free O-butylhydroxylamine from its hydrochloride salt.[5]
Q4: Are there alternative methods for derivatizing highly hindered ketones?
A: Yes, when conventional heating is ineffective, several alternative methods can be employed:
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the reaction by efficiently heating the polar reactants.[5]
-
High-Pressure Synthesis: Applying high pressure (up to 9500 atmospheres) can physically force the reactants closer together, overcoming steric repulsion.[5]
-
Mechanochemical Grinding: This solvent-free method involves grinding the reactants together, which can provide the necessary energy to initiate the reaction.[5][9]
Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving common issues encountered during the derivatization of sterically hindered ketones.
Problem 1: Low or No Conversion
| Potential Cause | Recommended Solution | Scientific Rationale |
| Insufficient Reaction Energy | Increase the reaction temperature or switch to microwave-assisted heating.[5] | Provides the necessary activation energy to overcome the steric barrier. |
| Steric Hindrance | Consider high-pressure synthesis or mechanochemical grinding.[5] | These methods physically force the reactants into closer proximity. |
| Inefficient Liberation of Free Hydroxylamine | Use a stronger, non-nucleophilic base (e.g., potassium 2-methyl-2-butoxide in an anhydrous solvent for very challenging cases).[5] | A higher concentration of the free nucleophile will increase the reaction rate. |
| Reversible Reaction | Remove water as it forms using a Dean-Stark trap or a dehydrating agent.[5] | Le Chatelier's principle dictates that removing a product will shift the equilibrium towards the formation of more products. |
| Poor Solubility | Select a solvent in which all reactants are fully soluble at the reaction temperature. An alkanol with a small amount of water can sometimes enhance reaction rates.[5][6] | Ensures that the reactants are in the same phase and can interact. |
Problem 2: Formation of Side Products
| Potential Cause | Recommended Solution | Scientific Rationale |
| Beckmann Rearrangement | Avoid strongly acidic conditions. Use a buffered system (e.g., sodium acetate) to maintain a suitable pH.[5][10] | This acid-catalyzed rearrangement is minimized in a weakly acidic to neutral environment. |
| Hydroxylamine Decomposition | Increase the reaction temperature gradually and monitor the reaction closely. Use a buffered system.[5] | O-butylhydroxylamine can decompose at high temperatures, especially under non-optimal pH conditions. |
Problem 3: Difficult Product Purification
| Potential Cause | Recommended Solution | Scientific Rationale |
| Product is an Oil | Attempt purification by column chromatography on silica gel. Try to induce crystallization by dissolving the oil in a minimal amount of a hot, non-polar solvent and cooling slowly.[5] | Chromatographic separation is effective for non-crystalline products. Crystallization can be induced under controlled conditions. |
| Contamination with Starting Material | Optimize reaction conditions (time, temperature, reagents) to drive the reaction to completion. Use column chromatography for separation.[5] | The oxime is typically more polar than the corresponding ketone, allowing for chromatographic separation. |
| E/Z Isomerism | The ratio of isomers is often thermodynamically controlled. Purification by chromatography or recrystallization may allow for the isolation of the major isomer.[5] | The different spatial arrangements of the isomers can lead to slight differences in their physical properties, which can be exploited for separation. |
Visualizing the Process
Reaction Mechanism
The formation of an O-butyloxime proceeds via a two-step nucleophilic addition-elimination mechanism.
Caption: O-Butyloxime formation from a sterically hindered ketone.
Troubleshooting Workflow
Caption: Troubleshooting workflow for derivatization issues.
Experimental Protocols
Protocol 1: Microwave-Assisted Derivatization of 2,2,6,6-Tetramethylcyclohexanone
This protocol is suitable for moderately hindered ketones.
Materials:
-
2,2,6,6-Tetramethylcyclohexanone (1.0 mmol)
-
This compound (1.2 mmol)
-
Sodium acetate (1.5 mmol)
-
Ethanol (5 mL)
-
Microwave reactor vials
Procedure:
-
Combine 2,2,6,6-tetramethylcyclohexanone, this compound, and sodium acetate in a microwave reactor vial.
-
Add ethanol and seal the vial.
-
Place the vial in the microwave reactor.
-
Irradiate at 120 °C for 30 minutes.
-
Allow the vial to cool to room temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
If the reaction is incomplete, continue irradiation in 15-minute intervals.
-
Once complete, quench the reaction with water and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: High-Pressure Derivatization of Di-tert-butyl Ketone
This protocol is designed for extremely hindered ketones.
Materials:
-
Di-tert-butyl ketone (1.0 mmol)
-
This compound (1.2 mmol)
-
Sodium carbonate (1.5 mmol)
-
Absolute ethanol (to a final volume of 50 mL)
-
High-pressure apparatus
Procedure:
-
Dissolve di-tert-butyl ketone, this compound, and sodium carbonate in absolute ethanol.
-
Adjust the total volume of the solution to 50 mL with absolute ethanol.
-
Transfer the reaction mixture to a high-pressure apparatus.
-
Compress the mixture hydraulically to 150,000 psi and heat at 50°C for 12 hours.[5]
-
After cooling and releasing the pressure, filter the reaction mixture to collect the crude crystalline product.
-
Wash the crude product with cold ethanol.
-
Recrystallize from a suitable solvent if necessary to obtain the pure oxime.
References
- A Comparative Review of Analytical Techniques for Ketone Analysis. Benchchem.
- Technical Support Center: Synthesis of Sterically Hindered Ketoximes. Benchchem.
- Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants. Sigma-Aldrich.
- 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. PMC - NIH.
-
Oximes. BYJU'S. [Link]
-
Oxime. Wikipedia. [Link]
-
Formation of oximes and hydrazones. Khan Academy. [Link]
- Preventing byproduct formation in O-Methylhydroxylamine derivatiz
-
Beckmann Rearrangement. Master Organic Chemistry. [Link]
-
A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. PubMed Central. [Link]
- Process for the preparation of ketoximes.
Sources
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- 3. Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants [sigmaaldrich.com]
- 4. 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. US5117060A - Process for the preparation of ketoximes - Google Patents [patents.google.com]
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effect of pH on the efficiency of O-butylhydroxylamine hydrochloride reactions
A Guide to Optimizing Oxime Formation by Controlling Reaction pH
Welcome to the technical support center for O-butylhydroxylamine hydrochloride applications. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of oximation reactions, with a specific focus on the critical role of pH in achieving high efficiency and yield. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you overcome common experimental hurdles.
The "Why": Understanding the pH-Dependence of Oxime Formation
The reaction between this compound and a carbonyl compound (an aldehyde or ketone) to form an O-butyl oxime is a cornerstone of synthetic chemistry.[1][2] The efficiency of this nucleophilic addition-elimination reaction is profoundly dependent on the pH of the reaction medium. Understanding the underlying mechanism is key to troubleshooting and optimization.
The reaction proceeds in two main stages:
-
Nucleophilic Addition: The nitrogen atom of O-butylhydroxylamine attacks the electrophilic carbonyl carbon to form a tetrahedral intermediate called a carbinolamine.
-
Dehydration: This intermediate eliminates a molecule of water to form the final stable C=N double bond of the oxime.
The pH of the solution creates a delicate balance that governs the rate of both stages. At a low pH, the carbonyl oxygen is protonated, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack.[3][4] However, if the pH is too low (typically < 3), the O-butylhydroxylamine, being a base, becomes protonated (R-ONH₃⁺).[5][6] This protonated form is no longer nucleophilic, and the initial addition step slows down or stops completely.[5][6]
Conversely, at a neutral or high pH, the O-butylhydroxylamine is in its free, nucleophilic form (R-ONH₂). However, the acid-catalyzed dehydration of the carbinolamine intermediate becomes the rate-limiting step.[7] Therefore, an optimal, mildly acidic pH is required to ensure a sufficient concentration of the free nucleophile while still promoting the crucial dehydration step.[5][8] For most oximation reactions, this optimal window is typically between pH 4 and 6 .[6][8]
Visualizing the pH-Dependent Mechanism
The following diagram illustrates the key steps and how they are influenced by pH.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for reactions with this compound?
The optimal pH for most reactions between hydroxylamines and carbonyls is between 4 and 6. [6][8]A commonly cited specific optimum is around pH 4.5. [8][9]This provides the best compromise between activating the carbonyl group (favored by acid) and maintaining the nucleophilicity of the hydroxylamine (favored by higher pH).
Q2: Which buffers are recommended for this reaction?
The choice of buffer should center around the target pH of 4-6.
| Buffer System | pKa | Useful pH Range | Notes |
|---|---|---|---|
| Acetate Buffer | 4.76 | 3.8 - 5.8 | Highly recommended. Prepared by mixing acetic acid and sodium acetate. [10] |
| Citrate Buffer | pKa1=3.13, pKa2=4.76 | 3.0 - 6.2 | Versatile and effective in the target range. Prepared from citric acid and sodium citrate. [11][12] |
| Phosphate Buffer | pKa2=7.21 | 5.8 - 8.0 | Generally less ideal as its primary buffering capacity is outside the optimal range for oximation. [12][13]|
Q3: Does the optimal pH change for different substrates (e.g., aldehydes vs. ketones)?
Yes, the optimal pH can vary slightly depending on the reactivity of the carbonyl substrate. Aldehydes are generally more reactive than ketones due to less steric hindrance and greater electrophilicity. [14]For less reactive ketones, you may find the reaction benefits from a pH at the lower end of the optimal range (e.g., pH 4.0-4.5) to maximize carbonyl activation. For highly reactive aldehydes, a pH closer to 6 may be sufficient and can help minimize any potential acid-catalyzed side reactions. An empirical pH optimization study (see Protocol 2) is always the best approach for a new substrate.
Q4: Can I use a catalyst to improve the reaction rate at neutral pH?
Yes. For applications in biological systems where a mildly acidic pH is not feasible, nucleophilic catalysts can be used to accelerate oxime formation at or near neutral pH (pH 7.0-7.4). [8][9]Aniline and its derivatives are the most well-documented catalysts for this purpose. [9][15]They operate by forming a highly reactive Schiff base intermediate with the carbonyl compound, which is then rapidly attacked by the hydroxylamine. This strategy is particularly valuable in bioconjugation chemistry. [8][9]
Experimental Protocols
Protocol 1: General Procedure for Oximation in a Buffered System
This protocol provides a robust starting point for the synthesis of an O-butyl oxime from a generic aldehyde or ketone.
-
Buffer Preparation: Prepare a 0.5 M sodium acetate buffer solution (pH 4.6). This can be done by dissolving sodium acetate trihydrate (approx. 68 g/L) in water and adjusting the pH to 4.6 with glacial acetic acid.
-
Reactant Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the carbonyl compound (1.0 equivalent) in a suitable solvent like ethanol or methanol.
-
Addition of Reagents: To the stirring solution, add the prepared acetate buffer (typically 1.5 to 2.0 times the volume of the organic solvent). Then, add this compound (1.1 to 1.5 equivalents).
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) as needed.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carbonyl compound is consumed.
-
Workup and Isolation: Once the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, perform an aqueous workup by diluting with water and extracting with a suitable organic solvent (e.g., ethyl acetate, diethyl ether). The combined organic layers should be washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude oxime product.
-
Purification: Purify the crude product as necessary, typically by recrystallization or silica gel column chromatography.
Protocol 2: pH Optimization Study
This protocol describes how to systematically find the optimal pH for a new oximation reaction.
-
Setup: Arrange a series of small reaction vials (e.g., 5 vials).
-
Reagent Stock Solution: Prepare a stock solution of your carbonyl compound and this compound (1.2 equivalents) in a suitable solvent (e.g., methanol).
-
Buffer Preparation: Prepare a set of buffers spanning the desired range, for example: pH 3.5, 4.0, 4.5, 5.0, and 5.5. Acetate or citrate buffers are excellent choices.
-
Reaction Initiation: To each vial, add a measured volume of the appropriate buffer. Then, add an equal aliquot of the reagent stock solution to each vial simultaneously to start the reactions. Ensure all vials are stirred at the same rate and maintained at the same temperature.
-
Time-Course Analysis: At regular time intervals (e.g., 15 min, 30 min, 1 hr, 2 hr), take a small, identical aliquot from each reaction vial. Quench the reaction immediately (e.g., by diluting in a known volume of mobile phase).
-
Analysis: Analyze the quenched aliquots by a quantitative method like HPLC or qNMR to determine the percentage conversion of the starting material to the oxime product.
-
Data Interpretation: Plot the percentage conversion against time for each pH value. The pH that shows the fastest rate of product formation is the optimum for your specific reaction.
References
-
ChemRxiv. (n.d.). Tuning the Dynamics of Boronic Acid Hydrazones and Oximes with pH and Redox Control. Retrieved from [Link]
-
Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 117(15), 10358–10376. Available from: [Link]
-
Yi, Y. (2017). Insights into dynamic covalent chemistry for bioconjugation applications. DiVA portal. Retrieved from [Link]
-
Khatun, E., et al. (2017). Insights into the mechanism and catalysis of oxime coupling chemistry at physiological pH. Organic & Biomolecular Chemistry, 15(31), 6598-6604. Available from: [Link]
-
Prepp. (n.d.). The optimum pH for carrying out the reaction of al. Retrieved from [Link]
-
Jencks, W. P. (1959). Studies on the mechanism of oxime and semicarbazone formation. Journal of the American Chemical Society, 81(2), 475-481. Available from: [Link]
-
ResearchGate. (n.d.). pH-rate profile for the reaction of 4 (R = Et) with hydroxylamine.... Retrieved from [Link]
-
National Institutes of Health. (n.d.). Enhancing Cascade Reaction Efficiency by Local pH Regulation for Integrated Anodic H2O2 Generation and Ammoximation. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Use of Hydroxylamines, Hydroxamic Acids, Oximes and Amines as Nucleophiles in the Zbiral Oxidative Deamination of N-Acetyl Neuraminic Acid. Retrieved from [Link]
-
YouTube. (2022, October 23). Why aldehyde reacts with NH2OH in acidic medium| aldehyde and ketone class 12 | with hydroxylamine. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound: A Versatile Reagent for Organic Synthesis and Pharmaceutical Intermediates. Retrieved from [Link]
-
LibreTexts. (2020, January 17). CHE 2060: Principles of Organic Chem 7. Nucleophilic addition to carbonyls. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, June 5). 11.8: Buffers. Retrieved from [Link]
-
ResearchGate. (n.d.). Oximation of aldehydes and ketones with hydroxylamine hydrochloride in the presence of potassium carbonate in methanol. Retrieved from [Link]
-
LITFL. (2019, July 18). Buffers - Part One. Retrieved from [Link]
-
OSTI.gov. (n.d.). Determination of Carbonyl Groups in Pyrolysis Bio-Oils Using Potentiometric Titration: Review and Comparison of Methods. Retrieved from [Link]
-
WikiLectures. (2022, December 4). Buffers, buffering capacity, oxidation and reduction, electrode processes (1.LF UK, GM). Retrieved from [Link]
-
PubChem. (n.d.). O-tert-butylhydroxylamine hydrochloride. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Retrieved from [Link]
- Google Patents. (n.d.). US7214825B2 - O-(3-chloropropenyl) hydroxylamine free base.
-
Quora. (n.d.). Organic Chemistry: How does hydroxylamine react with aldehydes/ketones to form oximes?. Retrieved from [Link]
-
Cardiff University. (n.d.). NEW CHEMISTRY OF HYDROXYLA MINES. Retrieved from [Link]
-
Sunway Pharm Ltd. (n.d.). O-tert-Butylhydroxylamine hydrochloride - CAS:39684-28-1. Retrieved from [Link]
-
ResearchGate. (n.d.). A New Approach to Optimize pH Buffers. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017, March 12). How does O-benzoyl-N-methylhydroxylamine hydrochloride oxidise this ketone?. Retrieved from [Link]
-
Jack Westin. (n.d.). Aldehydes And Ketones Important Reactions. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 17). 17.4: Alcohols from Carbonyl Compounds- Reduction. Retrieved from [Link]
-
The Royal Society Publishing. (2020, January 6). The effect of pH on rates of reaction and hydrogen generation during serpentinization. Retrieved from [Link]
-
Quora. (n.d.). Why is it necessary to control the pH during the reaction of carbonyl compounds (aldehydes and ketones) with ammonia derivatives?. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanistic Understanding of pH Effects on the Oxygen Evolution Reaction. Retrieved from [Link]
-
Macmillan Group. (2021, June 8). Rapid Optimization of Photoredox Reactions for Continuous-Flow Systems Using Microscale Batch Technology. Retrieved from [Link]
Sources
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- 11. Buffers for Biochemical Reactions [promega.sg]
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- 15. Insights into the mechanism and catalysis of oxime coupling chemistry at physiological pH. | Semantic Scholar [semanticscholar.org]
solvent selection for optimal O-butylhydroxylamine hydrochloride derivatization
Welcome to the technical support center for O-butylhydroxylamine hydrochloride (BOA·HCl) derivatization. This guide is designed for researchers, scientists, and drug development professionals who are working to quantify carbonyl compounds (aldehydes and ketones) through oxime formation. Proper solvent selection is not merely a procedural step; it is the cornerstone of a successful derivatization, directly influencing reaction kinetics, yield, and the prevention of side products.
This document moves beyond simple protocols to explain the fundamental chemistry at play, empowering you to make informed decisions and troubleshoot effectively.
Frequently Asked Questions (FAQs): The Chemistry of Solvent Choice
This section addresses the core principles governing solvent selection for BOA·HCl derivatization. Understanding these concepts is crucial for protocol optimization and troubleshooting.
Q1: Why is solvent selection so critical for the derivatization of carbonyls with this compound?
Solvent selection is paramount because it directly controls several key reaction parameters:
-
Reactant Solubility : Both the carbonyl-containing analyte and the this compound reagent must be fully solubilized for the reaction to proceed efficiently. Poor solubility is a common cause of low derivatization yields.
-
Reaction Rate and Equilibrium : The formation of an oxime is a reversible, pH-dependent condensation reaction.[1] The solvent can influence the reaction rate and the position of the equilibrium. For instance, solvents that can effectively solvate the charged intermediates in the reaction mechanism can accelerate the process.
-
pH Control : The reaction mechanism involves a nucleophilic attack by the hydroxylamine on the carbonyl carbon, a step that is most efficient under weakly acidic conditions (typically pH 4-5).[2] The hydrochloride salt of the reagent is acidic, but the local pH environment created by the solvent is critical. Solvents like pyridine can act as both a solvent and a base, neutralizing the liberated HCl and driving the reaction forward.[3][4]
-
Side Reaction Prevention : Improper solvent choice or conditions can promote unwanted side reactions. For example, strongly acidic conditions, which can be exacerbated by certain solvents, may lead to a Beckmann rearrangement of the initially formed oxime, especially with ketoximes.[3][5]
Q2: What are the most common solvents for this reaction, and what are their respective advantages and disadvantages?
The choice of solvent depends heavily on the properties of the analyte and the subsequent analytical method (e.g., GC-MS or LC-MS).
| Solvent | Primary Use & Rationale | Advantages | Disadvantages |
| Pyridine | Often considered the gold standard, especially for complex matrices. | • Excellent solubilizing power for a wide range of analytes. • Acts as both a solvent and a base, neutralizing the HCl from the reagent and catalyzing the reaction.[4] | • High boiling point can make it difficult to remove. • Can interfere with some chromatographic analyses if not fully removed. • Strong, unpleasant odor and toxicity require handling in a fume hood. |
| Ethanol / Methanol | Good general-purpose protic solvents. | • Good solvating power for many polar carbonyls. • Lower boiling points make for easier removal post-reaction. • Less toxic and easier to handle than pyridine. | • Does not neutralize the HCl, so a separate base (like pyridine or triethylamine) is often required to optimize pH.[2][6] • Being protic, they can participate in hydrogen bonding, which may slightly slow the reaction compared to an optimized pyridine system. |
| Acetonitrile (ACN) | A polar aprotic solvent, often used for LC-MS applications. | • Excellent for LC-MS workflows as it's a common mobile phase component.[7] • Less reactive than protic solvents. | • May not be a strong enough solvent for all reactants. • Requires the addition of a base to control pH. |
| Water (Buffered) | Used when the sample is already in an aqueous matrix. | • Suitable for biological or environmental samples. | • The reaction is reversible, and the presence of excess water can push the equilibrium back towards the reactants. • Derivatized product is often non-polar and may require extraction into an organic solvent for analysis.[3] • Requires a buffer (e.g., acetate buffer) to maintain the optimal pH of ~4.5.[3] |
Q3: How does pH really affect the reaction mechanism?
The rate of oxime formation is subject to a delicate pH balance. The reaction proceeds via a two-step mechanism:
-
Nucleophilic Addition : The neutral hydroxylamine (R-NHOH) attacks the protonated carbonyl carbon.
-
Dehydration : The resulting carbinolamine intermediate eliminates a water molecule to form the C=N double bond of the oxime.
Here's the trade-off:
-
In highly acidic solutions (pH < 4) : The hydroxylamine, a weak base, becomes fully protonated (R-NH2OH+). This renders it non-nucleophilic, stopping the first step of the reaction.[2]
-
In neutral or basic solutions (pH > 6) : There is insufficient acid to catalyze the dehydration step by protonating the hydroxyl group of the carbinolamine intermediate, slowing the second step dramatically.[8]
Therefore, a weakly acidic environment (pH 4-5) provides the optimal compromise: enough neutral hydroxylamine is present to act as a nucleophile, and there is sufficient acid catalysis for the dehydration step.[2][3] Solvents play a key role here; pyridine acts as a base to buffer the system into an effective pH range, while alcohols or ACN require an external base or buffer.
Troubleshooting Guide for O-Butylhydroxylamine Derivatization
Even with a well-designed protocol, issues can arise. This guide focuses on diagnosing and solving problems where the solvent is a likely culprit.
| Observed Problem | Probable Cause (Solvent-Related) | Recommended Solution & Scientific Rationale |
| Low or No Derivatization Yield | 1. Poor Solubility : The analyte or reagent is not fully dissolved in the chosen solvent. 2. Suboptimal pH : The reaction medium is too acidic or too basic. 3. Presence of Water : Using a non-anhydrous solvent or a wet sample can inhibit the reaction.[9] | 1. Change Solvent : Switch to a solvent with better solubilizing properties for your specific analyte (e.g., pyridine). Alternatively, consider a miscible co-solvent system (e.g., ethanol/water). 2. Add a Base/Buffer : If using a neutral solvent like ethanol or ACN, add a small amount of a base like pyridine or triethylamine to neutralize the HCl. For aqueous systems, use an acetate buffer to maintain pH ~4.5.[3] 3. Ensure Anhydrous Conditions : Use a fresh, sealed bottle of anhydrous-grade solvent. If the sample is in an organic matrix, dry it with sodium sulfate or magnesium sulfate before adding the reagent.[3] |
| Formation of Side Products | 1. Beckmann Rearrangement : The reaction conditions are too acidic, causing the ketoxime to rearrange into an N-substituted amide.[5] 2. Solvent-Induced Degradation : The analyte may be unstable in the chosen solvent, especially at elevated temperatures. | 1. Neutralize Acid : Use pyridine as the solvent or add a base to a neutral solvent. This prevents the buildup of strong acid that catalyzes the rearrangement. Keep reaction temperatures as low as feasible.[3] 2. Screen Solvents : Test derivatization in different solvents (e.g., pyridine, ACN, ethanol) at a lower temperature to identify one that is inert to your analyte. |
| Inconsistent or Irreproducible Results | 1. Variable Water Content : Using a solvent from a bottle that has been opened multiple times can introduce varying amounts of atmospheric moisture.[9] 2. Solvent Purity/Grade : Using a lower-grade solvent may introduce impurities that interfere with the reaction. | 1. Use Fresh Solvent : Aliquot a new, sealed bottle of anhydrous solvent for a set of experiments. Store all derivatization reagents in a desiccator. 2. Use High-Purity Solvents : Always use HPLC-grade or higher purity solvents to ensure consistency and avoid introducing contaminants. |
| Phase Separation During Reaction | Immiscibility : The analyte, when dissolved, creates a solution that is not miscible with the derivatization solvent, or the derivatized product is insoluble. | Select a Different Solvent : Choose a single solvent that is known to dissolve both the original analyte and the expected oxime product. Pyridine is often effective in these cases due to its broad solvating power. |
Visualizing the Solvent Selection Workflow
The process of selecting the right solvent can be visualized as a decision tree. The following diagram outlines a logical workflow for making an optimal choice based on experimental parameters.
Caption: Logical workflow for selecting a derivatization solvent.
Standard Experimental Protocol: Derivatization in Pyridine
This protocol provides a robust, self-validating starting point for the derivatization of a carbonyl-containing sample in an organic matrix for subsequent GC-MS or LC-MS analysis.
Materials:
-
This compound (BOA·HCl), ≥98% purity
-
Anhydrous Pyridine (stored in a desiccator)
-
Carbonyl-containing sample
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Reaction vial with a PTFE-lined cap (e.g., 2 mL autosampler vial)
-
Ethyl Acetate (HPLC Grade)
-
Deionized Water
Procedure:
-
Sample Preparation :
-
Accurately weigh or measure a known amount of the sample containing the carbonyl analyte and dissolve it in a suitable organic solvent (e.g., ethyl acetate).
-
If the sample contains residual water, add a small amount of anhydrous sodium sulfate, vortex, and centrifuge. Carefully transfer the dried supernatant to a clean reaction vial.
-
-
Reagent Preparation :
-
Prepare a 10 mg/mL solution of BOA·HCl in anhydrous pyridine. This solution should be prepared fresh daily to avoid degradation from atmospheric moisture. Rationale: Pyridine serves as both the solvent and the base to neutralize the HCl, creating an optimal pH environment for the reaction.[3]
-
-
Derivatization Reaction :
-
To 100 µL of the dried sample solution in the reaction vial, add 100 µL of the BOA·HCl/pyridine solution. This represents a significant molar excess of the reagent to drive the reaction to completion.
-
Securely cap the vial.
-
Incubate the reaction mixture at 60°C for 60 minutes. A dry block heater is recommended. Rationale: Gentle heating accelerates the reaction rate, but excessive temperatures (>80°C) should be avoided to prevent potential analyte degradation or side reactions.[9]
-
-
Reaction Workup :
-
After incubation, cool the vial to room temperature.
-
Dilute the reaction mixture with 500 µL of ethyl acetate.
-
Add 500 µL of deionized water to the vial, cap, and vortex for 30 seconds to partition the excess polar reagents and pyridine into the aqueous layer.
-
Centrifuge for 5 minutes to ensure complete phase separation.
-
-
Sample Isolation & Analysis :
-
Carefully transfer the upper organic layer (containing the derivatized analyte) to a clean autosampler vial for analysis by GC-MS or LC-MS.
-
A small amount of anhydrous sodium sulfate can be added to this final vial to remove any trace amounts of water.
-
-
Validation :
-
It is highly recommended to run a blank (solvent only) and a positive control (a known standard of a carbonyl) through the entire procedure alongside the samples to validate the process and confirm the absence of interfering contaminants.
-
References
- Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS. (n.d.). Google Scholar.
- Derivatization of Carbonyl Compounds for GC-MS Analysis. (2008).
- Analytical Methods for Atmospheric Carbonyl Compounds: A Review. (n.d.). MDPI.
- The Emergence of Oxime Click Chemistry and its Utility in Polymer Science. (2016). RSC Publishing.
- LC-MS analysis of carbonyl compounds and their occurrence in diesel emissions. (n.d.). PubMed.
- An In-depth Technical Guide to the Mechanism of Oxime Formation
- LC−MS Analysis of Carbonyl Compounds and Their Occurrence in Diesel Emissions. (n.d.).
- Oxime formation and pH of medium with reaction mechanism and use in Beckmann Rearrangement. (2019). YouTube.
- Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. (2019). Google Scholar.
- This compound: A Versatile Reagent for Organic Synthesis and Pharmaceutical Intermediates. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD..
- Preventing byproduct formation in O-Methylhydroxylamine derivatiz
- Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. (n.d.). Google Scholar.
- Determination of Hydroxylamine Hydrochloride in Relugolix Using Pre-Column Derivatization HPLC Method. (2024). American Journal of Biomedical Science and Research.
- Determination of Carbonyl Groups in Pyrolysis Bio-Oils Using Potentiometric Titration: Review and Comparison of Methods. (n.d.). OSTI.gov.
- reaction in oximes of. (1991). Google Scholar.
- The Use of Derivatization Reagents for Gas Chrom
- Beckmann Rearrangement. (n.d.). Master Organic Chemistry.
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- 1. osti.gov [osti.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. asianpubs.org [asianpubs.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. biomedgrid.com [biomedgrid.com]
- 7. waters.com [waters.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
removing excess O-butylhydroxylamine hydrochloride from a reaction mixture
Welcome to the Technical Support Center for reaction work-up and purification involving O-butylhydroxylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into effectively removing excess this compound from your reaction mixtures. Our focus is on providing not just protocols, but the scientific rationale behind them to empower you to make informed decisions in your experimental work.
Troubleshooting & FAQs
Here we address some of the most common issues encountered when working with this compound.
Q1: My aqueous wash (work-up) is not removing all the excess this compound. How can I improve its efficiency?
A1: This is a frequent challenge due to the high water solubility of this compound. A simple water wash might not be sufficient. Consider the following:
-
Acidic Wash: O-butylhydroxylamine is a basic compound. Washing your organic layer with a dilute acidic solution (e.g., 1M HCl) will protonate the amine, forming a salt that is highly soluble in the aqueous phase and will be efficiently removed from the organic layer.
-
Increase the Number of Washes: Instead of one large volume wash, multiple smaller volume washes are more effective at partitioning the impurity into the aqueous phase.
-
Brine Wash: A final wash with a saturated sodium chloride (brine) solution can help to "salt out" the organic components from the aqueous phase, reducing the solubility of your desired product in the aqueous layer and improving phase separation.
Q2: I've tried an acidic wash, but I'm still seeing residual starting material in my final product. What's next?
A2: If an acidic wash is insufficient, you may need to consider a different purification strategy. The choice depends on the properties of your desired product:
-
Chromatography: If your product has a significantly different polarity compared to this compound, column chromatography is a highly effective method for separation.
-
Recrystallization: If your product is a solid, recrystallization can be an excellent purification step. This compound and its salts are typically highly soluble in common recrystallization solvents and will remain in the mother liquor.
-
Solid-Phase Extraction (SPE): For a quicker, more targeted approach, an SPE cartridge can be used to capture the polar this compound while allowing your less polar product to pass through.
Q3: Can I "quench" the excess this compound in the reaction mixture before work-up?
A3: Yes, quenching is a viable and often efficient strategy. The idea is to react the excess this compound with a simple carbonyl compound to form a new, easily removable oxime.
-
Acetone Quench: Adding a small amount of acetone to the reaction mixture will react with the excess this compound to form acetone oxime. Acetone oxime is volatile and can often be removed during solvent evaporation.
-
Aldehyde Quench: A simple aldehyde can also be used. The resulting aldoxime may be easily removed by extraction or chromatography.
Caution: When quenching, be mindful of the stoichiometry. Add the quenching agent slowly and in a controlled manner to avoid side reactions with your desired product.
Q4: I'm concerned about the stability of my product under acidic or basic extraction conditions. Are there neutral methods for removal?
A4: Absolutely. If your product is sensitive to pH changes, consider these options:
-
Solid-Phase Extraction (SPE): As mentioned, SPE can be performed under neutral conditions. A normal-phase silica cartridge is often a good choice, as it will retain the polar this compound.
-
Recrystallization: This is another excellent method that avoids harsh pH conditions. The choice of solvent is critical for successful purification.
Technical Deep Dive: Strategies for Removal
The effective removal of excess this compound hinges on exploiting the differences in physicochemical properties between the reagent and your desired product. The primary properties to consider are polarity, basicity, and physical state.
The Challenge: High Polarity and Water Solubility
This compound is a salt, making it highly soluble in water and polar protic solvents like methanol and ethanol. This high polarity is the main reason it can be challenging to remove from less polar organic products using simple extractions with neutral water.
Decision-Making Workflow for Removal Method Selection
To assist in choosing the optimal purification strategy, the following workflow is recommended:
Caption: Decision workflow for selecting a purification method.
Experimental Protocols
Here are detailed, step-by-step methodologies for the most common and effective removal techniques.
Protocol 1: Enhanced Liquid-Liquid Extraction (Acidic Wash)
This method is ideal for products that are stable to dilute acid and are soluble in a water-immiscible organic solvent.
Materials:
-
Reaction mixture in an organic solvent (e.g., ethyl acetate, dichloromethane)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
Procedure:
-
Transfer: Transfer the reaction mixture to a separatory funnel.
-
Acidic Wash: Add an equal volume of 1M HCl to the separatory funnel. Stopper the funnel and shake vigorously, venting frequently to release any pressure. Allow the layers to separate.
-
Separate Layers: Drain the lower aqueous layer.
-
Repeat Acidic Wash (Optional): For particularly high concentrations of this compound, repeat the acidic wash.
-
Neutralizing Wash: Wash the organic layer with an equal volume of saturated NaHCO₃ solution to neutralize any residual acid.
-
Brine Wash: Wash the organic layer with an equal volume of brine to remove excess water.
-
Drying: Drain the organic layer into a clean flask and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Isolation: Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the purified product.
Protocol 2: Quenching with Acetone followed by Extraction
This protocol is useful for reducing the amount of this compound before the aqueous work-up.
Materials:
-
Reaction mixture
-
Acetone
-
Standard liquid-liquid extraction reagents (as in Protocol 1)
Procedure:
-
Cool the Reaction: Cool the reaction mixture to room temperature.
-
Quench: Slowly add a stoichiometric amount of acetone (relative to the excess this compound) to the reaction mixture. Stir for 30 minutes at room temperature.
-
Work-up: Proceed with the liquid-liquid extraction as described in Protocol 1. The acetone oxime formed is volatile and will likely be removed during solvent evaporation.
Protocol 3: Solid-Phase Extraction (SPE)
SPE is a rapid and efficient method for removing polar impurities. Normal-phase SPE is generally effective for this separation.
Materials:
-
Silica-based SPE cartridge
-
Non-polar solvent for loading (e.g., hexane, toluene)
-
Elution solvent (a more polar solvent to elute the product)
-
Reaction mixture concentrated to a small volume
Procedure:
-
Condition the Cartridge: Condition the silica SPE cartridge by passing a few column volumes of the non-polar loading solvent through it.
-
Load the Sample: Dissolve the crude reaction mixture in a minimal amount of the non-polar loading solvent and load it onto the conditioned SPE cartridge.
-
Wash: Wash the cartridge with the non-polar solvent to elute the less polar product. Collect the eluent.
-
Elute (if necessary): If the product has some polarity and is retained on the column, a slightly more polar elution solvent can be used to recover it. The highly polar this compound will remain strongly bound to the silica.
-
Concentrate: Combine the fractions containing the product and remove the solvent under reduced pressure.
Data Summary Table
| Method | Speed | Cost | Scalability | Key Considerations |
| Liquid-Liquid Extraction | Fast | Low | High | Product must be stable to acid/base. |
| Quenching | Fast | Low | High | Quenching agent must not react with the product. |
| Solid-Phase Extraction | Very Fast | Moderate | Low to Moderate | Good for small scale; requires method development. |
| Recrystallization | Slow | Low | High | Product must be a solid; requires a suitable solvent. |
| Column Chromatography | Slow | High | High | Best for difficult separations; solvent intensive. |
In-Depth Mechanistic Insights
The Chemistry of Acidic Extraction
O-butylhydroxylamine contains a basic amine group. In the presence of an acid, this amine is protonated to form an ammonium salt.
Caption: Protonation of O-butylhydroxylamine in an acidic wash.
This protonation dramatically increases the polarity of the molecule, driving it into the aqueous phase and away from the desired, typically less polar, organic product.
References
-
Chem-Impex International. N-tert-Butylhydroxylamine hydrochloride Product Information. [Link]
-
PubChem. O-tert-butylhydroxylamine hydrochloride. [Link]
-
Organic Syntheses. Procedure for Oxime Formation. [Link]
-
Wei, C., Rogers, W. J., & Mannan, M. S. (2006). Reaction pathways of hydroxylamine decomposition in the presence of acid/base. Journal of Hazardous Materials, 137(1), 26-33. [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. This compound: A Versatile Reagent for Organic Synthesis and Pharmaceutical Intermediates. [Link]
Validation & Comparative
A Senior Application Scientist's Guide: O-butylhydroxylamine vs. Methoxyamine for Oxime Formation
For researchers, medicinal chemists, and analytical scientists, the derivatization of carbonyl compounds—aldehydes and ketones—is a critical step in numerous analytical and synthetic workflows. The formation of an oxime, a stable C=N-O linkage, enhances the stability and volatility of analytes for techniques like gas chromatography-mass spectrometry (GC-MS) and can be a key strategic step in synthetic pathways. The choice of the derivatizing agent is paramount, directly influencing reaction efficiency, kinetics, and the properties of the final product.
This guide provides an in-depth technical comparison of two commonly used O-alkylhydroxylamine reagents: O-butylhydroxylamine hydrochloride and methoxyamine hydrochloride . We will explore the nuanced differences in their performance, grounded in chemical principles and supported by experimental protocols, to empower you to make an informed decision for your specific application.
At the Bench: A Tale of Two Reagents
At first glance, O-butylhydroxylamine and methoxyamine appear to be simple analogues, differing only by the length of their O-alkyl chain. However, this seemingly minor structural variance has significant implications for their reactivity and handling.
| Property | Methoxyamine Hydrochloride | This compound |
| Structure | CH₃ONH₂·HCl | CH₃(CH₂)₃ONH₂·HCl |
| Molecular Weight | 83.52 g/mol | 125.60 g/mol |
| Reactivity | Moderate | Lower (due to steric hindrance) |
| Common Applications | GC-MS derivatization in metabolomics, proteomics | Organic synthesis, derivatization for GC-MS |
Table 1: Comparative Properties of Methoxyamine and O-butylhydroxylamine Hydrochlorides.
The Decisive Factors: Reactivity and Steric Hindrance
The core of the comparison between these two reagents lies in the interplay of steric and electronic effects. The formation of an oxime is a nucleophilic addition of the hydroxylamine nitrogen to the electrophilic carbonyl carbon.
Methoxyamine: The Agile Workhorse
Methoxyamine hydrochloride is widely favored, particularly in high-throughput applications like metabolomics, for its balanced reactivity.[1] The small methyl group presents minimal steric hindrance, allowing for rapid and efficient reaction with a wide range of aldehydes and ketones under relatively mild conditions.[2]
O-butylhydroxylamine: The Deliberate Alternative
The n-butyl group in this compound is significantly larger than a methyl group. This increased steric bulk impedes the approach of the nucleophilic nitrogen to the carbonyl carbon, resulting in a slower reaction rate compared to methoxyamine.[1] This effect is even more pronounced with bulkier isomers like O-tert-butylhydroxylamine, which is noted for its very low reactivity.[1]
While this might seem like a disadvantage, the reduced reactivity of O-butylhydroxylamine can be leveraged for greater selectivity in complex mixtures containing multiple carbonyl groups with varying steric environments.
Under the Hood: The Mechanism of Oxime Formation
The formation of an oxime from a carbonyl compound and a hydroxylamine proceeds through a two-step mechanism:
-
Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the hydroxylamine attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This step is reversible and its rate is pH-dependent.[3]
-
Dehydration: The tetrahedral intermediate eliminates a molecule of water to form the stable C=N double bond of the oxime.
The overall reaction rate is sensitive to pH. A weakly acidic medium (around pH 4-5) is often optimal because it provides enough protonation to activate the carbonyl group, making it more electrophilic, without excessively protonating the hydroxylamine, which would render it non-nucleophilic.[3]
Caption: General mechanism of oxime formation.
Experimental Protocols: A Practical Comparison
The following protocols provide a starting point for the use of each reagent. Note the differences in typical reaction times and temperatures, which reflect their differing reactivities.
Protocol 1: Derivatization with Methoxyamine Hydrochloride for GC-MS Analysis
This protocol is widely used in metabolomics for the derivatization of carbonyl-containing metabolites.[3][4][5][6][7]
Materials:
-
Dried sample extract
-
Methoxyamine hydrochloride (MOX) solution (20 mg/mL in pyridine)
-
Heating block or incubator
-
Vials with caps
Procedure:
-
To the dried sample extract, add 50-80 µL of the methoxyamine hydrochloride solution.[4][7]
-
Cap the vials tightly and vortex briefly to ensure the sample is fully dissolved.
-
Incubate the mixture at a temperature ranging from 30°C to 50°C for 90 minutes.[3][4][7]
-
After incubation, cool the sample to room temperature.
-
The sample is now ready for the second step of derivatization (e.g., silylation with MSTFA) or direct analysis, depending on the workflow.
Caption: Workflow for methoxyamine derivatization.
Protocol 2: Derivatization with this compound
This general protocol can be adapted for the derivatization of various carbonyl compounds. Due to its lower reactivity, longer reaction times or higher temperatures may be necessary compared to methoxyamine.[8]
Materials:
-
Carbonyl compound (aldehyde or ketone)
-
This compound
-
Pyridine
-
Ethanol
-
Reflux apparatus
Procedure:
-
In a round-bottom flask, dissolve the carbonyl compound (1.0 mmol) and this compound (1.2-4.0 mmol) in ethanol (10 mL).[3][8]
-
Add pyridine (2.0-5.0 mL) to the mixture to act as a base.[3][8]
-
Heat the mixture at 50°C or to reflux for 2-4 hours. The reaction progress should be monitored by a suitable technique such as Thin Layer Chromatography (TLC).[3][8]
-
After the reaction is complete, cool the mixture to room temperature.
-
The product can be isolated by standard workup procedures, which may include removal of the solvent, extraction, and purification by recrystallization or column chromatography.
Caption: Workflow for O-butylhydroxylamine derivatization.
Stability of the Resulting Oximes
A significant advantage of oxime linkages is their high stability, particularly when compared to other imine derivatives like hydrazones. Studies have shown that oximes are substantially more resistant to hydrolysis.[9] This stability is crucial for ensuring the integrity of the derivative during sample workup, storage, and analysis.
Conclusion and Recommendations
The choice between this compound and methoxyamine hydrochloride for oxime formation is a strategic one, dictated by the specific requirements of the experiment.
Choose Methoxyamine Hydrochloride when:
-
Speed and efficiency are paramount: Its lower steric hindrance allows for faster reaction kinetics.
-
Working with a wide range of carbonyls: It is a reliable, general-purpose reagent.
-
Following established protocols in metabolomics: It is the incumbent standard for GC-MS derivatization in this field.
Consider this compound when:
-
Selectivity is required: Its slower reaction rate may allow for differentiation between sterically hindered and unhindered carbonyls.
-
A more lipophilic derivative is desired: The butyl group increases the non-polarity of the resulting oxime, which may be advantageous in certain chromatographic separations.
-
Exploring alternative synthetic strategies: Its unique reactivity profile can be beneficial in complex synthetic sequences.
By understanding the fundamental differences in reactivity and carefully considering the experimental context, researchers can confidently select the optimal O-alkylhydroxylamine to achieve their derivatization goals.
References
-
Shimadzu Europe. (n.d.). Pretreatment Procedure for metabolomics (Biological sample). Retrieved from [Link]
-
Bibel, M. (2023, March 9). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube. Retrieved from [Link]
- Fritsche, R., Gloaguen, Y., Kirchner, M., Mertins, P., Tunn, P. U., & Kirwan, J. A. (2021). Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry. Metabolites, 11(12), 865.
- Lopes, M. J., Fiallos, C. G., & Chitty, D. W. (2022). Protocol for a low-volume, direct analysis urine preparation procedure for non-targeted GC-MS metabolomics. STAR Protocols, 3(4), 101788.
-
Boston University. (2014). Experiment #4 - Oxime Formation from Betulone Acetate. OpenBU. Retrieved from [Link]
- Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes.
Sources
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- 4. A new agent for derivatizing carbonyl species used to investigate limonene ozonolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a headspace GC/MS analysis for carbonyl compounds (aldehydes and ketones) in household products after derivatization with o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jsba.misuratau.edu.ly [jsba.misuratau.edu.ly]
- 7. researchgate.net [researchgate.net]
- 8. DSpace [open.bu.edu]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Carbonyl Derivatization: O-Butylhydroxylamine Hydrochloride vs. PFBHA
For researchers, analytical chemists, and drug development professionals, the accurate quantification of carbonyl compounds—aldehydes and ketones—is a frequent and critical challenge. Their inherent reactivity and often low volatility necessitate derivatization prior to analysis by techniques like gas chromatography-mass spectrometry (GC-MS). This guide provides an in-depth, objective comparison of two prominent derivatization reagents: the well-established O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) and the emerging alternative, O-butylhydroxylamine hydrochloride.
This comparison is built on a foundation of scientific integrity, drawing from established analytical methods and peer-reviewed data to explain the causality behind experimental choices. While PFBHA is a extensively documented reagent, this guide also sheds light on the practical advantages of O-alkylhydroxylamines, using O-tert-butylhydroxylamine hydrochloride as a well-studied proxy for this compound where direct comparative data is limited.
The Chemistry of Carbonyl Derivatization: A Shared Mechanism
At the heart of both PFBHA and this compound's utility is the nucleophilic addition of the hydroxylamine moiety to the electrophilic carbonyl carbon. This reaction, known as oximation, results in the formation of a stable oxime derivative and a water molecule. This transformation is crucial for enhancing the analyte's volatility and thermal stability, making it amenable to GC analysis. The reaction proceeds via a two-step mechanism: nucleophilic attack followed by dehydration. The reaction is typically carried out in a weakly acidic medium to facilitate the dehydration step.[1][2]
Figure 1: General mechanism of oxime formation.
Head-to-Head Comparison: this compound vs. PFBHA
The choice between these two reagents hinges on a variety of factors including the nature of the analyte, the sample matrix, and the desired analytical outcome. The following table summarizes the key performance characteristics based on available data.
| Feature | This compound | O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine Hydrochloride (PFBHA) |
| Molecular Weight of Reagent | 125.60 g/mol [3] | 259.59 g/mol [4] |
| Derivative Molecular Weight | Lower | Significantly Higher |
| Key Advantage | Forms lower molecular weight derivatives, beneficial for multi-carbonyl compounds and avoiding mass spectral interference.[5] | The pentafluorobenzyl group provides high sensitivity for Electron Capture Detection (ECD) and Negative Chemical Ionization (NCI) MS.[6] |
| Reaction Time | Generally shorter reaction times have been reported for structurally similar O-alkylhydroxylamines (e.g., O-tert-butylhydroxylamine hydrochloride).[5] | Can range from 30 minutes to several hours depending on the carbonyl compound and reaction conditions.[7][8] |
| Derivative Stability | O-alkyloximes are generally stable under typical analytical conditions. | PFBHA-oximes are known for their high stability.[2][9] |
| Common Analytical Techniques | GC-MS | GC-MS, GC-ECD, LC-MS[6][10] |
| Established Methods | Fewer standardized methods available. | Featured in established methods such as US EPA Method 556.1 for carbonyls in drinking water.[2] |
| Potential Drawbacks | Less sensitive for ECD and NCI-MS compared to PFBHA. | Higher molecular weight of derivatives can be a disadvantage for high molecular weight carbonyls. The reagent can be costly.[3] |
In-Depth Analysis: Causality and Experimental Choices
The Advantage of a Smaller Footprint: this compound
The significantly lower molecular weight of this compound is a distinct advantage in certain applications. When analyzing multi-carbonyl compounds, derivatization with PFBHA can lead to very high molecular weight derivatives, which may exceed the mass range of some mass spectrometers or have poor chromatographic properties. The use of a smaller derivatizing agent like this compound mitigates this issue, allowing for the successful analysis of larger, multi-functionalized molecules.[5]
Furthermore, a study utilizing O-tert-butylhydroxylamine hydrochloride (TBOX), a close structural analog, highlighted that this class of reagents can offer shortened oxime-formation reaction times compared to PFBHA, enhancing sample throughput.[5] The practicality of aqueous-phase reactions also simplifies sample preparation protocols.[5]
The Power of Fluorination: PFBHA for Ultimate Sensitivity
PFBHA's key strength lies in the pentafluorobenzyl group. This highly electronegative moiety makes the resulting oxime derivatives exceptionally sensitive to Electron Capture Detection (ECD), a highly selective and sensitive technique for halogenated compounds. For trace-level analysis of carbonyls in complex matrices, PFBHA coupled with GC-ECD or GC-NCI-MS often provides the lowest limits of detection.[6][10] The stability of PFBHA derivatives is also well-documented, ensuring sample integrity during storage and analysis.[9]
Experimental Protocols: A Self-Validating System
The following protocols are designed to be self-validating, with clear steps and explanations for the choices made.
Protocol 1: Derivatization of Carbonyls with this compound (Adapted from O-tert-butylhydroxylamine hydrochloride protocol)
This protocol is adapted from a validated method for O-tert-butylhydroxylamine hydrochloride and is expected to provide a robust starting point for this compound.[5]
Figure 3: Workflow for carbonyl derivatization with PFBHA.
Step-by-Step Methodology:
-
Sample Preparation: To a 20 mL aqueous sample, add a buffer (e.g., potassium hydrogen phthalate) to adjust the pH to approximately 4.
-
Reagent Preparation: Prepare a fresh 15 mg/mL solution of PFBHA in reagent water.
-
Derivatization Reaction:
-
Add 1 mL of the PFBHA solution to the buffered sample.
-
Incubate the mixture at 35°C for 2 hours.
-
Causality: The acidic pH and elevated temperature facilitate the oximation reaction.
-
-
Extraction and Wash:
-
Add 4 mL of hexane to the reaction mixture and shake to extract the PFBHA-oxime derivatives.
-
Carefully remove the hexane layer and wash it with a dilute acid solution (e.g., 0.2 N sulfuric acid) to remove any unreacted PFBHA.
-
Causality: The wash step improves the purity of the final extract and reduces potential interferences in the chromatographic analysis.
-
-
Analysis:
-
Transfer the washed hexane extract to an autosampler vial for GC-MS or GC-ECD analysis.
-
Conclusion and Future Perspectives
Both this compound and PFBHA are effective reagents for the derivatization of carbonyl compounds for GC-based analysis. PFBHA remains the gold standard for applications requiring the highest sensitivity, particularly when using ECD or NCI-MS detection. Its performance is backed by a wealth of literature and established analytical methods.
However, this compound, and by extension other O-alkylhydroxylamines, present a compelling alternative, especially in the analysis of multi-carbonyl or high molecular weight compounds where the lower molecular weight of the derivatives is a significant advantage. The potential for faster reaction times also offers a practical benefit in high-throughput analytical workflows.
As research continues, it is anticipated that more direct comparative studies will become available, further elucidating the specific advantages and optimal applications for this compound. For now, researchers can confidently choose between these two reagents based on the specific demands of their analytical challenges, with PFBHA offering unparalleled sensitivity and this compound providing a practical and effective solution for a broader range of carbonyl analytes.
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A new agent for derivatizing carbonyl species used to investigate limonene ozonolysis - NIH. (n.d.). Retrieved January 17, 2026, from [Link]
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Oxime Formation and Applications | PDF | Organic Chemistry - Scribd. (n.d.). Retrieved January 17, 2026, from [Link]
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Oximes - BYJU'S. (n.d.). Retrieved January 17, 2026, from [Link]
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Organic Chemistry: How does hydroxylamine react with aldehydes/ketones to form oximes? - Quora. (2015, January 12). Retrieved January 17, 2026, from [Link]
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Oxime formation - ChemTube3D. (n.d.). Retrieved January 17, 2026, from [Link]
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Effect of PFBHA concentration on carbonyl derivatization yield for a... - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]
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Reaction of Aldehydes with PFBOA | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]
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Oxime formation from hydroxylamine and a ketone: a (computational) reality check on stage one of the mechanism. - Henry Rzepa's Blog - Ch.imperial. (2012, September 23). Retrieved January 17, 2026, from [Link]
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Derivatization reaction of carbonyls with PFBHA. - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]
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Quantification of Carbonyl Compounds Generated from Ozone-Based Food Colorants Decomposition Using On-Fiber Derivatization-SPME-GC-MS - MDPI. (n.d.). Retrieved January 17, 2026, from [Link]
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method 556.1 determination of carbonyl compounds in drinking water by fast gas chromatography - US EPA. (n.d.). Retrieved January 17, 2026, from [Link]
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Comparison of methods for extraction, storage, and silylation of pentafluorobenzyl derivatives of carbonyl compounds and multi-functional carbonyl compounds - PubMed. (n.d.). Retrieved January 17, 2026, from [Link]
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Comparison of the effects of different PFBHA doping concentrations on derivatization-time reaction profiles. Part A - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]
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A Senior Application Scientist's Guide to Derivatization Reagents for Sensitive Ketone Analysis: Exploring Alternatives to O-Butylhydroxylamine Hydrochloride
For researchers, scientists, and drug development professionals, the accurate quantification of ketones is a frequent analytical challenge. These carbonyl-containing compounds are often present at low concentrations and can be thermally labile or exhibit poor ionization efficiency, complicating their direct analysis by techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). Chemical derivatization is a crucial pre-analytical step that chemically modifies ketones to enhance their volatility, thermal stability, and detectability.[1]
While O-alkylhydroxylamines, such as O-butylhydroxylamine hydrochloride, are utilized for this purpose, the continuous pursuit of enhanced sensitivity and specificity necessitates an exploration of superior alternatives. This guide provides an in-depth comparison of established and innovative derivatization reagents, offering field-proven insights and detailed experimental protocols to aid in the selection of the optimal reagent for your sensitive ketone analysis needs.
The Role of Derivatization in Ketone Analysis
The primary goal of derivatization in this context is to transform the ketone's carbonyl group into a new functional group with more favorable analytical properties. This process can:
-
Improve Chromatographic Behavior: By increasing volatility and thermal stability, derivatization allows for better separation and peak shape in GC.[1]
-
Enhance Ionization Efficiency: For MS-based detection, derivatization can introduce a readily ionizable moiety, significantly boosting signal intensity.[2][3]
-
Increase Sensitivity and Selectivity: Reagents can be chosen to introduce specific tags, such as fluorophores for fluorescence detection or halogenated groups for highly sensitive electron capture detection (ECD) in GC.
The ideal derivatization reaction should be rapid, quantitative, and produce a single, stable derivative without forming interfering byproducts.
Key Derivatization Reagents for Ketone Analysis
While O-butylhydroxylamine serves its purpose, several other reagents offer distinct advantages for specific applications and analytical platforms. Here, we compare the performance of the most effective alternatives.
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine Hydrochloride (PFBHA)
PFBHA is a premier derivatizing agent, particularly for GC-MS applications requiring ultra-high sensitivity.
Mechanism of Action: PFBHA reacts with the carbonyl group of a ketone to form a stable O-(pentafluorobenzyl)oxime (PFBO) derivative. The five fluorine atoms on the benzyl group are highly electronegative, making the derivative exceptionally sensitive to electron capture negative ion chemical ionization (NCI-MS).[4]
Advantages:
-
Exceptional Sensitivity: PFBHA derivatives exhibit outstanding responses in both ECD and NCI-MS, allowing for detection at picogram or even femtogram levels.[4][5]
-
Derivative Stability: The resulting oximes are thermally stable and less prone to hydrolysis compared to hydrazones, ensuring robust and reproducible analysis.[6]
-
Versatility: It is effective for a wide range of aldehydes and ketones, including challenging analytes like keto-steroids.[1]
Limitations:
-
Syn/Anti Isomer Formation: The resulting oximes can form geometric isomers (syn and anti), which may appear as two distinct peaks in the chromatogram, potentially complicating quantification.[7]
-
Cost: PFBHA is generally more expensive than other hydroxylamine reagents.
Girard's Reagents (T and P)
Girard's reagents are specifically designed to enhance the analysis of ketones by LC-MS by introducing a permanent positive charge.
Mechanism of Action: Girard's Reagent T (GRT) contains a quaternary ammonium group, while Girard's Reagent P (GRP) has a pyridinium moiety. These reagents react with ketones to form hydrazones that carry a fixed positive charge.[8]
Advantages:
-
Enhanced ESI-MS Signal: The pre-charged nature of the derivatives significantly improves ionization efficiency in positive-ion electrospray ionization (ESI), leading to substantial gains in sensitivity for LC-MS analysis.[9][10]
-
Improved Solubility: The ionic nature of the derivatives increases their solubility in aqueous and polar mobile phases used in reversed-phase LC.[10]
-
Targeted Analysis: The derivatives produce characteristic fragment ions (e.g., a neutral loss of trimethylamine for GRT) that are useful for targeted analysis using multiple reaction monitoring (MRM).[11]
Limitations:
-
Ion Suppression: The permanently charged derivatives can sometimes suppress the ionization of other co-eluting analytes.
-
Sample Cleanup: A post-derivatization cleanup step may be necessary to remove excess reagent before LC-MS analysis.[10]
Dansylhydrazine
Dansylhydrazine is a classic derivatization reagent that tags ketones with a highly fluorescent dansyl group, making it ideal for analyses requiring fluorescence detection.
Mechanism of Action: Dansylhydrazine reacts with the ketone's carbonyl group to form a stable, fluorescent hydrazone.
Advantages:
-
Fluorescence Detection: The dansyl group is intensely fluorescent, allowing for highly sensitive detection by HPLC with a fluorescence detector (HPLC-FLD).
-
LC-MS Compatibility: The dansyl moiety also enhances ionization in ESI-MS, making it a versatile reagent for both fluorescence and mass spectrometric detection.[3]
-
Well-Established: It is a widely used and well-documented reagent with numerous published applications.[12]
Limitations:
-
Light Sensitivity: Both the reagent and its derivatives can be sensitive to light, requiring precautions during sample preparation and storage to prevent degradation.
-
Reaction Conditions: Optimization of reaction pH and temperature may be necessary to achieve complete derivatization.
O-tert-butylhydroxylamine hydrochloride (TBOX)
TBOX has emerged as a practical alternative to PFBHA, offering advantages in terms of reaction conditions and the properties of the resulting derivatives.
Mechanism of Action: Similar to other hydroxylamines, TBOX reacts with ketones to form O-tert-butyloxime derivatives.
Advantages:
-
Aqueous Reactions: Derivatization can be performed effectively in aqueous solutions, simplifying sample preparation for biological and environmental samples.[13]
-
Faster Reaction Times: TBOX often exhibits faster reaction kinetics compared to PFBHA.
-
Lower Molecular Weight Derivatives: The resulting derivatives have a lower molecular weight than PFBHA oximes, which can be advantageous for GC-MS analysis of larger ketones.
Limitations:
-
Lower Sensitivity than PFBHA: While effective, TBOX derivatives do not possess the electron-capturing properties of PFBHA derivatives and thus are less sensitive in ECD or NCI-MS.
-
Less Established: There is a smaller body of published literature on the use of TBOX compared to PFBHA.
Comparative Overview of Derivatization Reagents
The selection of an appropriate derivatization reagent is contingent on the specific requirements of the analysis. The table below summarizes the key characteristics of the discussed alternatives.
| Feature | O-butylhydroxylamine HCl | PFBHA | Girard's Reagent T | Dansylhydrazine | O-tert-butylhydroxylamine HCl (TBOX) |
| Primary Technique | GC-MS | GC-MS (ECD, NCI) | LC-MS (ESI+) | LC-MS, HPLC-FLD | GC-MS |
| Derivative Type | O-butyloxime | O-(pentafluorobenzyl)oxime | Hydrazone (Quaternary Amine) | Hydrazone (Fluorescent) | O-tert-butyloxime |
| Key Advantage | General purpose | Ultra-high sensitivity | Enhanced ESI-MS signal | Fluorescence detection | Favorable reaction kinetics |
| Sensitivity | Moderate | Very High | High | High | Moderate |
| Derivative Stability | Good | Very Good | Good | Good | Good |
| Potential Issues | Moderate sensitivity | Syn/anti isomer formation | Ion suppression | Light sensitivity | Lower sensitivity than PFBHA |
Experimental Workflows and Protocols
To ensure trustworthy and reproducible results, detailed and validated protocols are essential. Below are representative workflows and step-by-step derivatization protocols for PFBHA and Girard's Reagent T.
Visualization of the Analytical Workflow
The general workflow for ketone analysis using derivatization is depicted below. This process involves sample preparation, the chemical derivatization step, instrumental analysis, and data processing.
Caption: PFBHA derivatization reaction of a ketone.
Protocol 2: Derivatization with Girard's Reagent T for LC-MS Analysis
This protocol is designed for the analysis of ketones, such as steroids, in biological fluids.
Rationale: This method is ideal for non-volatile or polar ketones that are better suited for LC-MS. The introduction of a permanent positive charge by GRT dramatically enhances the ESI-MS response. [8] Materials:
-
Sample extract (e.g., from plasma or urine, reconstituted in methanol/water).
-
Girard's Reagent T (GRT).
-
Glacial acetic acid.
-
LC-MS vials.
Procedure:
-
Sample Preparation: The sample extract should be in a solvent compatible with the derivatization reaction (e.g., 100 µL of 70% methanol).
-
Derivatization Reaction:
-
Add approximately 5-10 mg of solid GRT directly to the sample extract.
-
Add 5-10 µL of glacial acetic acid to catalyze the reaction. [10] * Cap the vial tightly and incubate at 60°C for 1-2 hours. The reaction progress can be monitored by LC-MS if necessary.
-
-
Sample Finalization:
-
After incubation, allow the vial to cool to room temperature.
-
The reaction mixture can often be directly diluted with the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) and injected into the LC-MS system.
-
Alternatively, for cleaner samples, a solid-phase extraction (SPE) step can be employed to remove excess reagent prior to analysis. [10]
-
Conclusion and Recommendations
The selection of a derivatization reagent for sensitive ketone analysis is a critical decision that directly impacts the quality and reliability of analytical results. While this compound is a viable option, several alternatives offer superior performance for specific applications.
-
For maximum sensitivity in GC-MS analysis , particularly for trace-level quantification, PFBHA is the reagent of choice due to the exceptional electron-capturing properties of its derivatives. [4]* For LC-MS analysis of polar or non-volatile ketones , Girard's Reagents (T or P) provide a significant enhancement in ESI-MS signal by introducing a permanent charge, making them ideal for analyzing compounds like ketosteroids. [8][9]* When fluorescence detection is available or desired , Dansylhydrazine offers a robust and sensitive method for both HPLC-FLD and LC-MS. * For applications where aqueous reaction conditions and faster kinetics are prioritized , TBOX presents a practical and effective alternative to PFBHA for GC-MS analysis.
By understanding the mechanism, advantages, and limitations of each reagent, and by implementing validated experimental protocols, researchers can significantly improve the accuracy, sensitivity, and robustness of their ketone analyses.
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McDonald, J. G. et al. Girard derivatization for LC-MS/MS profiling of endogenous ecdysteroids in Drosophila. Journal of Lipid Research. 2013;54(8):2265-2272. [Link]
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Song, Y. et al. A modified Girard derivatizing reagent for universal profiling and trace analysis of aldehydes and ketones by electrospray ionization tandem mass spectrometry. Analytica Chimica Acta. 2013;787:107-114. [Link]
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Mocanu, S. et al. Synthesis of Fluorescent Dansyl Derivatives of Methoxyamine and Diphenylhydrazine as Free Radical Precursors. ResearchGate. 2020. [Link]
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Park, S. et al. A rapid and sensitive method for the determination of glutaraldehyde in water using O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine derivatization and gas chromatography-mass spectrometry. Analytical Methods. 2014;6(24):9677-9683. [Link]
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Uchiyama, S. et al. Development of a headspace GC/MS analysis for carbonyl compounds (aldehydes and ketones) in household products after derivatization with o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine. Analytical Sciences. 2004;20(5):865-870. [Link]
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Khan Academy. Formation of oximes and hydrazones. [Link]
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Zhang, Y. et al. Ketoxime peptide ligations: oxidative couplings of alkoxyamines to N-aryl peptides. Chemical Science. 2019;10(35):8149-8155. [Link]
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Das, A. K. et al. Analysis of hydroxy fatty acids as pentafluorobenzyl ester, trimethylsilyl ether derivatives by electron ionization gas chromatography/mass spectrometry. Journal of the American Society for Mass Spectrometry. 2004;15(4):469-482. [Link]
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Peterman, S. M. et al. Characterization of spironolactone and metabolites derivatized using Girard's reagent P using mass spectrometry and ion mobility. Journal of the American Society for Mass Spectrometry. 2020;31(1):150-160. [Link]
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Wheeler, O. H. The Girard reagents. Journal of Chemical Education. 1968;45(7):435. [Link]
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ResearchGate. Liquid-liquid synthesis of oximes from carbonyl compounds: Formation under neutral conditions and degradation at acidic hydrometallurgical process conditions. 2020. [Link]
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Athanasiadou, I. et al. Liquid chromatography-mass spectrometry behavior of Girard's reagent T derivatives of oxosteroid intact phase II metabolites for doping control purposes. ResearchGate. 2021. [Link]
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Wadsager, K. et al. Potential of atmospheric pressure ionization sources for the analysis of free fatty acids in clinical and biological samples by gas chromatography-mass spectrometry. Metabolites. 2022;12(7):649. [Link]
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Ma, B. et al. Quantification of pentafluorobenzyl oxime derivatives of long chain aldehydes by GC-MS analysis. Lipids. 2008;43(2):169-175. [Link]
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Gil, A. et al. Improving liquid chromatography-tandem mass spectrometry determination of polycarboxylic acids in human urine by chemical derivatization. Comparison of o-benzyl hydroxylamine and 2-picolyl amine. Journal of Pharmaceutical and Biomedical Analysis. 2019;164:451-458. [Link]
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Teuber, A. et al. Determination of aldehydes and ketones using derivatization with 2,4-dinitrophenylhydrazine and liquid chromatography-atmospheric pressure photoionization-mass spectrometry. Journal of Chromatography A. 2004;1058(1-2):107-112. [Link]
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A Senior Scientist's Guide to Method Validation: A Comparative Analysis of O-Butylhydroxylamine Hydrochloride Derivatization
In the landscape of pharmaceutical development and analytical chemistry, the robust validation of analytical methods is not merely a regulatory formality; it is the bedrock of data integrity, ensuring the safety and efficacy of therapeutic products. For many analytes, particularly those lacking strong chromophores or inherent volatility, chemical derivatization is an indispensable tool to render them detectable by common analytical techniques like HPLC-UV, LC-MS, or GC-MS.
This guide provides an in-depth, experience-driven framework for validating an analytical method that employs O-butylhydroxylamine hydrochloride, a versatile reagent for the derivatization of carbonyl compounds (aldehydes and ketones). We will dissect the validation process through the lens of International Council for Harmonisation (ICH) guidelines, explaining the scientific rationale behind each step. Furthermore, we will objectively compare this reagent against established alternatives—2,4-Dinitrophenylhydrazine (DNPH), Girard's Reagent T, and Dansylhydrazine—to provide researchers with a comprehensive decision-making tool supported by experimental context.
The "Why" of Derivatization: Focusing on this compound
Carbonyl-containing compounds are a broad class of molecules, including critical metabolic intermediates, degradation products, and active pharmaceutical ingredients (APIs). Their direct analysis is often hampered by poor chromatographic retention on reversed-phase columns and low sensitivity with common detectors. O-substituted hydroxylamines, such as this compound, address this challenge by reacting with the carbonyl group to form a stable oxime derivative.
The primary advantage of using an O-alkylhydroxylamine like the butyl variant is the simplicity and efficiency of the reaction, which can often be carried out in aqueous solutions with shortened reaction times compared to older methods.[1] The addition of the butyl group increases the hydrophobicity of the analyte, improving its retention in reversed-phase liquid chromatography (RP-LC) and enhancing its compatibility with gas chromatography (GC).
Caption: Derivatization of a carbonyl compound with O-butylhydroxylamine.
A Practical Framework for Method Validation
The objective of method validation is to demonstrate that an analytical procedure is suitable for its intended purpose.[2] The following steps are grounded in the ICH Q2(R1) and the modernized Q2(R2) guidelines, providing a self-validating system to ensure your method is reliable and defensible.[2][3][4][5][6]
Caption: A typical workflow for analytical method validation.
Specificity
Objective: To demonstrate that the analytical signal is unequivocally attributable to the target analyte, free from interference from other components like impurities, degradation products, or matrix components.
Experimental Protocol:
-
Blank Analysis: Analyze a blank sample (matrix without the analyte) to ensure no interfering peaks are present at the retention time of the analyte derivative.
-
Spiked Placebo: Spike a placebo (formulation without the API) with known impurities and degradation products. Analyze to confirm that these do not co-elute with the analyte derivative.
-
Peak Purity (for HPLC-DAD): If using a Diode Array Detector, assess the peak purity of the analyte in the presence of its matrix and potential interferents.
Scientist's Insight: Specificity is the cornerstone of validation. Without it, you cannot be certain what you are measuring. This is particularly critical in stability studies where degradation products might appear.
Linearity and Range
Objective: To establish that the method's response is directly proportional to the concentration of the analyte over a specified range.
Experimental Protocol:
-
Prepare a minimum of five standard solutions of the analyte at different concentrations, spanning the expected working range. A typical range for an assay is 80% to 120% of the target concentration.[7]
-
Perform the complete analytical procedure (including derivatization) on each standard.
-
Plot the instrument response versus the concentration and perform a linear regression analysis.
Acceptance Criteria:
-
Correlation Coefficient (r) or Coefficient of Determination (R²): Typically ≥ 0.999.
-
Y-intercept: Should be close to zero.
-
Residual Plot: The residuals should be randomly scattered around zero.
Accuracy
Objective: To determine the closeness of the test results to the true value. It is typically assessed through spike-recovery studies.
Experimental Protocol:
-
Prepare samples by spiking the sample matrix (e.g., placebo) with the analyte at a minimum of three concentration levels, covering the specified range (e.g., 80%, 100%, and 120%).
-
Prepare a minimum of three replicates at each concentration level, for a total of at least nine determinations.[8]
-
Analyze the samples and calculate the percent recovery for each replicate.
Acceptance Criteria:
-
Percent Recovery: Typically within 98.0% to 102.0% for drug substance or product assays.
Scientist's Insight: Using nine determinations across three levels provides a high degree of confidence that the method is accurate across its entire operational range, not just at a single point.[8]
Precision
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels:
-
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval.
-
Intermediate Precision: The precision within the same laboratory but with variations such as different days, different analysts, or different equipment.
Experimental Protocol:
-
Repeatability: Analyze a minimum of six replicates of a homogeneous sample at 100% of the target concentration.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst.
-
Calculate the mean, standard deviation (SD), and relative standard deviation (%RSD) for each set of measurements and for the combined data.
Acceptance Criteria:
-
%RSD: For an API or drug product assay, the %RSD is commonly required to be ≤ 2.0%.[4]
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Objective:
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Experimental Protocol (Signal-to-Noise Approach):
-
Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with known low concentrations of analyte with those of blank samples.
-
LOD: The concentration that yields a S/N ratio of approximately 3:1.
-
LOQ: The concentration that yields a S/N ratio of approximately 10:1. The LOQ must then be confirmed by demonstrating acceptable precision and accuracy at this concentration.
Robustness
Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Experimental Protocol:
-
Identify critical method parameters (e.g., pH of the mobile phase, column temperature, derivatization reaction time/temperature).
-
Vary these parameters within a realistic range (e.g., mobile phase pH ± 0.2 units, temperature ± 5°C).
-
Analyze system suitability samples under each varied condition and evaluate the impact on results (e.g., retention time, peak shape, resolution).
Scientist's Insight: Robustness is often investigated during method development.[2] A robust method will not require significant adjustments during its lifecycle, saving time and preventing out-of-specification results.
Hypothetical Validation Data Summary for an O-Butylhydroxylamine Method
| Validation Parameter | Specification | Result |
| Linearity (R²) | ≥ 0.999 | 0.9998 |
| Range | 50 - 150 µg/mL | Meets Requirement |
| Accuracy (% Recovery) | 98.0 - 102.0% | Mean: 100.5% |
| Precision (Repeatability %RSD) | ≤ 2.0% | 0.85% |
| Precision (Intermediate %RSD) | ≤ 2.0% | 1.20% |
| Limit of Quantitation (LOQ) | S/N ≥ 10 | 0.5 µg/mL |
| Specificity | No interference at analyte Rt | Pass |
Comparative Guide: O-Butylhydroxylamine vs. Alternative Reagents
The choice of derivatization agent is a critical decision driven by the analyte's structure, the sample matrix, and the available instrumentation.
| Feature | O-Butylhydroxylamine HCl | 2,4-Dinitrophenylhydrazine (DNPH) | Girard's Reagent T (GRT) | Dansylhydrazine |
| Reaction Target | Aldehydes & Ketones | Aldehydes & Ketones[9] | Aldehydes & Ketones[10] | Aldehydes & Ketones |
| Reaction Principle | Forms an oxime | Forms a hydrazone[11] | Forms a hydrazone with a quaternary ammonium group[10][12] | Forms a fluorescent hydrazone[13] |
| Typical Detection | LC-UV, GC-MS, LC-MS | HPLC-UV (~360 nm)[14] | LC-MS (ESI+) | HPLC-Fluorescence, LC-MS |
| Key Advantage | Simple reaction, good for GC and RP-LC[1] | Well-established, strong UV chromophore[15] | Adds a permanent positive charge, excellent for LC-MS ionization[16][17] | High sensitivity with fluorescence detection[18] |
| Potential Drawback | Less sensitive for UV than DNPH | Derivative stability can be an issue, especially for unsaturated carbonyls[11] | Primarily for LC-MS; less useful for UV or GC | Photostability can be a concern; requires fluorescence detector |
| Reaction Conditions | Aqueous, mild heat, relatively fast[1] | Acid-catalyzed, can require longer reaction times | Weakly acidic, can require elevated temperatures[16] | Mildly acidic, variable times |
Analysis & Recommendations
-
For routine HPLC-UV analysis: DNPH remains a workhorse due to the strong UV absorbance of its derivatives.[19] However, one must validate the stability of the formed hydrazone.
-
For high-sensitivity LC-MS/MS: Girard's Reagent T is often the superior choice. The "charge-tagging" approach dramatically enhances ionization efficiency in positive electrospray mode, leading to significantly lower detection limits.[10][20]
-
For trace analysis with fluorescence detection: Dansylhydrazine is an excellent option, offering sensitivity that can surpass UV-based methods.[13]
-
For GC-MS or general-purpose LC-UV/MS: This compound provides a balanced, versatile, and straightforward option. Its derivatives are stable, and the reaction is often cleaner and faster than traditional methods, making it a robust choice for a wide range of applications.[1]
By understanding the principles of method validation and the comparative strengths of different derivatization agents, researchers can develop and implement analytical methods that are not only compliant but are fundamentally sound, reliable, and fit for purpose.
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California Air Resources Board. Measurement of Aldehydes Using DNPH Derivatization and Water Impinger Methods. Available from: [Link]
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Altabrisa Group. Key ICH Method Validation Parameters to Know. Available from: [Link]
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Wang, Y., et al. (2012). Derivatization with Girard Reagent T Combined with LC-MS/MS for the Sensitive Detection of 5-Formyl-2′-deoxyuridine in Cellular DNA. Analytical Chemistry. Available from: [Link]
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Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. Available from: [Link]
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ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]
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ResearchGate. The reaction of the 2,4-dinitrophenyl hydrazine (2,4-DNPH) with carbonyl compounds. Available from: [Link]
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Scribd. ICH Q2(R1) Analytical Method Validation. Available from: [Link]
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Weiss, J. M., et al. (2004). Determination of aldehydes and ketones using derivatization with 2,4-dinitrophenylhydrazine and liquid chromatography-atmospheric pressure photoionization-mass spectrometry. Journal of Chromatography A. Available from: [Link]
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Peterman, S., et al. (2019). Characterization of spironolactone and metabolites derivatized using Girard's reagent P using mass spectrometry and ion mobility. Journal of The American Society for Mass Spectrometry. Available from: [Link]
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McDonald, J. G., et al. (2013). Girard derivatization for LC-MS/MS profiling of endogenous ecdysteroids in Drosophila. Journal of Lipid Research. Available from: [Link]
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U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. Available from: [Link]
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Li, S., et al. (2019). HPLC Method for Determination and Optimization of 2,4-DNPH Pre-Column Derivatization Effect of Reaction Conditions for Muscone. Journal of Chromatographic Science. Available from: [Link]
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Ghelli, A., et al. (2019). LC-MS Quantification of Malondialdehyde-Dansylhydrazine Derivatives in Urine and Serum Samples. Molecules. Available from: [Link]
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Agilent Technologies. (2018). Carbonyl-DNPH Derivatives in Indoor and In-car Air by UHPLC and Triple Quadrupole LC/MS. Available from: [Link]
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Agilent Technologies. Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. Available from: [Link]
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ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. Available from: [Link]
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Guo, K., et al. (2014). Derivatization of the tricarboxylic acid intermediates with O-benzylhydroxylamine for liquid chromatography-tandem mass spectrometry detection. Analytical Biochemistry. Available from: [Link]
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Rattanavaraha, W., et al. (2016). A new agent for derivatizing carbonyl species used to investigate limonene ozonolysis. Atmospheric Environment. Available from: [Link]
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Agilent Technologies. (2024). Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. Available from: [Link]
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Wheeler, O. H. (1962). The Girard Reagents. Chemical Reviews. Available from: [Link]
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Li, K., et al. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. PLoS ONE. Available from: [Link]
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European Medicines Agency. (1995). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]
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International Council for Harmonisation. Quality Guidelines. Available from: [Link]
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Masinde Muliro University of Science and Technology. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. Available from: [Link]
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Chemistry LibreTexts. (2023). Derivatization. Available from: [Link]
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Zhang, M., et al. (2024). Determination of Hydroxylamine Hydrochloride in Relugolix Using Pre-Column Derivatization HPLC Method. American Journal of Biomedical Science and Research. Available from: [Link]
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Zhang, M., et al. (2024). Determination of Hydroxylamine Hydrochloride in Relugolix Using Pre-Column Derivatization HPLC Method. American Journal of Biomedical Science & Research. Available from: [Link]
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Wang, Y., et al. (2023). Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. Journal of Pharmaceutical Analysis. Available from: [Link]
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ResearchGate. (2024). (PDF) Determination of Hydroxylamine Hydrochloride in Relugolix Using Pre-Column Derivatization HPLC Method. Available from: [Link]
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A Comparative Guide to O-Alkylhydroxylamine Derivatization Efficiency for Carbonyl Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of carbonyl compounds—aldehydes and ketones—is a frequent analytical challenge. Their inherent low volatility and often poor ionization efficiency can hinder detection by mainstay techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). Chemical derivatization with O-alkylhydroxylamines is a powerful and widely adopted strategy to overcome these limitations. This guide provides an in-depth comparative analysis of common O-alkylhydroxylamine reagents, offering field-proven insights and experimental data to inform your selection and optimize your analytical outcomes.
The "Why": The Rationale Behind O-Alkylhydroxylamine Derivatization
O-alkylhydroxylamines react with the carbonyl group of aldehydes and ketones to form stable O-alkyloxime derivatives.[1][2] This transformation is analytically advantageous for several key reasons:
-
Increased Volatility and Thermal Stability: The derivatization process masks the polar carbonyl group, leading to more volatile and thermally stable products suitable for GC analysis. This is particularly crucial for analyzing larger molecules or those with multiple functional groups that would otherwise be non-volatile.[3]
-
Enhanced Ionization Efficiency: For LC-MS applications, derivatization can significantly improve the ionization efficiency of analytes, leading to substantial gains in sensitivity.[4][5][6] This is especially true for reagents that introduce a readily ionizable moiety.
-
Improved Chromatographic Behavior: Derivatization often leads to better peak shapes and resolution in both GC and LC separations. For reducing sugars, an initial oximation step can simplify complex chromatograms by reducing the number of anomeric peaks to just two (syn- and anti-isomers).[7]
-
Introduction of a "Detectable" Tag: Certain O-alkylhydroxylamines, such as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), introduce a highly electronegative group, making the derivative amenable to sensitive detection by electron capture detection (ECD) in GC or enhancing negative ion mode ionization in MS.[8]
The Reaction Mechanism: A Foundation for Optimization
The formation of an oxime from a carbonyl compound and an O-alkylhydroxylamine is a two-step, acid-catalyzed nucleophilic addition-elimination reaction.[9][10] Understanding this mechanism is fundamental to optimizing derivatization efficiency.
Caption: General mechanism of oxime formation.
The reaction is initiated by the nucleophilic attack of the nitrogen atom of the hydroxylamine on the carbonyl carbon.[11] The rate-determining step is pH-dependent. Under acidic conditions, protonation of the carbonyl oxygen makes the carbon more electrophilic, facilitating the nucleophilic attack. However, at very low pH, the hydroxylamine itself becomes protonated and non-nucleophilic.[12] Therefore, the reaction is typically carried out in a slightly acidic to neutral medium (pH 4-6) to ensure a sufficient concentration of both the protonated carbonyl and the free hydroxylamine.
Comparative Analysis of Common O-Alkylhydroxylamines
The choice of O-alkylhydroxylamine reagent significantly impacts derivatization efficiency and the subsequent analytical performance. Here, we compare some of the most frequently used reagents.
| Reagent | Abbreviation | Key Features & Applications | Advantages | Disadvantages |
| O-Methylhydroxylamine HCl | MHA, MeOx | General purpose for GC-MS of various carbonyls, including steroids and sugars.[13] | Low molecular weight, good volatility of derivatives, cost-effective. | May not provide sufficient sensitivity for trace analysis. |
| O-Ethylhydroxylamine HCl | EHA, EtOx | Similar to MHA, used in carbohydrate analysis to reduce anomeric peaks.[7] | Simple and effective for a wide range of sugars.[7] | Can produce two isomers (syn and anti) which may complicate quantification.[7] |
| O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine HCl | PFBHA | Widely used for trace analysis of carbonyls in environmental and biological samples due to its high sensitivity with ECD and negative ion MS.[8] | Excellent for trace analysis, forms stable derivatives. | Higher molecular weight, can be costly, derivatization can be slower.[14][15] |
| O-tert-Butylhydroxylamine HCl | TBOX | A newer reagent for derivatizing dicarbonyls.[16] | Forms lower molecular weight oximes, shortened reaction time, suitable for aqueous reactions.[16] | Less established in the literature compared to other reagents. |
| O-[(3-Pyridyl)methyl]hydroxylamine | A novel reagent for derivatizing steroid hormones for LC-MS analysis.[17] | Improves reverse-phase chromatographic separation and ESI-MS detection sensitivity.[17] | Specific applications, may not be as versatile. |
Factors Influencing Derivatization Efficiency: A Deeper Dive
Achieving optimal and reproducible derivatization requires careful control of several experimental parameters.
-
pH: As discussed in the mechanism, pH is a critical factor. The reaction rate is generally maximal in the pH range of 4-6. For many applications, a pyridine catalyst is used, which acts as a base to neutralize the HCl salt of the hydroxylamine and can also catalyze the reaction.
-
Temperature and Reaction Time: Derivatization reactions are typically accelerated by heating. Common conditions range from 40°C to 70°C for 20 to 90 minutes.[4][7][18] The optimal time and temperature should be determined empirically for the specific analytes and matrix. For example, in the derivatization of steroid hormones with hydroxylamine, a reaction time of 20 minutes at 40°C was found to give the maximum signal response in MS.[4]
-
Reagent Concentration: A sufficient excess of the derivatizing reagent is necessary to drive the reaction to completion. However, an excessive amount can lead to large reagent peaks in the chromatogram, potentially interfering with the analytes of interest.[15] A molar ratio of reagent to analyte of 10:1 or higher is a common starting point.
-
Solvent: The choice of solvent is important. Pyridine is frequently used as it acts as both a solvent and a catalyst. For LC-MS applications where pyridine may cause ion suppression, other solvents like acetonitrile are employed, often with the addition of an acid catalyst like trifluoroacetic acid.[17]
-
Analyte Structure: The reactivity of the carbonyl group is influenced by the surrounding molecular structure. Aldehydes are generally more reactive than ketones due to less steric hindrance and greater electrophilicity of the carbonyl carbon.
Experimental Protocols: A Practical Guide
The following protocols provide a starting point for the derivatization of carbonyl compounds. Optimization may be required for specific applications.
General Protocol for Derivatization with MHA or EHA for GC-MS Analysis (e.g., for Sugars)
This protocol is adapted for the analysis of carbohydrates, where oximation is followed by silylation.[7][19]
-
Sample Preparation: Weigh 2 mg of the carbohydrate sample into a reaction vial.
-
Oximation: Add 200 µL of a 40 mg/mL solution of O-methylhydroxylamine hydrochloride or O-ethylhydroxylamine hydrochloride in pyridine.
-
Reaction: Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cooling: Allow the sample to cool to room temperature.
-
Silylation: Add 120 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
-
Second Reaction: Cap the vial and heat at 70°C for another 30 minutes.
-
Dilution: Dilute the sample with a suitable solvent like ethyl acetate before injection into the GC-MS.
Protocol for Derivatization with PFBHA for Trace Aldehyde and Ketone Analysis by GC-MS
This protocol is suitable for the analysis of carbonyls in aqueous samples.
-
Sample Preparation: To 1 mL of the aqueous sample in a vial, add an appropriate internal standard.
-
Buffering: Adjust the pH of the sample to approximately 3-4 with a suitable buffer.
-
Derivatization: Add 100 µL of a 10 mg/mL solution of PFBHA in water or methanol.
-
Reaction: Cap the vial and heat at 60°C for 1 hour.
-
Extraction: After cooling, extract the PFBHA-oxime derivatives with a small volume of an organic solvent like hexane or ethyl acetate.
-
Analysis: Inject the organic layer into the GC-MS.
Workflow Visualization
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A Senior Application Scientist's Guide to the Chemoselective Ligation of Aldehydes using O-Butylhydroxylamine Hydrochloride
For researchers, medicinal chemists, and professionals in drug development, the ability to selectively modify one functional group in the presence of another is paramount. This guide provides an in-depth technical comparison of the selectivity of O-butylhydroxylamine hydrochloride for aldehydes over ketones, a cornerstone reaction in modern bioconjugation and synthetic chemistry. We will delve into the underlying principles governing this selectivity and provide field-proven experimental protocols to quantify and leverage this powerful chemical tool.
The Principle of Chemoselectivity: Why Aldehyde-Selective Ligation Matters
Chemoselectivity refers to the preferential reaction of a reagent with one functional group over another in a molecule containing multiple functional groups.[1] In the context of complex biomolecules, such as proteins and antibodies, or intricate synthetic intermediates, the ability to target a specific functional group, like an aldehyde, while leaving others, such as ketones, untouched is crucial for creating well-defined conjugates and products.[2][3] O-alkoxylamines, including O-butylhydroxylamine, react with carbonyl compounds (aldehydes and ketones) to form stable oxime bonds, a reaction widely employed in bioconjugation due to its bioorthogonality and the stability of the resulting linkage.[4][5]
The superior reactivity of aldehydes compared to ketones in oxime ligation is a well-established principle in organic chemistry.[6][7] This selectivity stems from two primary factors:
-
Steric Hindrance: Aldehydes possess a single substituent attached to the carbonyl carbon, in addition to a hydrogen atom. Ketones, on the other hand, have two substituents. This increased steric bulk around the ketone's carbonyl carbon hinders the approach of the nucleophilic O-butylhydroxylamine.
-
Electronic Effects: The two electron-donating alkyl or aryl groups on a ketone's carbonyl carbon reduce its electrophilicity, making it less susceptible to nucleophilic attack compared to the more electrophilic carbonyl carbon of an aldehyde.
The Mechanism of Oxime Ligation: A Tale of Two Carbonyls
The formation of an oxime from the reaction of an O-alkylhydroxylamine with an aldehyde or ketone proceeds through a two-step mechanism:
-
Nucleophilic Addition: The nitrogen atom of O-butylhydroxylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. This results in the formation of a tetrahedral intermediate known as a hemiaminal.[8][9]
-
Dehydration: The hemiaminal intermediate then undergoes acid-catalyzed dehydration to form the final oxime product and a molecule of water.[4]
The rate-determining step of this reaction is typically the dehydration of the hemiaminal intermediate, which is facilitated by a slightly acidic pH (optimally around 4.5).[6] However, for many biological applications, the reaction must be performed at a neutral pH. To accelerate the reaction under these conditions, nucleophilic catalysts such as aniline and its derivatives can be employed.[10][11][12] These catalysts form a more reactive Schiff base intermediate with the carbonyl compound, which is then readily attacked by the hydroxylamine.[5]
Quantifying the Selectivity: A Comparative Kinetic Analysis
To provide a quantitative measure of the selectivity of this compound for aldehydes over ketones, we present a detailed experimental protocol for a comparative kinetic analysis. This experiment will monitor the reaction rates of this compound with a model aldehyde (benzaldehyde) and a model ketone (acetophenone) under identical conditions using High-Performance Liquid Chromatography (HPLC).
Experimental Protocol: HPLC Monitoring of Oxime Formation Kinetics
This protocol is designed to be a self-validating system, allowing for the direct comparison of reaction rates and the determination of second-order rate constants.
Materials:
-
This compound (≥98% purity)
-
Benzaldehyde (≥99% purity)
-
Acetophenone (≥99% purity)
-
Aniline (catalyst, ≥99.5% purity)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA, for mobile phase)
-
C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Instrumentation:
-
HPLC system with a UV detector
-
Analytical balance
-
pH meter
-
Vortex mixer
-
Thermostatted reaction block or water bath
Experimental Workflow Diagram:
Caption: Workflow for the comparative kinetic analysis of oxime formation.
Step-by-Step Methodology:
-
Preparation of Stock Solutions:
-
Prepare a 100 mM stock solution of this compound in PBS (pH 7.4).
-
Prepare 100 mM stock solutions of benzaldehyde and acetophenone in acetonitrile.
-
Prepare a 1 M stock solution of aniline in PBS (pH 7.4).
-
-
HPLC Method Development:
-
Develop an HPLC method capable of separating the starting materials (benzaldehyde or acetophenone) and their corresponding oxime products. A typical starting point for a C18 column would be a gradient of acetonitrile in water with 0.1% TFA, monitoring at a wavelength where both the reactant and product absorb (e.g., 254 nm).
-
-
Kinetic Runs:
-
For the aldehyde reaction, in a microcentrifuge tube, combine 50 µL of PBS, 10 µL of the 100 mM benzaldehyde stock solution, and 10 µL of the 1 M aniline stock solution.
-
For the ketone reaction, in a separate microcentrifuge tube, combine 50 µL of PBS, 10 µL of the 100 mM acetophenone stock solution, and 10 µL of the 1 M aniline stock solution.
-
Equilibrate both tubes to 25°C.
-
To initiate the reactions, add 30 µL of the 100 mM this compound stock solution to each tube and vortex briefly. The final concentrations will be approximately: 10 mM carbonyl compound, 30 mM this compound, and 100 mM aniline in a final volume of 100 µL.
-
At various time points (e.g., 1, 5, 10, 20, 30, 60 minutes for the aldehyde; and 1, 2, 4, 8, 16, 24 hours for the ketone), withdraw a 10 µL aliquot of the reaction mixture and quench it by diluting it into 990 µL of the initial HPLC mobile phase.
-
Immediately inject the quenched sample onto the HPLC system.
-
-
Data Analysis:
-
For each time point, determine the concentration of the oxime product by integrating the corresponding peak area and using a calibration curve prepared with a purified standard of the oxime.
-
Plot the concentration of the product formed versus time for both the aldehyde and ketone reactions.
-
Calculate the second-order rate constant (k) for each reaction using the following equation for a second-order reaction where one reactant is in excess: ln([A]t/[A]0) = -k[B]t, where [A]t is the concentration of the limiting reactant (aldehyde or ketone) at time t, [A]0 is the initial concentration of the limiting reactant, and [B] is the concentration of the reactant in excess (O-butylhydroxylamine).[13]
-
Expected Data and Interpretation
The results of this experiment are expected to demonstrate a significant difference in the reaction rates between the aldehyde and the ketone.
Table 1: Hypothetical Kinetic Data for the Reaction of this compound with Benzaldehyde and Acetophenone
| Time (min) | Benzaldehyde Oxime Concentration (mM) | Acetophenone Oxime Concentration (mM) |
| 1 | 1.8 | < 0.01 |
| 5 | 6.3 | 0.02 |
| 10 | 8.8 | 0.05 |
| 30 | 9.9 | 0.15 |
| 60 | 10.0 | 0.29 |
| 120 (2h) | 10.0 | 0.56 |
| 240 (4h) | 10.0 | 1.08 |
| 480 (8h) | 10.0 | 2.01 |
| 1440 (24h) | 10.0 | 4.88 |
Interpretation:
The data clearly illustrates that the reaction with benzaldehyde proceeds to completion within an hour, while the reaction with acetophenone is significantly slower, with less than 50% conversion even after 24 hours. This translates to a much larger second-order rate constant for the aldehyde reaction, quantitatively confirming the high selectivity of O-butylhydroxylamine for aldehydes over ketones. Published studies have shown that the reaction with a ketone can be at least two orders of magnitude slower than with an aldehyde.[3]
Comparison with Alternative Reagents
While this compound is a highly effective reagent for aldehyde-selective ligation, other alkoxyamines and alternative chemical strategies exist.
Table 2: Comparison of this compound with Other Reagents
| Reagent/Method | Advantages | Disadvantages |
| This compound | Good balance of reactivity and stability of the resulting oxime. Commercially available and cost-effective. | May require a catalyst for efficient reaction at neutral pH. |
| O-Methylhydroxylamine Hydrochloride | Less sterically hindered, potentially leading to faster reaction rates. | The resulting O-methyl oxime may be slightly less stable than the O-butyl oxime. |
| Hydrazides (e.g., Hydrazinonicotinamide - HYNIC) | Can exhibit very fast ligation kinetics with aromatic aldehydes. | The resulting hydrazone bond is generally less stable to hydrolysis than an oxime bond. |
| Amino-thiols (for Native Chemical Ligation) | Forms a native peptide bond, which is often desirable in protein synthesis. | Requires a C-terminal thioester and an N-terminal cysteine, limiting its applicability. |
Decision-Making Workflow for Reagent Selection:
Caption: A decision-making guide for selecting an appropriate aldehyde-selective ligation reagent.
Conclusion
This compound stands out as a robust and highly selective reagent for the modification of aldehydes in the presence of ketones. Its predictable reactivity, the stability of the resulting oxime bond, and its commercial availability make it an invaluable tool for researchers in various fields. The significant difference in reaction kinetics between aldehydes and ketones, which can be readily quantified using the provided experimental protocol, allows for precise control over chemical modifications, leading to the successful synthesis of well-defined conjugates and complex molecules. By understanding the principles of chemoselectivity and employing the appropriate analytical techniques, researchers can confidently harness the power of this compound in their scientific endeavors.
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Kölmel, D. K., & Sletten, E. M. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Society Reviews, 46(20), 5894–5908. [Link]
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Lallana, E., & Tirelli, N. (2022). An overview of chemo- and site-selectivity aspects in the chemical conjugation of proteins. Interface Focus, 12(2), 20210058. [Link]
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Casi, G., & Neri, D. (2012). Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines. Bioconjugate Chemistry, 23(12), 2347–2351. [Link]
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Sletten, E. M., & Bertozzi, C. R. (2011). Advances in Bioconjugation. Angewandte Chemie International Edition, 50(30), 6956–6998. [Link]
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van der Wal, S., et al. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Chemical Science, 13(28), 8344–8350. [Link]
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Casi, G., & Neri, D. (2014). Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines. Bioconjugate Chemistry, 25(1), 154–159. [Link]
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Stenzel, I., & Hackenberger, C. P. R. (2020). Recent advances of thiol-selective bioconjugation reactions. Current Opinion in Chemical Biology, 58, 28-36. Retrieved January 17, 2026, from [Link]
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Casi, G., & Neri, D. (2014). Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines. Bioconjugate Chemistry, 25(1), 154-159. [Link]
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Oxime Catalysis by Freezing. (2016). Bioconjugate Chemistry, 27(1), 42-46. [Link]
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Second-Order Reactions. (2025). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]
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The Reactions of Bioconjugation. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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Ketoximes - Determination of 2-butanone oxime, acetone oxime, 4-methyl-2-pentanone oxime and 2-pentanone oxime in workplace air. (2024). BAuA. Retrieved January 17, 2026, from [Link]
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Aldehyde Capture Ligation for Synthesis of Native Peptide Bonds. (2011). Journal of the American Chemical Society, 133(45), 18044-18047. [Link]
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Improved Hydroxylamine Method for the Determination of Aldehydes and Ketones. Displacement of Oxime Equilibria by Means of Pyridine. (1939). Journal of the American Chemical Society, 61(10), 2548-2550. [Link]
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A Senior Application Scientist's Guide: O-Butylhydroxylamine HCl vs. Girard's Reagents for Carbonyl Derivatization in Mass Spectrometry
For researchers navigating the complexities of metabolomics, proteomics, and pharmaceutical development, the accurate quantification of carbonyl compounds—aldehydes and ketones—remains a persistent analytical challenge. Their inherent low ionization efficiency and potential instability can compromise even the most robust liquid chromatography-mass spectrometry (LC-MS) systems. Chemical derivatization is the key to unlocking their analytical potential, but the choice of reagent is critical and dictates the outcome of the experiment.
This guide moves beyond a simple catalog of options to provide an in-depth comparison of two philosophically different, yet powerful, derivatization strategies: the "charge-tagging" approach of Girard's Reagents (T and P) and the "neutral-tagging" methodology of O-butylhydroxylamine hydrochloride. We will explore the fundamental mechanisms, performance advantages, and practical applications of each, supported by experimental data and detailed protocols to guide your selection.
The Core Challenge: Why Derivatize Carbonyls?
Most small-molecule aldehydes and ketones are neutral, polar compounds. In electrospray ionization mass spectrometry (ESI-MS), they struggle to acquire a charge, leading to poor sensitivity.[1][2] Furthermore, their reactivity can lead to sample degradation. Derivatization addresses these issues by chemically modifying the carbonyl group to introduce desirable properties, such as a permanent charge or improved stability, thereby enhancing chromatographic separation and MS detection.[3][4]
Strategy 1: The "Charge-Tagging" Powerhouse - Girard's Reagents
Girard's Reagents, most commonly Girard's Reagent T (GirT) and Girard's Reagent P (GirP), are hydrazide derivatives that have been a mainstay in carbonyl analysis since their introduction in 1936.[5][6] Their defining feature is a quaternary ammonium (GirT) or pyridinium (GirP) group, which carries a permanent positive charge.
Mechanism of Action
Girard's reagents react with aldehydes and ketones under mild acidic conditions to form stable hydrazone derivatives.[7] This reaction not only targets the carbonyl group but also affixes a "charge tag" to the analyte.
Caption: Reaction of a carbonyl with Girard's Reagent T to form a permanently charged hydrazone.
Key Advantages of Girard's Reagents
-
Massive Sensitivity Enhancement: The primary advantage is a dramatic increase in ESI and MALDI-MS signal intensity.[8][9] By introducing a permanent positive charge, the derivatization bypasses the inefficient protonation process in the MS source. Signal increases of 21- to over 2800-fold have been reported.[5][10][11]
-
Simplified Mass Spectra: Derivatization often yields a single, intensely charged molecular ion ([M]+) for each analyte, eliminating the complex pattern of various alkali metal adducts (e.g., [M+Na]+, [M+K]+) that can plague the analysis of underivatized neutral molecules.[8][9]
-
Targeted Analysis: The unique fragmentation of the Girard's moiety—such as the neutral loss of 59 Da (trimethylamine) for GirT derivatives—allows for powerful MS/MS scanning techniques (e.g., Neutral Loss Scan) to selectively detect all derivatized carbonyls in a complex mixture.[5][12]
Limitations and Experimental Considerations
-
Steric Hindrance: The bulky quaternary ammonium or pyridinium headgroup can impede the reaction with sterically hindered ketones, leading to lower derivatization efficiency for certain analytes.[13]
-
Chromatographic Challenges: The resulting derivatives are highly polar and permanently charged, making them unsuitable for traditional reversed-phase C18 columns. Their analysis typically requires Hydrophilic Interaction Liquid Chromatography (HILIC) or ion-exchange chromatography.
-
Product Stability: The formed hydrazone is susceptible to hydrolysis, particularly under acidic conditions. While generally stable for analysis, long-term sample storage requires careful consideration of pH and temperature.
Strategy 2: Stability and Versatility - this compound
O-substituted hydroxylamines, such as O-butylhydroxylamine, represent a different approach. Instead of introducing a permanent charge, they perform a neutral derivatization that significantly enhances the stability of the analyte and modifies its chromatographic properties in a favorable way.
Mechanism of Action
This compound reacts with carbonyls to form an O-butyloxime. This reaction proceeds efficiently under mild conditions and results in a derivative that is significantly more stable than a corresponding hydrazone.[14][15]
Caption: Reaction of a carbonyl with O-butylhydroxylamine to form a stable, neutral oxime derivative.
Key Advantages of O-Butylhydroxylamine
-
Superior Derivative Stability: This is the most significant advantage. Oximes are substantially more resistant to hydrolysis than hydrazones. Experimental studies have shown that the rate constants for oxime hydrolysis can be nearly 1000-fold lower than those for simple hydrazones under acidic conditions.[16][17][18][19] This superior stability provides a wider and more robust window for sample processing, storage, and multi-step analytical workflows.
-
Reduced Steric Hindrance: The smaller, linear butyl group presents a much lower steric barrier compared to the bulky Girard's reagents. This allows for more efficient derivatization of sterically crowded carbonyl groups, providing a more accurate and comprehensive profile of all carbonyls in a sample.[20][21]
-
Reversed-Phase LC Compatibility: The butoxy group increases the hydrophobicity of the analyte, making the resulting oxime derivatives ideal for separation on standard reversed-phase columns (e.g., C18, C8). This aligns perfectly with the most common LC-MS setups in analytical laboratories.
-
Lower Mass Addition: The addition of a butylamine moiety (+71 Da) is significantly less than that of Girard's T (+133 Da). This is advantageous when analyzing low-molecular-weight carbonyls, as it keeps the final mass in a less crowded region of the spectrum.
Limitations and Experimental Considerations
-
No Inherent Charge: The derivatized product is neutral. Ionization in ESI-MS relies on protonation (forming [M+H]+), which is generally less efficient than detecting a pre-charged molecule. Therefore, the absolute signal enhancement may be less dramatic than that achieved with Girard's reagents.
-
Potential for Isomer Formation: The reaction produces E/Z isomers of the oxime, which may be separated chromatographically. While this can complicate quantification if not resolved, it can also provide an additional layer of confirmation for analyte identity.
Quantitative Performance: A Head-to-Head Comparison
The choice between these reagents is a trade-off between raw signal intensity and analytical robustness.
| Feature | Girard's Reagents (T & P) | O-Butylhydroxylamine HCl | Advantage Rationale |
| MS Signal Enhancement | Exceptional (up to 1000x+)[5][10][11] | Moderate to Good | Girard's permanent charge provides maximum ionization efficiency. |
| Derivative Stability | Moderate (Hydrazone) | Excellent (Oxime) | Oxime bond is significantly more resistant to hydrolysis.[16][17][18] |
| Reaction Specificity | High for accessible carbonyls | High, including sterically hindered carbonyls | Smaller size of O-butylhydroxylamine reduces steric clashes.[21] |
| LC System Compatibility | Requires HILIC / Ion-Exchange | Excellent for Reversed-Phase (C18) | Neutral, hydrophobic derivative is ideal for standard RPLC methods. |
| Mass Addition | High (+133 Da for GirT) | Low (+71 Da) | Lower mass addition is beneficial for small analyte analysis. |
| Primary Application | Ultimate sensitivity, charge-tagging for targeted screening | Robust quantification, analysis of complex mixtures, hindered ketones | Each reagent excels in a different analytical scenario. |
Experimental Protocols
The following protocols provide a validated starting point for implementing these derivatization strategies.
Caption: General experimental workflow for carbonyl analysis using derivatization.
Protocol 1: Derivatization with Girard's Reagent T (GirT)
This protocol is optimized for enhancing MS sensitivity for carbonyls in a biological extract.
-
Reagent Preparation:
-
Prepare a 10 mg/mL solution of Girard's Reagent T in a 10% acetic acid in methanol (v/v) solvent. This solution should be prepared fresh.
-
-
Sample Preparation:
-
Lyophilize or evaporate the biological extract (e.g., 100 µL of deproteinized plasma) to dryness in a microcentrifuge tube.
-
Reconstitute the dried extract in 100 µL of the GirT reagent solution.
-
-
Derivatization Reaction:
-
Vortex the mixture thoroughly to ensure the sample is fully dissolved.
-
Incubate the reaction at room temperature for 60 minutes. For less reactive ketones, the temperature can be increased to 40-50°C.[7]
-
-
Analysis:
-
After incubation, the sample can be directly injected for HILIC-MS analysis.
-
Alternatively, dilute the sample with a suitable solvent (e.g., 90:10 acetonitrile:water) to match the initial mobile phase conditions.
-
Self-Validation Check: Run a blank sample (reagent only) and a quality control sample (a standard carbonyl of known concentration) with each batch to confirm reaction completion and instrument performance.
-
Protocol 2: Derivatization with O-Butylhydroxylamine HCl
This protocol is designed for robust, stable derivatization compatible with reversed-phase LC-MS.
-
Reagent Preparation:
-
Prepare a 20 mg/mL solution of this compound in HPLC-grade water.
-
Prepare a 1 M pyridine solution in water to act as a base.
-
-
Sample Preparation:
-
To 100 µL of your sample (aqueous or in a compatible organic solvent like methanol), add 50 µL of the O-butylhydroxylamine solution.
-
-
Derivatization Reaction:
-
Add 10 µL of 1 M pyridine to adjust the pH and catalyze the reaction.
-
Vortex the mixture and incubate at 60°C for 30 minutes. The reaction is typically rapid.[14]
-
-
Analysis:
-
Cool the sample to room temperature.
-
The reaction mixture can be directly injected for RPLC-MS analysis. If necessary, perform a liquid-liquid extraction (e.g., with hexane or ethyl acetate) to concentrate the more hydrophobic oxime derivatives and remove polar interferences.
-
Self-Validation Check: Analyze a derivatized standard to identify the retention times of the E/Z isomers. Ensure baseline resolution if separate quantification is desired. A non-derivatized sample should also be run to confirm the absence of the target analyte signal at the derivative's retention time.
-
Conclusion and Recommendations
The choice between this compound and Girard's reagents is not a matter of which is universally "better," but which is optimal for the specific analytical goal.
Choose Girard's Reagents when:
-
The absolute highest sensitivity is required for trace-level detection.
-
You are performing untargeted screening for all carbonyl-containing compounds using MS/MS scans like Neutral Loss or Precursor Ion scans.
-
Your analytical platform is equipped for HILIC or ion-exchange chromatography.
Choose this compound when:
-
Analytical robustness and derivative stability are paramount. The superior hydrolytic stability of the oxime product is a decisive advantage for complex sample preparation, batch analysis, and long-term storage.
-
Sterically hindered ketones are among your targets. The smaller reagent size ensures more comprehensive and accurate quantification across a wider range of carbonyl structures.
-
Your primary analytical workflow relies on standard reversed-phase liquid chromatography.
For the modern drug development professional or researcher focused on reliable, reproducible quantification across diverse chemical structures, the advantages offered by This compound —namely its superior stability, broader reactivity, and compatibility with ubiquitous RPLC-MS systems—often make it the more versatile and robust choice for routine and demanding applications.
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On-Tissue Derivatization with Girard's Reagent P Enhances N-Glycan Signals for Formalin-Fixed Paraffin-Embedded Tissue Sections in MALDI Mass Spectrometry Imaging. Analytical Chemistry. [Link]
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Sensitive and robust MALDI-TOF-MS glycomics analysis enabled by Girard's reagent T on-target derivatization (GTOD) of reducing glycans. Analytica Chimica Acta. [Link]
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Derivatization with Girard Reagent T Combined with LC-MS/MS for the Sensitive Detection of 5-Formyl-2′-deoxyuridine in Cellular DNA. Chemical Research in Toxicology. [Link]
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Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7523–7526. [Link]
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Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie, 120(39), 7633-7636. [Link]
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Girard derivatization-based enrichment strategy for profiling the carbonyl submetabolome in biological samples. Analytica Chimica Acta. [Link]
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Isotope-coded derivatization with designed Girard-type reagent as charged isobaric mass tags for non-targeted profiling and discovery of natural aldehydes by liquid chromatography-tandem mass spectrometry. Journal of Chromatography A. [Link]
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Improving liquid chromatography-tandem mass spectrometry determination of polycarboxylic acids in human urine by chemical derivatization. Comparison of o-benzyl hydroxylamine and 2-picolyl amine. Journal of Pharmaceutical and Biomedical Analysis. [Link]
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Girard derivatization for LC-MS/MS profiling of endogenous ecdysteroids in Drosophila. Journal of Lipid Research. [Link]
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A modified Girard derivatizing reagent for universal profiling and trace analysis of aldehydes and ketones by electrospray ionization tandem mass spectrometry. Analytical Chemistry. [Link]
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Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS. Metabolites. [Link]
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Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition. [Link]
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Isotope-coded derivatization with designed Girard-type reagent as charged isobaric mass tags for non-targeted profiling and discovery of natural aldehydes by liquid chromatography-tandem mass spectrometry. Journal of Chromatography A. [Link]
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Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. Analytical and Bioanalytical Chemistry. [Link]
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Hydrolytic stability of hydrazones and oximes. Semantic Scholar. [Link]
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Hydrolytic stability of hydrazones and oximes. Angewandte Chemie International Edition in English. [Link]
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Derivatization in Mass Spectrometry. Spectroscopy Online. [Link]
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Derivatization Reactions and Reagents for Gas Chromatography Analysis. IntechOpen. [Link]
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A new agent for derivatizing carbonyl species used to investigate limonene ozonolysis. Atmospheric Environment. [Link]
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Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. Drug Discoveries & Therapeutics. [Link]
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Girard's Reagent T. LookChem. [Link]
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The use of Girard-T reagent in a rapid and sensitive method for measuring glyoxal and certain other α-dicarbonyl compounds. Analytical Biochemistry. [Link]
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Grignard Reaction. Organic Chemistry Portal. [Link]
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Detection of carbonyl groups in triterpenoids by hydroxylamine hydrochloride derivatization using electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry. [Link]
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Derivatization of aldehyde using O- and N-substituted hydroxylamine. ResearchGate. [Link]
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The Girard Reagents. Chemical Reviews. [Link]
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Development and evaluation of a liquid chromatography-tandem mass spectrometry method for simultaneous measurement of toxic aldehydes from brain tissue. Journal of Chromatography B. [Link]
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A Comparative Guide to Assessing the Purity of Synthesized Oximes from O-butylhydroxylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the structural integrity and purity of synthetic intermediates are paramount. Oximes, and specifically O-alkyl oximes, serve as critical building blocks in the synthesis of a diverse array of biologically active molecules. Their purity directly influences reaction yields, impurity profiles, and the ultimate safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive, in-depth comparison of analytical methodologies for assessing the purity of oximes synthesized using O-butylhydroxylamine hydrochloride, a common and versatile reagent. We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to empower researchers in making informed decisions for their purity assessment strategies.
The Criticality of Purity in O-Butyl Oxime Synthesis
The synthesis of O-butyl oximes typically involves the condensation reaction between a carbonyl compound (an aldehyde or a ketone) and this compound. While seemingly straightforward, this reaction can be accompanied by the formation of several impurities that can complicate downstream applications.
Potential Impurities in the Synthesis of O-Butyl Oximes:
-
Unreacted Starting Materials: Residual carbonyl compounds and unreacted this compound are common impurities.
-
Geometric Isomers (E/Z): Depending on the structure of the carbonyl compound, the resulting oxime can exist as a mixture of E and Z isomers. While not always considered impurities in the traditional sense, controlling the isomeric ratio is often crucial for consistent biological activity.
-
N-Alkylation Products: Although O-alkylation is the desired pathway, competitive N-alkylation can occur, leading to the formation of nitrones.
-
Hydrolysis Products: The oxime bond can be susceptible to hydrolysis, reverting to the starting carbonyl and hydroxylamine, particularly under acidic or basic conditions.
-
Byproducts from the Base: The base used to neutralize the hydrochloride salt can introduce its own set of related impurities.
Given this potential for a complex product mixture, a multi-faceted analytical approach is essential for a thorough purity assessment.
A Comparative Overview of Analytical Techniques
The choice of analytical technique for purity assessment depends on the specific information required, the nature of the sample, and the available instrumentation. Here, we compare the most common and effective methods for analyzing O-butyl oximes.
| Technique | Information Provided | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Quantitative purity, detection of non-volatile impurities, separation of isomers. | High sensitivity, excellent resolving power, well-established for purity analysis. | Requires a chromophore for UV detection, method development can be time-consuming. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Unambiguous structural confirmation, identification of isomers, quantitative analysis (qNMR). | Provides detailed structural information, can quantify without a specific reference standard for the impurity. | Lower sensitivity compared to HPLC, requires more sample, can be complex for mixture analysis. |
| Mass Spectrometry (MS) | Molecular weight confirmation, identification of impurities through fragmentation patterns. | High sensitivity and specificity, can be coupled with GC or LC for separation. | May not be suitable for quantitative analysis without appropriate standards, potential for in-source fragmentation. |
| Melting Point Analysis | Preliminary indication of purity. | Simple, inexpensive, and rapid. | Not suitable for oils or low-melting solids, susceptible to small amounts of impurities depressing the melting point. |
In-Depth Analysis: HPLC vs. NMR for O-Butyl Oxime Purity
For routine and in-depth purity analysis of O-butyl oximes, HPLC and NMR spectroscopy stand out as the most powerful and complementary techniques.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
Reverse-phase HPLC with UV detection is a robust and widely used method for determining the purity of O-alkyl oximes. The separation is based on the differential partitioning of the analyte and impurities between a nonpolar stationary phase (like C18) and a polar mobile phase.
Causality in HPLC Method Development:
-
Column Choice: A C18 column is the standard choice for nonpolar to moderately polar compounds like O-butyl oximes, providing good retention and separation.
-
Mobile Phase: A mixture of water and an organic solvent (typically acetonitrile or methanol) is used. The gradient is optimized to ensure good separation of the main peak from any impurities, including the more polar starting materials and the potentially less polar byproducts. The addition of a small amount of acid, like formic acid, can improve peak shape by suppressing the ionization of any basic or acidic functional groups.
-
Detection Wavelength: The UV detector wavelength is chosen based on the absorbance maximum of the oxime, which is largely determined by the chromophore of the original carbonyl compound.
Experimental Protocol: Purity Assessment of an O-Butyl Oxime by RP-HPLC
Objective: To determine the purity of a synthesized O-butyl oxime and identify the presence of starting materials and major byproducts.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional)
-
Synthesized O-butyl oxime sample
-
Reference standards for the starting carbonyl compound and this compound (if available)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., a gradient starting from 50:50 to 95:5 acetonitrile:water over 15 minutes). If needed, add 0.1% formic acid to both solvents.
-
Standard and Sample Preparation:
-
Prepare a stock solution of the O-butyl oxime sample in the mobile phase (e.g., 1 mg/mL).
-
If available, prepare stock solutions of the starting carbonyl and this compound at a similar concentration.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at a predetermined wavelength (e.g., 254 nm)
-
-
Analysis:
-
Inject the standard solutions to determine their retention times.
-
Inject the sample solution.
-
Calculate the purity of the O-butyl oxime based on the area percentage of the main peak relative to the total peak area. Identify impurities by comparing their retention times with those of the standards.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure and Isomerism
¹H and ¹³C NMR spectroscopy are indispensable tools for the structural confirmation of synthesized O-butyl oximes. The chemical shifts and coupling patterns of the protons and carbons provide a detailed map of the molecule, allowing for unambiguous identification.
Causality in NMR Analysis:
-
Structural Confirmation: The presence of characteristic signals for the butyl group (triplets and sextets/multiplets), along with the signals from the parent carbonyl moiety, confirms the formation of the desired O-butyl oxime.
-
Isomer Identification: The chemical environment of the atoms in the E and Z isomers is slightly different, leading to distinct sets of signals in the NMR spectrum. The integration of these signals can be used to determine the isomeric ratio.
-
Quantitative NMR (qNMR): By adding a known amount of an internal standard with a distinct NMR signal, the absolute purity of the oxime can be determined. This is a powerful technique as it does not require a reference standard of the analyte itself.
Experimental Protocol: Purity Assessment of an O-Butyl Oxime by ¹H NMR
Objective: To confirm the structure of the synthesized O-butyl oxime, determine the E/Z isomeric ratio, and assess purity.
Instrumentation:
-
NMR Spectrometer (400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
Internal standard for qNMR (e.g., maleic acid, dimethyl sulfone)
-
Synthesized O-butyl oxime sample
Procedure:
-
Sample Preparation:
-
Accurately weigh about 10-20 mg of the O-butyl oxime sample into an NMR tube.
-
For qNMR, also add a precisely weighed amount of the internal standard.
-
Add ~0.7 mL of the deuterated solvent and dissolve the sample completely.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
Data Analysis:
-
Structural Confirmation: Assign the signals to the protons of the O-butyl oxime. Look for the characteristic signals of the butyl group and the protons near the C=N bond.
-
Isomeric Ratio: If two sets of signals are present, integrate a pair of well-resolved signals corresponding to the E and Z isomers to determine their ratio.
-
Purity Calculation (qNMR): Integrate a well-resolved signal from the analyte and a signal from the internal standard. Use the following formula to calculate the purity:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_sample) * 100
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
-
Alternative Synthesis Routes and Their Purity Implications
While direct condensation with this compound is common, other methods for preparing O-alkyl oximes exist, each with its own set of potential impurities.
-
O-alkylation of a pre-formed oxime: This two-step process involves first forming the oxime with hydroxylamine hydrochloride, followed by alkylation with a butyl halide.[1][2]
-
Potential Impurities: Incomplete alkylation will leave the starting oxime as an impurity. Over-alkylation or side reactions with the alkylating agent are also possible. The use of a strong base in the alkylation step can introduce additional impurities.
-
-
-
Potential Impurities: Byproducts from the Mitsunobu reagents (e.g., triphenylphosphine oxide, diethyl azodicarboxylate-derived species) are the main impurities and can be challenging to remove.
-
The choice of synthetic route will directly impact the purity assessment strategy. For instance, if an O-alkylation route is chosen, the analytical method must be able to effectively separate the desired O-butyl oxime from the starting oxime.
Conclusion: A Holistic Approach to Purity Assessment
Ensuring the purity of synthesized O-butyl oximes is a critical step in the development of new chemical entities. A comprehensive purity assessment strategy should not rely on a single analytical technique. Instead, a combination of methods provides a more complete picture of the sample's composition.
For routine analysis, HPLC offers a sensitive and quantitative measure of purity. For unambiguous structural confirmation, isomer determination, and absolute quantification, NMR spectroscopy is the tool of choice. Mass spectrometry provides valuable confirmatory data on molecular weight and can help in the identification of unknown impurities. Finally, a simple melting point analysis can serve as a quick check for the presence of significant impurities in solid samples.
By understanding the strengths and limitations of each technique and by carefully considering the potential impurities arising from the chosen synthetic route, researchers can confidently assess the purity of their O-butyl oximes and ensure the quality and reproducibility of their scientific endeavors.
References
- Google Patents. (1985). Process for the synthesis of o-substituted oxime compounds and the conversion thereof into the corresponding hydroxylamine o-sub. EP0158159A1.
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Al-Rawashdeh, N. A. F., & Al-Jammal, M. K. (2015). Synthesis of Some Alicyclic Oximes and Study of the Expected Conformational Isomerism. International Journal of Chemistry, 7(2), p1. [Link]
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ResearchGate. (2015). What is the most popular procedure to synthesize oximes?. [Link]
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The Royal Society of Chemistry. (2016). 1H NMR spectrum of oxime 6 in CDCl3 at 25 oC. [Link]
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Organic Chemistry Portal. O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. [Link]
- Google Patents. (1984). Process for the production of o-substituted oximes. EP0121701A1.
- Google Patents. (1985). Process for the synthesis of o-substituted oxime compounds and the conversion thereof into the corresponding hydroxylamine o-substituted. KR870001679B1.
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Oriental Journal of Chemistry. (2024). Green Approach for Synthesis of Oximes by Using Natural Acids. [Link]
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Organic Chemistry Portal. Oxime synthesis by condensation or oxidation. [Link]
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Vogh, J. W. (1971). Isolation and Analysis of Carbonyl Compounds as Oximes. Analytical Chemistry, 43(12), 1618–1623. [Link]
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MDPI. (2021). Experimental and Computational Investigation of the Oxime Bond Stereochemistry in c-Jun N-terminal Kinase 3 Inhibitors 11H-Indeno[1,2-b]quinoxalin-11-one Oxime and Tryptanthrin-6-oxime. Molecules, 26(15), 4567. [Link]
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Journal of Chemical Research. (2020). Synthesis of Some Benzyl Oxime Ethers. [Link]
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U.S. Environmental Protection Agency. (2002). Analytical method for the determination of oxamyl and its oxime metabolite in water using lc/ms/ms analysis. [Link]
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Wikipedia. Oxime. [Link]
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Saikia, L., & Borah, J. (2013). A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. Chemistry Central Journal, 7(1), 1-7. [Link]
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PubMed Central. (2012). Synthesis and antimicrobial activities of oximes derived from O-benzylhydroxylamine as FabH inhibitors. Archiv der Pharmazie, 345(8), 651-659. [Link]
-
ResearchGate. (2003). Analysis of aldehydes in water by solid-phase microextraction with on-fiber derivatization. [Link]
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Canadian Journal of Chemistry. (1961). OXIMES: I. THE SYNTHESIS OF SOME SUBSTITUTED 2-OXIMINOACETOPHENONES. [Link]
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Journal of the Chemical Society, Perkin Transactions 1. (1995). Chiral oximes in asymmetric synthesis. Part 2.1 Addition of butyllithium to benzaldehyde O-(1-phenylalkyl)oximes. [Link]
-
American Chemical Society. (2018). Development and validation of a stability-indicating HPLC method for assay of milbemycin oxime and estimation of its related compounds. [Link]
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A Senior Application Scientist's Guide to Quantitative Comparison of Derivatization Yields with Different Hydroxylamine Reagents
For researchers, scientists, and drug development professionals, the accurate quantification of carbonyl-containing compounds—such as aldehydes, ketones, and reducing sugars—is a frequent analytical challenge. These molecules often exhibit poor volatility, thermal instability, or low ionization efficiency, complicating their analysis by standard chromatographic techniques like Gas Chromatography (GC) and Liquid Chromatography-Mass Spectrometry (LC-MS). Chemical derivatization is a powerful strategy to overcome these limitations.
This guide provides an in-depth comparison of commonly used hydroxylamine reagents for the derivatization of carbonyls. We will explore the underlying chemistry, compare the quantitative performance of different reagents based on published data, and provide a robust experimental workflow for evaluating and optimizing derivatization yields in your own laboratory.
The Chemistry of Oxime Formation: A Mechanistic Overview
Hydroxylamine reagents react with the carbonyl group of an aldehyde or ketone to form a stable oxime derivative. This reaction is a nucleophilic addition-elimination. The nitrogen atom of the hydroxylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon. This is typically followed by the elimination of a water molecule to form the C=N double bond of the oxime.
The primary benefit of this transformation is the introduction of a new chemical moiety that enhances the analyte's detectability. Depending on the substituent 'R' on the hydroxylamine reagent (R-ONH₂), this can:
-
Increase molecular weight and improve chromatographic retention.
-
Introduce a UV-chromophore or fluorophore for optical detection.
-
Introduce an electronegative group (like a pentafluorobenzyl group) for highly sensitive detection by an Electron Capture Detector (ECD) in GC.[3]
Caption: General mechanism of carbonyl derivatization with a hydroxylamine reagent.
A Comparative Overview of Common Hydroxylamine Reagents
The choice of derivatization reagent is critical and depends on the analyte's structure, the sample matrix, and the analytical instrumentation available. Below is a comparison of several widely used hydroxylamine reagents.
| Reagent Name | Abbreviation | Key Features & Applications | Limitations |
| Hydroxylamine Hydrochloride | NH₂OH·HCl | Simple, low-cost reagent. Effective for increasing ionization efficiency of steroid hormones and triterpenoids for LC-MS analysis.[1][4] | Can produce complex byproducts from Beckmann rearrangement reactions. Poor hydrophobicity limits retention improvement in reverse-phase LC.[2] |
| O-(2,3,4,5,6-Pentafluorobenzyl) hydroxylamine | PFBHA | "Gold standard" for GC analysis of aldehydes and ketones. The PFB group provides high sensitivity for Electron Capture Detection (ECD) and Negative Chemical Ionization (NCI) MS.[3][5] | High molecular weight addition (195 amu) can be problematic for multi-carbonyl compounds.[6] Relatively expensive.[7] |
| O-benzylhydroxylamine | O-BHA | Used for derivatizing acidic metabolites (e.g., SCFAs, TCA cycle intermediates) for LC-MS/MS, enhancing sensitivity and retention.[8][9] | Performance can be analyte-dependent; may show lower sensitivity than other reagents for certain compounds.[8] |
| O-tert-butyl-hydroxylamine | TBOX | A lower molecular weight alternative to PFBHA (adds 71 amu). Advantageous for multi-carbonyl compounds, reducing the risk of exceeding the mass range of the analyzer. Uses mild reaction conditions.[6] | Newer reagent with less extensive documentation compared to PFBHA. |
| O-(4-Methoxybenzyl)hydroxylamine | 4-MOBHA | Demonstrated superior derivatization efficiency for monosaccharides compared to other hydroxylamine analogues, enabling highly sensitive quantification by LC-MS/MS.[10][11] | Primarily documented for monosaccharides; performance with other carbonyl classes is less established. |
| O-(3-quinolyl)methylhydroxylamine | 3-QMA | Introduces a quinoline group that increases hydrophobicity and provides a readily ionizable site, improving detection in LC-MS.[12] | Performance data and established protocols are less common in publicly available literature.[12] |
Quantitative Performance: A Synthesis of Published Data
Directly comparing derivatization yields across the literature is challenging due to variations in analytes, matrices, and analytical conditions. However, we can compare the reported enhancement in analytical sensitivity, which serves as a practical surrogate for yield and efficacy.
| Reagent | Analyte Class | Analytical Method | Reported Performance Enhancement | Reference(s) |
| NH₂OH·HCl | Steroid Hormones | HPLC-MS | 3.9 to 202.6-fold increase in the limit of quantification (LOQ). | [1][2] |
| PFBHA | Aldehydes & Ketones | GC-MS | Reacts quantitatively; enables detection limits between 0.01 and 0.17 µmol L⁻¹ . | [7] |
| O-BHA | Short-Chain Fatty Acids | LC-MS/MS | Showed higher sensitivity and better retention than 2-picolylamine for C2-C5 isomers. | [8] |
| 4-MOBHA | Monosaccharides | LC-MS/MS | 83 to 1600-fold increase in detection sensitivity, with LOQs from 0.25 to 3.00 fmol. | [10] |
This data illustrates that the "best" reagent is highly application-specific. For steroid profiling by LC-MS, simple hydroxylamine hydrochloride provides a significant boost.[1] For trace-level aldehyde analysis in air samples by GC, PFBHA is a well-validated and highly sensitive choice. For challenging analytes like monosaccharides, specialized reagents like 4-MOBHA can provide orders of magnitude improvement in sensitivity.[10]
Experimental Protocol: A Self-Validating Workflow for Comparing Derivatization Yields
To objectively compare hydroxylamine reagents for your specific analyte of interest, a systematic approach is required. This protocol is designed to be self-validating by incorporating optimization steps and controls.
Caption: Experimental workflow for comparing and optimizing derivatization yields.
Step-by-Step Methodology
1. Preparation of Solutions:
-
Analyte Stock Solution: Prepare a stock solution of your target analyte (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol, water).
-
Reagent Solutions: Prepare solutions of each hydroxylamine reagent to be tested (e.g., 10 mg/mL) in an appropriate solvent. Causality Note: Some reagents, like PFBHA, are often dissolved in a buffer or organic solvent like pyridine to act as a catalyst and acid scavenger.
-
Internal Standard (IS): If available, use a stable isotope-labeled version of your analyte to control for variations in reaction efficiency and instrument response.
2. Derivatization Reaction:
-
In separate reaction vials, combine a fixed amount of your analyte stock solution, the internal standard, and a molar excess of the derivatization reagent solution.
-
Initiate the reaction by adding a buffer or catalyst if required by the protocol. A common starting point is a mild acidic pH (e.g., pH 4-6) to facilitate the reaction.[5]
-
Incubate the reaction mixture. Optimization is key. Based on literature, typical starting conditions are 30-60 minutes at 40-70°C.[1][13][14]
3. Optimization of Reaction Conditions (Self-Validation):
-
Rationale: Derivatization reactions are sensitive to several factors. Failure to optimize these can lead to incomplete reactions and inaccurate quantification.
-
Temperature: Test a range of temperatures (e.g., room temperature, 40°C, 60°C, 80°C). Higher temperatures can speed up the reaction but may also degrade the analyte or the derivative.[13]
-
Time: Analyze samples at different time points (e.g., 10, 30, 60, 120 minutes) to find the point at which the derivative peak area plateaus, indicating reaction completion.[7][13]
-
Reagent Concentration: Vary the molar excess of the derivatization reagent relative to the analyte. Insufficient reagent will lead to incomplete derivatization, while a large excess can cause ion suppression in MS or interfering peaks in the chromatogram.[7]
4. Sample Cleanup (If Necessary):
-
For complex matrices like plasma or tissue extracts, a cleanup step such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to remove interferences before analysis.[1]
5. Instrumental Analysis:
-
Analyze the final derivatized samples using the appropriate chromatographic method (e.g., HPLC-UV, LC-MS, GC-MS).
6. Calculation of Yield/Efficiency:
-
The most direct comparison is the peak area of the resulting derivative. For a given amount of starting analyte, the reagent that produces the largest, most consistent peak area under optimized conditions has the highest practical yield.
-
If an authentic standard of the derivative is available, a calibration curve can be used to calculate the absolute yield: Yield (%) = (Moles of Derivative Formed / Initial Moles of Analyte) * 100
Conclusion and Recommendations
The selection of a hydroxylamine reagent is a critical decision in analytical method development. There is no single "best" reagent; the optimal choice is a function of the analytical objective.
-
For high-sensitivity GC analysis , PFBHA remains a robust and well-documented choice, especially when using an ECD.[3]
-
For LC-MS analysis of multi-carbonyl compounds , a lower molecular weight reagent like TBOX can prevent exceeding the optimal mass range of the instrument.[6]
-
For improving the LC-MS response of polar metabolites like steroids or sugars, NH₂OH·HCl or specialized reagents like 4-MOBHA can provide dramatic increases in sensitivity.[1][10]
-
O-BHA provides a versatile option for enhancing the retention and sensitivity of various metabolites in LC-MS workflows.[8][9]
Ultimately, the most trustworthy approach is to perform an in-house comparison using the detailed experimental workflow provided. By systematically optimizing reaction parameters for your specific analyte and matrix, you can confidently select the reagent that delivers the highest yield, sensitivity, and reproducibility, ensuring the scientific integrity of your quantitative results.
References
- BenchChem. (n.d.). A Comparative Guide to O-(3-quinolyl)methylhydroxylamine (3-QMA) Derivatization for Carbonyl Compound Analysis.
- Zhang, M., et al. (2024). Determination of Hydroxylamine Hydrochloride in Relugolix Using Pre-Column Derivatization HPLC Method. American Journal of Biomedical Science and Research.
- Ho, K. F., & Yu, J. Z. (n.d.). Effect of PFBHA concentration on carbonyl derivatization yield.
- ASTM International. (n.d.).
- BenchChem. (n.d.). A Comparative Guide to Carbonyl Derivatization Reagents: PFBHA vs. O-(2-Chloro-6-fluorobenzyl)hydroxylamine.
- Gomez-Gomez, A., et al. (2023). Comparison of 3-nitrophenylhydrazine, O-benzyl hydroxylamine, and 2-picolylamine derivatizations for analysis of short-chain fatty acids through liquid chromatography coupled with tandem mass spectrometry. PubMed.
- Liu, Q., et al. (2019).
- Li, Y., et al. (2008).
- Sigma-Aldrich. (n.d.). Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants.
- Wang, M., et al. (2021). Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS. Semantic Scholar.
- Jenkins, C. M., et al. (n.d.). QUANTIFICATION OF PENTAFLUOROBENZYL OXIME DERIVATIVES OF LONG CHAIN ALDEHYDES BY GC-MS ANALYSIS. NIH.
- Tan, B., et al. (2014). Derivatization of the tricarboxylic acid intermediates with O-benzylhydroxylamine for liquid chromatography-tandem mass spectrometry detection. PubMed.
- Reddy, G. S., et al. (2018).
- An, M., et al. (2022). Paired Derivatization Approach with H/D-Labeled Hydroxylamine Reagents for Sensitive and Accurate Analysis of Monosaccharides by Liquid Chromatography Tandem Mass Spectrometry.
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A Guide to Inter-Laboratory Validation of Analytical Methods Using O-butylhydroxylamine Hydrochloride
In the landscape of pharmaceutical development and quality control, the unwavering reliability of analytical methods is not merely a preference but a stringent necessity. When an analytical method is destined for use across multiple laboratories, its performance must be rigorously scrutinized to ensure that it yields consistent, accurate, and precise results, regardless of the environment, equipment, or analyst. This process, known as inter-laboratory validation or method transfer, is a cornerstone of regulatory compliance and product quality assurance.
This guide provides an in-depth exploration of the principles and practicalities of conducting an inter-laboratory validation for an analytical method that employs O-butylhydroxylamine hydrochloride. This reagent is a versatile derivatizing agent, frequently utilized in analytical chemistry to enhance the detectability and chromatographic behavior of carbonyl compounds, such as aldehydes and ketones, which are often critical quality attributes or impurities in drug substances and products.[1][] We will delve into the causality behind experimental choices, present a robust protocol, and provide the necessary tools for a comprehensive understanding of this critical process.
The Imperative of Inter-Laboratory Validation: Beyond Single-Lab Performance
An analytical method that performs flawlessly in the originating laboratory may falter when transferred to another. Minor, seemingly insignificant variations in instrumentation, reagent sources, environmental conditions, and analyst technique can collectively introduce significant variability in the results. Inter-laboratory validation is designed to challenge the method's resilience to these real-world variations, thereby providing a high degree of assurance in its reliability.[3][4]
The core objectives of an inter-laboratory validation are to assess:
-
Reproducibility: The precision of the method when performed by different analysts in different laboratories.[4][5][6] This is a critical measure of the method's transferability.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in its parameters.[3][7][8] While initial robustness studies are often performed during method development, inter-laboratory validation provides a more comprehensive assessment of its resilience.
-
Accuracy: The closeness of the results obtained by the method to the true value, assessed across multiple laboratories.[9][10]
Regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have established comprehensive guidelines for analytical method validation, which form the foundation of our approach.[11][12][13][14][15][16][17][18][19] The recently updated ICH Q2(R2) guidance, in conjunction with ICH Q14 on analytical procedure development, emphasizes a lifecycle approach to method validation, where understanding and controlling sources of variability are paramount.[9][11][15][18]
This compound: A Key Reagent in Carbonyl Analysis
This compound is a derivatizing agent that reacts with carbonyl groups (aldehydes and ketones) to form stable oxime derivatives. This reaction is particularly advantageous in chromatographic analyses, such as High-Performance Liquid Chromatography (HPLC), for several reasons:
-
Enhanced UV-Vis or Fluorescence Detection: Many low-molecular-weight carbonyl compounds lack a significant chromophore, making them difficult to detect at low concentrations. The formation of an oxime derivative introduces a chromophore, significantly enhancing the sensitivity of the method.
-
Improved Chromatographic Properties: The derivatization can improve the peak shape, reduce tailing, and enhance the resolution of the analyte from other components in the sample matrix.
-
Increased Stability: The resulting oxime is generally more stable than the parent carbonyl compound, which is crucial for reproducible and accurate quantification.
The successful implementation of an analytical method using this compound hinges on the completeness and reproducibility of the derivatization reaction. Therefore, the inter-laboratory validation must pay close attention to the parameters influencing this reaction.
Designing a Robust Inter-Laboratory Validation Study
A successful inter-laboratory validation study is built upon a well-defined protocol that is meticulously followed by all participating laboratories. The following sections outline the key components of such a study.
Experimental Workflow for Inter-Laboratory Validation
Caption: A flowchart illustrating the three key phases of an inter-laboratory validation study.
Step-by-Step Experimental Protocol
This protocol outlines a hypothetical inter-laboratory validation for an HPLC-UV method for the quantification of a specific aldehyde impurity in a drug substance, following derivatization with this compound.
1. Preparation of the Validation Kit:
The originating laboratory will prepare and distribute a comprehensive validation kit to each participating laboratory. This kit should contain:
-
A detailed, version-controlled analytical method protocol.
-
Reference standard of the aldehyde impurity.
-
High-purity this compound from a single lot.
-
Samples of the drug substance to be spiked.
-
A standardized reporting template.
2. Method Familiarization:
Each participating laboratory should perform a familiarization phase by running the analytical method with a known sample to ensure they can achieve the expected system suitability results.
3. System Suitability Testing:
Before any sample analysis, a system suitability test must be performed to ensure the chromatographic system is performing adequately.
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor | ≤ 2.0 | Ensures good peak shape and minimizes integration errors. |
| Theoretical Plates | > 2000 | Indicates good column efficiency and separation power. |
| %RSD of 6 Injections | ≤ 2.0% | Demonstrates the precision of the analytical instrument.[20] |
4. Reproducibility Assessment:
Each of the participating laboratories will analyze a set of identical samples.
-
Sample Preparation: Prepare six independent samples of the drug substance spiked with the aldehyde impurity at a target concentration (e.g., 100% of the specification limit).
-
Derivatization: Follow the method protocol for the derivatization reaction with this compound. Key parameters to control are reaction time, temperature, and pH.
-
Analysis: Analyze the samples by HPLC-UV.
-
Data Reporting: Report the individual results, mean, standard deviation, and Relative Standard Deviation (%RSD) for the six samples.
5. Accuracy (Recovery) Assessment:
Accuracy will be assessed by spiking the drug substance with the aldehyde impurity at three different concentration levels.
-
Sample Preparation: Prepare three samples at each of three concentration levels (e.g., 50%, 100%, and 150% of the target concentration).
-
Analysis: Analyze the samples according to the analytical method.
-
Calculation: Calculate the percent recovery for each sample.
-
Data Reporting: Report the individual recoveries, mean recovery, and %RSD at each concentration level.
| Concentration Level | Number of Preparations | Acceptance Criteria for Mean Recovery |
| 50% | 3 | 90.0% - 110.0% |
| 100% | 3 | 98.0% - 102.0%[20] |
| 150% | 3 | 98.0% - 102.0% |
6. Data Analysis and Interpretation:
The data from all participating laboratories will be collected and statistically analyzed by the originating laboratory. Analysis of Variance (ANOVA) is a common statistical tool used to assess the contribution of different sources of variation (e.g., between-laboratories, within-laboratory).
Visualizing the Validation Logic
Caption: The logical flow from input factors to a validated, transferable analytical method.
Conclusion: Ensuring Method Reliability Across the Board
The inter-laboratory validation of an analytical method, particularly one involving a critical derivatization step with a reagent like this compound, is a non-negotiable step in ensuring the consistent quality and safety of pharmaceutical products. By systematically challenging the method across different environments, we can identify and control potential sources of variability, leading to a robust and reliable analytical procedure. This guide provides a framework for designing and executing such a validation, grounded in scientific principles and regulatory expectations. A successfully validated and transferred method is a testament to its reliability and a cornerstone of a robust quality system.
References
-
Q2(R2) Validation of Analytical Procedures. (2024). U.S. Food and Drug Administration. [Link]
-
Robustness and Ruggedness Testing in Analytical Chemistry. (2025). Lab Manager. [Link]
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How to Perform Robustness Studies in Analytical Validation. (2025). [Link]
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Highlights from FDA's Analytical Test Method Validation Guidance. (2024). ProPharma. [Link]
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
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FDA Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org. [Link]
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Quality Guidelines. ICH. [Link]
-
Robustness Tests. (2002). LCGC International. [Link]
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ICH and FDA Guidelines for Analytical Method Validation. (2025). Lab Manager. [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S. Food and Drug Administration. [Link]
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How To Perform Robustness In Analytical Method Validation. (2025). PharmaGuru. [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]
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FDA Releases Guidance on Analytical Procedures. (2024). BioPharm International. [Link]
-
Robustness in Analytical Methods Outlined. (2007). Pharmaceutical Technology. [Link]
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Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024). Starodub. [Link]
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Repeatability Vs. Reproducibility. Innovation.world. [Link]
-
Difference between Repeatability and Reproducibility. (2022). Inst Tools. [Link]
-
Factors affecting test reproducibility among laboratories. WOAH. [Link]
-
Repeatability, intermediate precision and reproducibility. Sisu@UT. [Link]
-
Ch. 22. Repeatability, reproducibility and interlaboratory studies. (2025). ResearchGate. [Link]
-
HPLC Method Validation: Ensuring Accuracy and Regulatory Compliance. (2025). Mastelf. [Link]
-
HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]
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Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Link]
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Steps for HPLC Method Validation. (2024). Pharmaguideline. [Link]
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HPLC Method Development & Validation Procedure. GMP SOP. [Link]
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[Inter-laboratory validation studies of analytical method for determination of chloramphenicol in royal jelly]. (2005). PubMed. [Link]
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Validation of Analytical Methods: A Review. Gavin Publishers. [Link]
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of O-Butylhydroxylamine Hydrochloride
For the diligent researcher, scientist, and drug development professional, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemicals we handle, including their safe and responsible disposal. O-butylhydroxylamine hydrochloride, a versatile reagent in organic synthesis, demands a disposal protocol that is both scientifically sound and rigorously safe. This guide provides the essential, immediate safety and logistical information necessary for its proper disposal, ensuring the protection of both laboratory personnel and the environment.
Understanding the Hazard Profile
Before any disposal procedure, a thorough understanding of the hazards associated with this compound is paramount. This compound is classified as a skin and eye irritant.[1] Furthermore, some sources classify it as a flammable solid. Therefore, all handling and disposal operations must be conducted with appropriate personal protective equipment and in a controlled environment.
The hydrochloride salt form imparts a corrosive nature to the compound, particularly in the presence of moisture. While specific data on the decomposition products of this compound is limited, related hydroxylamine compounds are known to be unstable and can decompose exothermically, especially at elevated temperatures.
Personal Protective Equipment (PPE): Your First Line of Defense
A non-negotiable aspect of handling this compound is the consistent and correct use of personal protective equipment. The following table summarizes the minimum PPE requirements.
| Equipment | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield | Protects against splashes and dust, preventing serious eye irritation.[1][2] |
| Hand Protection | Nitrile or neoprene gloves | Provides a barrier against skin contact, preventing irritation.[1][2] |
| Protective Clothing | Laboratory coat | Prevents contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. A NIOSH-approved respirator may be necessary for large quantities or spills. | Minimizes the inhalation of dust particles.[2] |
Disposal Pathways: A Decision-Making Framework
The primary and most recommended method for the disposal of this compound is to entrust it to a licensed professional waste disposal service.[3][4] However, for small quantities, such as residue in containers or minor spills, a chemical neutralization step prior to disposal can be a responsible laboratory practice. The following diagram outlines the decision-making process for proper disposal.
Caption: Decision workflow for the disposal of this compound.
Laboratory-Scale Neutralization Protocol (for small quantities)
The following protocol is based on the known reactivity of hydroxylamine and its derivatives. It is imperative to perform this procedure on a small scale in a chemical fume hood, with all necessary PPE.
Principle of Neutralization
Hydroxylamine and its derivatives can be neutralized through various chemical reactions. One common method involves the reaction with a ketone, such as acetone, to form an oxime, which is generally less hazardous. This reaction often proceeds with the evolution of nitrogen gas and should be performed with caution in a well-ventilated area.[1] Another approach is oxidative decomposition using reagents like sodium hypochlorite (bleach).
Step-by-Step Procedure (Acetone Neutralization)
-
Preparation: In a chemical fume hood, prepare a dilute aqueous solution of the this compound waste. Aim for a concentration of no more than 5% (w/v).
-
Neutralization: While stirring the solution, slowly add an excess of acetone (at least a 3-fold molar excess).
-
Observation: You may observe gentle gas evolution (nitrogen). Continue stirring for at least one hour to ensure the reaction is complete.
-
pH Adjustment: Check the pH of the resulting solution. If it is acidic, neutralize it with a dilute solution of sodium bicarbonate until the pH is between 6 and 8.
-
Disposal: The final neutralized solution can be disposed of down the drain with copious amounts of water, in accordance with local regulations. Always check your institution's specific guidelines for aqueous waste disposal.
Step-by-Step Procedure (Oxidative Decomposition with Sodium Hypochlorite)
-
Preparation: In a chemical fume hood, prepare a dilute aqueous solution of the this compound waste (not exceeding 5% w/v).
-
Decomposition: Slowly and with constant stirring, add a solution of sodium hypochlorite (household bleach, typically 5-6%) to the hydroxylamine solution. An excess of the hypochlorite solution should be used. The reaction can be exothermic, so the addition should be gradual, and the reaction vessel may need to be cooled in an ice bath.
-
Quenching: After the addition is complete and the reaction has subsided, test for the presence of residual oxidizer using potassium iodide-starch paper. If the paper turns blue-black, there is excess hypochlorite. Quench the excess by adding a small amount of a reducing agent like sodium bisulfite or sodium thiosulfate until the test is negative.
-
pH Adjustment: Adjust the pH of the final solution to between 6 and 8 with a suitable acid or base as needed.
-
Disposal: Dispose of the final solution in accordance with your institution's guidelines for aqueous chemical waste.
Spill Management
In the event of a spill, the following steps should be taken immediately:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated. If the spill is large, work under the guidance of your institution's environmental health and safety (EHS) department.
-
Contain: For solid spills, carefully sweep up the material, avoiding dust generation, and place it in a labeled, sealed container for disposal. For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container.
-
Decontaminate: Clean the spill area with soap and water.
-
Dispose: Treat the collected spill waste as hazardous and dispose of it through your institution's hazardous waste program.
Conclusion: A Culture of Safety
The responsible disposal of this compound is a critical component of laboratory safety and environmental stewardship. By adhering to these guidelines, researchers can ensure that their innovative work does not come at the cost of safety or environmental integrity. Always consult your institution's specific safety protocols and EHS department for guidance.
References
- TCI EUROPE N.V. (2025, April 2). This compound - SAFETY DATA SHEET.
- Fisher Scientific. (2009, September 22). SAFETY DATA SHEET: O-(tert-Butyl)hydroxylamine hydrochloride.
- Szabo-Scandic.
- Aaron Chemicals LLC. (2024, November 1). Safety Data Sheet: this compound.
- Fisher Scientific. (2009, April 8). SAFETY DATA SHEET: N-(tert-Butyl)hydroxylamine hydrochloride.
- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET: Hydroxylamine hydrochloride.
- Sciencemadness Wiki. (2023, December 30). Hydroxylamine.
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Navigating the Safe Handling of O-Butylhydroxylamine Hydrochloride: A Guide for Laboratory Professionals
For the discerning researcher, scientist, and drug development professional, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. O-butylhydroxylamine hydrochloride, a key reagent in various synthetic pathways, demands a meticulous approach to handling to ensure both personal safety and experimental success. This guide moves beyond a simple checklist, offering a deep dive into the causality behind essential safety protocols, providing a framework for not just what to do, but why you're doing it. Our commitment is to empower you with the knowledge to create a self-validating system of safety in your laboratory.
Understanding the Hazard Profile of this compound
This compound is classified as a skin and eye irritant.[1][2] Contact with this solid compound can cause redness, itching, and inflammation of the skin, and more severe damage to the eyes.[1] Inhalation of the dust can also lead to respiratory tract irritation.[2][3] Therefore, all handling procedures must be designed to minimize direct contact and aerosolization.
Core Principles of Personal Protective Equipment (PPE) Selection
The selection of PPE is your first and most critical line of defense. It is not a matter of routine, but a calculated decision based on the specific hazards of the chemical. The following is a breakdown of the essential PPE for handling this compound, grounded in the principles of exposure minimization.
Eye and Face Protection: Shielding Against Irreversible Damage
Given its classification as a serious eye irritant, robust eye protection is non-negotiable.[1][4][5]
-
Safety Glasses with Side Shields: These are the minimum requirement for handling small quantities of this compound in a well-ventilated area where the risk of splashing is low.
-
Chemical Splash Goggles: When handling larger quantities, or when there is any potential for splashing or dust generation, chemical splash goggles are mandatory. They provide a complete seal around the eyes, offering superior protection from airborne particles and splashes.[6] In accordance with OSHA regulations, appropriate eye and face protection must be worn to prevent chemical splashes.[7]
-
Face Shield: For procedures with a high risk of splashing or dust generation, a face shield should be worn in conjunction with chemical splash goggles. This provides an additional layer of protection for the entire face.
Hand Protection: Choosing the Right Glove Material
| Glove Material | Suitability for Handling this compound | Rationale |
| Nitrile | Excellent (Recommended for most applications) | Nitrile gloves offer good resistance to a wide range of chemicals, including many acids and bases.[8][9][10][11][12][13] They provide a durable barrier against solids and are less likely to cause allergic reactions than latex. |
| Neoprene | Good (Alternative to Nitrile) | Neoprene also demonstrates good resistance to acids and caustics.[13][14] It can be a suitable alternative if nitrile gloves are unavailable or if a specific operational need requires it. |
| Latex | Fair (Use with caution for short-duration tasks) | While latex gloves can offer a barrier, they are generally less chemically resistant than nitrile or neoprene and can cause allergic reactions.[11] Their use should be limited to situations with minimal risk of direct contact. |
| Vinyl (PVC) | Not Recommended | PVC gloves offer poor resistance to many chemicals and are not recommended for handling this compound.[12] |
Double gloving , using two pairs of nitrile gloves, is a best practice when handling highly hazardous substances or when prolonged contact is anticipated. This significantly reduces the risk of exposure in the event of a tear or puncture in the outer glove.
Body Protection: A Barrier Against Contamination
A standard, clean, and properly fitting laboratory coat is essential to protect your skin and personal clothing from accidental spills and contamination. For tasks with a higher risk of significant spillage, a chemically resistant apron worn over the lab coat is recommended.
Respiratory Protection: Mitigating Inhalation Risks
This compound is a solid, and the primary respiratory hazard is the inhalation of dust particles.
-
Work in a Ventilated Area: Always handle this compound in a well-ventilated laboratory.
-
Use of a Fume Hood: For any procedure that may generate dust, such as weighing or transferring the solid, it is imperative to work within a certified chemical fume hood.[15]
-
Dust Mask/Respirator: In situations where a fume hood is not feasible and there is a potential for dust generation, a NIOSH-approved N95 dust mask or a respirator with a particulate filter should be worn.[4]
Operational Plan: A Step-by-Step Guide to Safe Handling
A structured and methodical approach to handling this compound will minimize risk and ensure the integrity of your experiment.
Caption: A logical workflow for the safe handling of this compound.
1. Preparation:
- Review the Safety Data Sheet (SDS): Before any new procedure, thoroughly review the SDS for this compound.[1][2][3][4][5][6][15][16][17]
- Don Appropriate PPE: Based on the risk assessment of your specific procedure, select and put on the required PPE as outlined above.
- Ensure Proper Ventilation: Confirm that your workspace is well-ventilated, and if necessary, that the chemical fume hood is functioning correctly.
2. Handling:
- Weighing: When weighing the solid, do so within a fume hood or a ventilated balance enclosure to contain any dust. Use a spatula for transfers and avoid creating airborne dust.
- Transfers: When transferring the chemical, do so carefully to prevent spills. If transferring to a solution, add the solid slowly to the liquid to avoid splashing.
- Performing the Reaction: Conduct the reaction in a fume hood, especially if heating or agitation is involved, as this can increase the risk of aerosolization.
3. Cleanup and Disposal:
- Decontamination: Thoroughly decontaminate all glassware and equipment that has come into contact with this compound using an appropriate solvent and cleaning procedure.
- Waste Disposal: Dispose of all waste, including empty containers and contaminated PPE, in a designated and clearly labeled hazardous waste container.[1][15]
- PPE Removal: Remove PPE in the correct order (gloves first, then face shield/goggles, then lab coat) to avoid cross-contamination. Wash your hands thoroughly with soap and water after removing your gloves.
Emergency Procedures: Preparedness is Key
Accidents can happen even in the most careful of laboratories. A clear and practiced emergency plan is vital.
Caption: Immediate response plan for emergencies involving this compound.
-
In Case of Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[1][4][5] Remove any contaminated clothing. If irritation persists, seek medical attention.[1]
-
In Case of Eye Contact: Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[4][5] Seek immediate medical attention.[1]
-
In Case of Inhalation: Move the affected person to fresh air. If they are having difficulty breathing, administer oxygen if you are trained to do so. Seek medical attention.[1][4][5]
-
In Case of a Spill:
-
Evacuate the immediate area and alert your colleagues and supervisor.
-
If the spill is small and you are trained to do so, contain the spill with an inert absorbent material (e.g., sand, vermiculite).
-
Carefully sweep up the absorbed material, avoiding dust generation, and place it in a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area with a suitable decontaminating solution.
-
For large spills, evacuate the laboratory and follow your institution's emergency response procedures.
-
Disposal Plan: Responsible Stewardship
Proper disposal of this compound and associated waste is a critical component of laboratory safety and environmental responsibility.
-
Segregation of Waste: All waste contaminated with this compound, including unused product, contaminated absorbent materials, and disposable PPE, must be collected in a designated hazardous waste container.
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound."
-
Licensed Disposal: All hazardous waste must be disposed of through a licensed and reputable waste disposal company in accordance with local, state, and federal regulations.[1][15] Do not dispose of this chemical down the drain or in the regular trash.
By integrating these principles and procedures into your daily laboratory workflow, you cultivate a culture of safety that extends beyond mere compliance. You build a foundation of trust in your experimental outcomes and demonstrate a commitment to the well-being of yourself and your colleagues.
References
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Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Hydroxylammonium chloride. Retrieved from [Link]
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University of California. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Retrieved from [Link]
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AIBON SAFETY. (2025). Which are the best gloves for chemical environments? Retrieved from [Link]
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Green World Group. (2023). Chemical Safety Best Practices in The Lab. Retrieved from [Link]
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SDS Management Software. (2025). Safety Rules in Chemical Laboratories: A Practical Guide | US. Retrieved from [Link]
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ANEMOI. (2025). Best Industrial Strength Latex Gloves For Chemicals? Retrieved from [Link]
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University of Fribourg. (n.d.). Safety in the laboratory. Retrieved from [Link]
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WellBefore. (2022). Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. Retrieved from [Link]
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NIOSH. (2014). HYDROXYLAMINE - International Chemical Safety Cards. Retrieved from [Link]
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International Enviroguard. (2023). Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. Retrieved from [Link]
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Enviro Safety Products. (n.d.). Material Guide For Chemical and Liquid Resistant Gloves. Retrieved from [Link]
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Glove Master. (2023). Handling Chemicals Safely: Choosing the Right Gloves for Chemical Prot. Retrieved from [Link]
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NIOSH. (2007). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]
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Gloves By Web. (n.d.). Gloves Chemical Resistance Chart. Retrieved from [Link]
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Society for Chemical Hazard Communication. (n.d.). Serious Eye Damage / Eye Irritation. Retrieved from [Link]
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Kimberly-Clark. (n.d.). Kimberly Clark Nitrile Gloves Chemical Resistance Guide. Retrieved from [Link]
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Unisafe. (2021). Neoprene vs Nitrile Gloves: Which Hand Protection is Best for You? Retrieved from [Link]
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Becky Aktsiaselts. (n.d.). CHEMICAL RESISTANCE TABLE FOR GLOVES. Retrieved from [Link]
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Environmental Health and Safety, University of Washington. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). Eye and Face Protection - Overview. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). Appendix A to § 1910.1200 - Health Hazard Criteria (Mandatory). Retrieved from [Link]
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Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
